1-(1-Naphthyl)piperazine hydrochloride
Descripción
Propiedades
IUPAC Name |
1-naphthalen-1-ylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;/h1-7,15H,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVYPNZFOCZLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908803 | |
| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500416 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
104113-71-5 | |
| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104113-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 1-(1-Naphthyl)piperazine
Introduction
1-(1-Naphthyl)piperazine (1-NP) is a synthetic psychoactive compound belonging to the phenylpiperazine class of chemicals. It is recognized for its complex pharmacological profile, primarily interacting with the serotonergic system. This technical guide provides a comprehensive overview of the mechanism of action of 1-NP, detailing its molecular targets, functional activities, and the downstream signaling pathways it modulates. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Mechanism of Action: A Mixed Serotonergic Agent
1-(1-Naphthyl)piperazine acts as a non-selective, mixed serotonergic agent.[1] Its primary mechanism of action involves a dual role at different subtypes of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. It demonstrates partial agonism at the 5-HT1 receptor family and antagonism at the 5-HT2 receptor family.[1] This complex interplay of activities at various serotonin receptors contributes to its distinct pharmacological effects.
Interaction with 5-HT1 Receptor Subtypes: Partial Agonism
1-NP exhibits partial agonist activity at several 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors.[1] As a partial agonist, 1-NP binds to these receptors and elicits a response that is lower than that of the endogenous full agonist, serotonin. This can lead to a modulatory effect on serotonergic neurotransmission, either increasing or decreasing it depending on the basal level of serotonin. In vivo studies in rats have shown that 1-NP can induce effects consistent with central serotonin receptor activation, such as a decrease in the concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) and an increase in serum corticosterone (B1669441) levels.[2]
Interaction with 5-HT2 Receptor Subtypes: Antagonism
In contrast to its activity at 5-HT1 receptors, 1-NP functions as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] By blocking the action of serotonin at these receptors, 1-NP can produce a range of physiological and behavioral effects. The blockade of the 5-HT2C receptor, in particular, is thought to be the primary mediator of effects such as hyperphagia (increased food intake), hyperactivity, and anxiolysis observed in animal studies.[1]
Quantitative Data: Receptor Binding Affinities
The affinity of 1-(1-Naphthyl)piperazine for various neurotransmitter receptors has been quantified in numerous radioligand binding studies. The following tables summarize the available quantitative data, presenting binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for a range of receptors.
| Receptor Subtype | Ki (nM) | IC50 (nM) | Species/Tissue | Reference(s) |
| Serotonin Receptors | ||||
| 5-HT1 (non-selective) | 6 | Rat Cortical Membranes | [3] | |
| 5-HT2 (non-selective) | 1 | Rat Cortical Membranes | [3] | |
| 5-HT6 | 120 | Human | [3] | |
| Dopamine Receptors | Data not available | |||
| Adrenergic Receptors | Data not available |
Downstream Signaling Pathways
The functional consequences of 1-NP's interaction with its primary molecular targets are mediated through distinct intracellular signaling cascades.
Signaling Pathways of 5-HT1 Receptors (Partial Agonism)
The 5-HT1 receptor subtypes are predominantly Gi/o-coupled G-protein coupled receptors (GPCRs). As a partial agonist, 1-NP activates these receptors, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels leads to a decrease in the activity of Protein Kinase A (PKA), which can modulate the function of various downstream proteins through dephosphorylation.
Signaling Pathways of 5-HT2A/2C Receptors (Antagonism)
The 5-HT2A and 5-HT2C receptors are primarily coupled to Gq/11 G-proteins. As an antagonist, 1-NP blocks the binding of endogenous serotonin to these receptors, thereby inhibiting the activation of phospholipase C (PLC). This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream signaling events, including the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), are attenuated.
Indirect Modulation of Other Neurotransmitter Systems
While the primary targets of 1-NP are serotonin receptors, evidence suggests it can indirectly influence other neurotransmitter systems, likely through serotonergic modulation of their release and metabolism. In vivo studies in rats have demonstrated that administration of 1-NP can lead to:
-
Increased Noradrenaline (NA) concentrations: This effect is dose-dependent and may be a consequence of 5-HT1A receptor activation.
-
Decreased Dopamine (DA) levels: This suggests a potential inhibitory role of 1-NP on dopaminergic neurotransmission.
These findings indicate that the overall pharmacological profile of 1-NP is a composite of its direct actions on serotonin receptors and the subsequent downstream effects on other neurotransmitter systems.
Experimental Protocols
The characterization of 1-(1-Naphthyl)piperazine's mechanism of action relies on a suite of standard pharmacological assays. The following sections provide an overview of the methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the Ki or IC50 value of 1-NP at various receptors.
-
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction.
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (1-NP).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay is used to determine whether a compound acts as an agonist, partial agonist, or antagonist at a G-protein coupled receptor.
-
Objective: To assess the functional activity of 1-NP at Gi/o-coupled 5-HT1 receptors.
-
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells or tissues expressing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with a non-hydrolyzable, radiolabeled GTP analog ([35S]GTPγS) and varying concentrations of the test compound (1-NP).
-
Agonist Stimulation: Agonist or partial agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the G-protein α-subunit.
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, typically after separation by filtration.
-
Data Analysis: An increase in [35S]GTPγS binding compared to baseline indicates agonist activity. The potency (EC50) and efficacy (Emax) of the compound can be determined.
-
Phosphoinositide Hydrolysis Assay
This functional assay is used to measure the activation of Gq/11-coupled receptors.
-
Objective: To confirm the antagonist activity of 1-NP at 5-HT2A/2C receptors.
-
Methodology:
-
Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and incubated with a radiolabeled precursor of phosphoinositides, such as [3H]myo-inositol.
-
Treatment: The cells are pre-incubated with varying concentrations of the antagonist (1-NP) followed by stimulation with a known agonist (e.g., serotonin).
-
Extraction and Separation: The reaction is stopped, and the water-soluble inositol phosphates (IPs) are extracted and separated using anion-exchange chromatography.
-
Quantification: The radioactivity of the separated IPs is measured.
-
Data Analysis: A decrease in agonist-stimulated IP production in the presence of the antagonist indicates blockade of the receptor. The potency of the antagonist (pA2 or Kb) can be calculated.
-
Conclusion
1-(1-Naphthyl)piperazine exhibits a multifaceted mechanism of action centered on the serotonin system. Its profile as a partial agonist at 5-HT1 receptors and an antagonist at 5-HT2 receptors results in a complex modulation of serotonergic neurotransmission. Furthermore, its indirect influence on noradrenergic and dopaminergic systems highlights the intricate connectivity of monoamine pathways in the central nervous system. A comprehensive understanding of this mechanism is crucial for the rational design and development of novel therapeutics targeting these systems for the treatment of various neuropsychiatric disorders. Further research is warranted to fully elucidate the binding affinities and functional activities of 1-NP at a broader range of receptor subtypes and to explore its pharmacokinetic and metabolic profile.
References
Unveiling the Serotonergic Profile of 1-(1-Naphthyl)piperazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the serotonin (B10506) receptor profile of 1-(1-Naphthyl)piperazine hydrochloride (1-NP). 1-NP is a non-selective serotonergic agent, exhibiting a complex pharmacology with mixed agonist and antagonist activities across various 5-HT receptor subtypes.[1][2] This document collates quantitative binding data, details common experimental methodologies for receptor profiling, and visualizes key signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.
Core Data Presentation: Serotonin Receptor Binding Profile of 1-(1-Naphthyl)piperazine
The following table summarizes the reported binding affinities and functional potencies of 1-(1-Naphthyl)piperazine at various serotonin receptor subtypes.
| Receptor Subtype | Test System | Parameter | Value (nM) | Reference |
| 5-HT1 | Rat Cortical Membranes | IC50 | 6 | [3][4][5] |
| 5-HT2 | Rat Cortical Membranes | IC50 | 1 | [3][4][5] |
| 5-HT (Tryptamine-induced contraction) | Rat Fundus | IC50 | 1 | [4][5] |
| Human 5-HT6 | Recombinant h5-HT6 Receptors | Ki | 120 | [3][4] |
| 5-HT1A | - | Partial Agonist | - | [1] |
| 5-HT1B | - | Partial Agonist | - | [1] |
| 5-HT1D | - | Partial Agonist | - | [1] |
| 5-HT1E | - | Partial Agonist | - | [1] |
| 5-HT1F | - | Partial Agonist | - | [1] |
| 5-HT2A | - | Antagonist | - | [1] |
| 5-HT2B | - | Antagonist | - | [1] |
| 5-HT2C | - | Antagonist | - | [1] |
| 5-HT3 | - | High Affinity | - | [1] |
| 5-HT5A | - | High Affinity | - | [1] |
| 5-HT7 | - | High Affinity | - | [1] |
Note: The table indicates that 1-NP demonstrates high affinity for 5-HT1 and 5-HT2 receptors, with reported IC50 values in the low nanomolar range.[3][4][5] It also binds to the human 5-HT6 receptor with a Ki of 120 nM.[3][4] Further characterization reveals a mixed efficacy profile, acting as a partial agonist at 5-HT1 subtypes and an antagonist at 5-HT2 subtypes.[1] The compound also shows high affinity for 5-HT3, 5-HT5A, and 5-HT7 receptors.[1]
Experimental Protocols
The characterization of a compound's serotonin receptor profile typically involves a combination of radioligand binding assays to determine affinity and functional assays to assess efficacy.
Radioligand Binding Assays
These assays quantify the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of 1-(1-Naphthyl)piperazine for various serotonin receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing the target serotonin receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[6]
-
Protein concentration is determined using a standard method like the BCA assay.[6]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.[7][8][9]
-
To each well, the following are added in a final volume of 250 µL:
-
Total Binding wells contain the membrane, radioligand, and buffer.
-
Non-specific Binding wells contain the membrane, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.[8]
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[6]
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester, separating the bound from the free radioligand.[6][8]
-
The filters are washed multiple times with ice-cold wash buffer.[8]
-
Filters are dried, and a scintillation cocktail is added.[6]
-
The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[8]
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the cellular response following receptor activation or blockade, determining whether a ligand is an agonist, antagonist, or inverse agonist.
Objective: To characterize the functional activity (e.g., agonism, antagonism) of 1-(1-Naphthyl)piperazine at various serotonin receptor subtypes.
Example Protocol: Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2A, 5-HT2C)
-
Cell Culture:
-
HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS).[10]
-
-
Assay Preparation:
-
Cells are seeded into 96-well plates and grown to confluence.[10]
-
On the day of the experiment, the growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.
-
-
Compound Addition and Measurement:
-
The plate is placed in a fluorescence plate reader.
-
To measure agonist activity, varying concentrations of 1-(1-Naphthyl)piperazine are added to the wells, and the change in fluorescence, indicating intracellular calcium mobilization, is monitored over time.[11][12]
-
To measure antagonist activity, cells are pre-incubated with varying concentrations of 1-(1-Naphthyl)piperazine before the addition of a known agonist (e.g., serotonin). The inhibition of the agonist-induced calcium response is measured.
-
-
Data Analysis:
-
For agonist activity, the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined.
-
For antagonist activity, the IC50 value (the concentration of the compound that inhibits 50% of the agonist response) is determined.
-
Signaling Pathway Visualizations
The following diagrams illustrate the primary signaling cascades associated with major serotonin receptor families.
Caption: 5-HT1 and 5-HT5 Receptor Signaling Pathway.
Caption: 5-HT2 Receptor Signaling Pathway.
Caption: 5-HT4, 5-HT6, and 5-HT7 Receptor Signaling Pathway.
Caption: 5-HT3 Receptor Signaling Pathway.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for characterizing the serotonin receptor profile of a novel compound.
Caption: Workflow for Serotonin Receptor Profiling.
References
- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. innoprot.com [innoprot.com]
- 12. innoprot.com [innoprot.com]
An In-depth Technical Guide to the Synthesis of Monosubstituted Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine (B1678402) moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a privileged scaffold in medicinal chemistry. The synthesis of monosubstituted piperazine derivatives is a critical starting point for the development of numerous drugs, enabling the introduction of diverse pharmacophoric elements. This technical guide provides a comprehensive overview of the core synthetic pathways for preparing these valuable intermediates, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Core Synthetic Strategies
The primary challenge in the synthesis of monosubstituted piperazines is achieving selectivity for mono-functionalization over the undesired di-substitution. Several key strategies have been developed to address this, each with its own advantages and limitations.
Direct N-Alkylation and N-Arylation
Direct reaction of piperazine with an electrophile (e.g., alkyl or aryl halide) is the most straightforward approach. However, controlling the reaction to favor the monosubstituted product is crucial.
Key Control Strategies:
-
Use of Excess Piperazine: Employing a large excess of piperazine statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine over the newly formed monosubstituted product.[1]
-
Slow Addition of Electrophile: Gradual addition of the electrophile to the reaction mixture maintains a low concentration, thereby minimizing the chance of a second substitution event.[1]
-
Protonation Strategy: Utilizing a mono-protonated piperazine salt, such as piperazine monohydrochloride, effectively "protects" one nitrogen atom through protonation, directing substitution to the free nitrogen.[1][2] This one-pot method avoids separate protection and deprotection steps.[1][2]
Table 1: Comparison of Direct Alkylation/Arylation Methods
| Method | Key Features | Typical Yields | Advantages | Disadvantages |
| Excess Piperazine | 5-10 fold excess of piperazine | 70-80%[3] | Simple, one-step | Requires removal of large amounts of unreacted piperazine |
| Slow Electrophile Addition | Dropwise addition of electrophile at low temperatures | Variable | Improved control over disubstitution | Can be slow |
| Protonation Strategy | Use of piperazine monohydrochloride | High[1] | One-pot, avoids protecting groups | Requires careful pH control |
Protecting Group Strategy
The use of a protecting group on one of the piperazine nitrogens is a highly reliable and widely used method to ensure monosubstitution. The tert-butoxycarbonyl (Boc) group is the most common choice due to its stability and ease of removal under acidic conditions.[1][4]
The general workflow for this strategy is as follows:
-
Protection: Reaction of piperazine with an equimolar amount of a protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection).
-
Substitution: Alkylation or arylation of the unprotected nitrogen on the mono-protected piperazine.
-
Deprotection: Removal of the protecting group to yield the final monosubstituted piperazine, often as a salt.
Table 2: Protecting Group Strategy Data
| Step | Reagents & Conditions | Product | Typical Yield |
| Protection (Boc) | Piperazine, Boc₂O, DCM, 0°C to RT, 12-18h | 1-Boc-piperazine | 83%[3] |
| Alkylation | 1-Boc-piperazine, Alkyl halide, K₂CO₃, ACN or DMF, RT to 80°C | N-Alkyl-N'-Boc-piperazine | High |
| Deprotection | N-Alkyl-N'-Boc-piperazine, HCl in dioxane or TFA in DCM, RT, 1-4h | N-Alkylpiperazine salt | High |
Reductive Amination
Reductive amination offers a milder alternative to direct alkylation with alkyl halides and is less prone to over-alkylation leading to quaternary ammonium (B1175870) salts.[1] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of piperazine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium borohydride.[1][5]
Buchwald-Hartwig Amination
For the synthesis of N-arylpiperazines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[6] It allows for the formation of a C-N bond between an aryl halide (or triflate) and a piperazine derivative, often N-Boc-piperazine to ensure monosubstitution.[6][7] The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand.[6]
Experimental Protocols
Protocol 1: Synthesis of 1-Benzylpiperazine (B3395278) (Direct Alkylation)
This protocol is a modification of a literature procedure.[8]
Materials:
-
Piperazine hexahydrate
-
Absolute ethanol (B145695)
-
Hydrogen chloride gas
-
Benzyl (B1604629) chloride
-
Benzene (for washing)
-
5N Sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
Prepare piperazine dihydrochloride (B599025) by passing a brisk stream of hydrogen chloride gas into a solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) at approximately 25°C. Cool the mixture to 0°C and collect the crystalline product by suction filtration.
-
The combined filtrate and washings from the piperazine dihydrochloride preparation are cooled in an ice bath.
-
Add benzyl chloride.
-
The precipitated 1-benzylpiperazine dihydrochloride is collected by suction filtration, washed with dry benzene, and dried. A yield of 93-95% can be expected.[8]
-
To obtain the free base, dissolve the salt in water and make it alkaline (pH > 12) with 5N sodium hydroxide.
-
Extract the aqueous solution multiple times with chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The resulting oil can be distilled under reduced pressure to yield pure 1-benzylpiperazine.
Protocol 2: Synthesis of 1-Boc-piperazine (Protection)
This protocol is based on a widely used method for the mono-protection of piperazine.[3][9]
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water
Procedure:
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over a period of three hours.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[9]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue. The insoluble di-Boc-piperazine can be removed by filtration.
-
Extract the aqueous solution with DCM.
-
Combine the organic layers and evaporate the solvent to afford 1-Boc-piperazine.[3] Further purification can be achieved by column chromatography.[9]
Protocol 3: N-Alkylation of 1-Boc-piperazine
This protocol describes the alkylation of the protected piperazine intermediate.[9]
Materials:
-
1-Boc-piperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (ACN) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 1-Boc-piperazine (1.0 eq) in acetonitrile or DMF.
-
Add potassium carbonate (1.5 eq) as a base.
-
Add the desired alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60-80°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-alkyl-N'-Boc-piperazine.
Protocol 4: Deprotection of N-Alkyl-N'-Boc-piperazine
This protocol outlines the final step to obtain the monosubstituted piperazine.[9]
Materials:
-
N-Alkyl-N'-Boc-piperazine
-
Hydrochloric acid in dioxane or Trifluoroacetic acid (TFA) in DCM
Procedure:
-
Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.
-
Stir the solution at room temperature for 1-4 hours.
-
Evaporate the solvent to yield the hydrochloride salt of the desired monosubstituted piperazine.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies for monosubstituted piperazine derivatives.
Caption: Direct Synthesis Pathway.
Caption: Protecting Group Workflow.
Caption: Reductive Amination Pathway.
Caption: Buchwald-Hartwig Amination Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. gctlc.org [gctlc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
1-(1-Naphthyl)piperazine: A Technical Guide for 5-HT Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-(1-Naphthyl)piperazine (1-NP) as a research ligand for serotonin (B10506) (5-HT) receptors. This document details its binding affinities, functional activities, and the experimental protocols relevant to its characterization. Furthermore, it visualizes the key signaling pathways associated with the 5-HT receptors it targets.
Core Compound Profile
1-(1-Naphthyl)piperazine is a derivative of piperazine (B1678402) that acts as a non-selective serotonergic agent. Its mixed pharmacological profile, exhibiting both agonist and antagonist activities at various 5-HT receptor subtypes, makes it a valuable tool for dissecting the complex roles of the serotonin system in neurotransmission and for the development of novel therapeutic agents.
Data Presentation: Quantitative Ligand-Receptor Interactions
The following tables summarize the quantitative data regarding the binding affinity and functional potency of 1-(1-Naphthyl)piperazine at various 5-HT receptor subtypes.
Table 1: Binding Affinities of 1-(1-Naphthyl)piperazine at 5-HT Receptors
| Receptor Subtype | Ki (nM) | Species | Radioligand | Source |
| 5-HT1A | High Affinity | Rat | [3H]Serotonin | [1][2] |
| 5-HT1B | High Affinity | Rat | [3H]Serotonin | [1][2] |
| 5-HT1D | High Affinity | Not Specified | Not Specified | Not Specified |
| 5-HT2A | High Affinity | Rat | [3H]LSD, [3H]Spiperone | [1][2] |
| 5-HT2C | High Affinity | Not Specified | Not Specified | Not Specified |
| 5-HT6 | 120 | Human | Not Specified | [3] |
Note: "High Affinity" indicates that the source material cited high affinity without providing a specific Ki value.
Table 2: Functional Activity of 1-(1-Naphthyl)piperazine at 5-HT Receptors
| Receptor Subtype | IC50 (nM) | Functional Effect | Assay | Species |
| 5-HT1 (non-selective) | 6 | Agonist | Inhibition of 5-HT activity | Rat Cortical Membranes |
| 5-HT2 (non-selective) | 1 | Antagonist | Inhibition of 5-HT activity | Rat Cortical Membranes |
| 5-HT2 | 1 | Antagonist | Blockade of 5-HT or tryptamine-induced contraction | Rat Fundus |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from standard practices in the field and should be adapted to specific laboratory conditions.
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., 1-NP) by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Homogenize frozen tissue (e.g., rat brain cortex) or cultured cells expressing the target 5-HT receptor subtype in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[4]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[4]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[4]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[4]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[4]
-
On the day of the assay, thaw the membranes and resuspend in the final assay binding buffer.[4]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[4]
-
To each well, add:
-
150 µL of the membrane preparation (containing 50-120 µg of protein for tissue or 3-20 µg for cells).[4]
-
50 µL of the competing test compound (1-NP) at various concentrations.[4]
-
50 µL of a fixed concentration of the appropriate radioligand (e.g., [3H]Serotonin for 5-HT1 receptors, [3H]Ketanserin for 5-HT2A receptors).[4]
-
-
For total binding, add 50 µL of assay buffer instead of the competing compound.
-
For non-specific binding, add 50 µL of a high concentration of a known non-labeled ligand for the receptor.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[4]
-
Wash the filters multiple times with ice-cold wash buffer.[4]
-
Dry the filters and add a scintillation cocktail.[4]
-
Measure the radioactivity retained on the filters using a scintillation counter.[4]
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Functional Assay: cAMP Measurement
This protocol is used to determine the functional activity (agonist or antagonist) of a compound at Gs- or Gi-coupled 5-HT receptors (e.g., 5-HT1A, 5-HT6, 5-HT7) by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
1. Cell Culture and Plating:
-
Culture cells stably expressing the 5-HT receptor of interest in the appropriate growth medium.
-
Plate the cells in 96-well or 384-well plates at a suitable density and allow them to adhere overnight.
2. Assay Procedure (Agonist Mode):
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Add the test compound (1-NP) at various concentrations to the cells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.[5]
3. Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with various concentrations of the test compound (1-NP).
-
Add a known agonist for the receptor at a fixed concentration (typically its EC80).
-
Incubate for the same predetermined time at 37°C.
4. cAMP Detection:
-
Lyse the cells to release intracellular cAMP.[5]
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent assay (e.g., cAMP-Glo™).[5][6]
5. Data Analysis:
-
For agonist activity, plot the measured signal (e.g., luminescence, fluorescence) against the logarithm of the test compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonist activity, plot the signal against the logarithm of the test compound concentration to determine the IC50 value.
Functional Assay: Intracellular Calcium Flux
This protocol is used to determine the functional activity of a compound at Gq-coupled 5-HT receptors (e.g., 5-HT2A) by measuring changes in intracellular calcium concentration.
1. Cell Culture and Plating:
-
Culture cells stably expressing the Gq-coupled 5-HT receptor of interest.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere.
2. Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
3. Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject the test compound (1-NP) at various concentrations (for agonist testing) or a known agonist after pre-incubation with the test compound (for antagonist testing).
-
Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
For agonist activity, plot ΔF against the logarithm of the compound concentration to determine the EC50.
-
For antagonist activity, plot the response to the agonist in the presence of the antagonist against the logarithm of the antagonist concentration to determine the IC50.
Mandatory Visualizations: Signaling Pathways
The following diagrams illustrate the primary signaling pathways for the 5-HT receptors at which 1-(1-Naphthyl)piperazine has significant activity.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway
Caption: 5-HT6 Receptor Signaling Pathway
Caption: 5-HT7 Receptor Signaling Pathway
References
Safeguarding Research: A Technical Guide to the Safe Handling and Storage of 1-(1-Naphthyl)piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols for handling and storing 1-(1-Naphthyl)piperazine hydrochloride (1-NP HCl). As a valuable tool in neuroscience research, particularly in the study of serotonergic systems, ensuring its safe use is paramount to protecting laboratory personnel and maintaining experimental integrity. This document outlines the known hazards, recommended handling procedures, storage requirements, and relevant experimental testing protocols.
Chemical Identification and Properties
This compound is a research chemical that acts as a ligand for serotonin (B10506) (5-HT) receptors.[1][2] It is a mixed agonist/antagonist, primarily targeting 5-HT1 and 5-HT2 receptors.[1][2] Understanding its basic chemical and physical properties is the first step in safe handling.
| Property | Data | Reference |
| Synonyms | 1-(1-naphthalenyl)-piperazine, monohydrochloride; 1-NP | [3] |
| CAS Number | 104113-71-5 | [3] |
| Molecular Formula | C₁₄H₁₆N₂ · HCl | [1] |
| Formula Weight | 248.7 g/mol | [1] |
| Appearance | White to brown solid | [4] |
| Melting Point | Undetermined | [3] |
| Boiling Point | Undetermined | [3] |
| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 25 mg/ml; PBS (pH 7.2): 1 mg/ml | [1] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
⚠️
Toxicology and Exposure Limits
Acute Effects:
-
Skin: Causes irritation upon contact.[3]
-
Eyes: Causes serious irritation, which can lead to redness, pain, and blurred vision.[3]
-
Inhalation: May cause respiratory tract irritation.[3]
Chronic Effects: No data on the long-term toxicological effects of this compound is currently available.
Occupational Exposure Limits (OELs): There are no established specific OELs, such as a Permissible Exposure Limit (PEL) from OSHA or a Recommended Exposure Limit (REL) from NIOSH, for this compound. In the absence of specific limits, it is prudent to handle this compound with a high degree of caution and to minimize any potential exposure.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is crucial when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
The following diagram illustrates the recommended workflow for donning and doffing PPE to ensure maximum protection.
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store locked up or in an area accessible only to authorized personnel.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter drains or waterways.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is required.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
The following flowchart outlines the general response to a chemical spill.
Experimental Protocols for Hazard Assessment
The irritant nature of this compound would likely be determined using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation Testing (based on OECD Guideline 439): This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.
-
Tissue Preparation: Commercially available RhE models are equilibrated in a 6-well plate.
-
Application of Test Substance: A fixed dose of this compound is applied directly to the surface of the epidermal model.
-
Exposure and Post-Incubation: After a defined exposure period, the tissues are rinsed and incubated for a recovery period.
-
Viability Assessment: Tissue viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of viable cells. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
Eye Irritation Testing (based on OECD Guideline 405): This in vivo test is performed on albino rabbits to assess the potential for eye irritation or corrosion.
-
Animal Selection and Preparation: Healthy young adult albino rabbits are used. Both eyes are examined before testing to ensure no pre-existing irritation or defects.
-
Test Substance Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are scored for corneal opacity, iritis, and conjunctival redness and swelling.
-
Reversibility Assessment: If effects are observed, the animal is observed for up to 21 days to determine the reversibility of the ocular lesions.
Pharmacological Signaling
For researchers in drug development, understanding the mechanism of action is as important as its safety profile. This compound is a known ligand for multiple serotonin (5-HT) receptors, acting as a mixed agonist/antagonist.[1][2] Its primary activity is as an antagonist at 5-HT1 and 5-HT2 receptors in rat cortical membranes.[1][2] It has also been shown to bind to human 5-HT6 receptors.[1]
The following diagram illustrates the interaction of this compound with key serotonin receptors.
By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the latest information.
References
An In-depth Technical Guide to 1-(1-Naphthyl)piperazine Hydrochloride: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Naphthyl)piperazine (B79542) hydrochloride (1-NP) is a synthetic compound and a derivative of piperazine (B1678402) that has garnered significant interest in the field of neuropharmacology.[1][2] As a non-selective serotonergic agent, it exhibits a complex pharmacological profile, acting as both an agonist and an antagonist at various serotonin (B10506) (5-HT) receptor subtypes.[1][3] This dual activity makes it a valuable tool for dissecting the intricate roles of the serotonin system in both normal physiological processes and pathological conditions. This technical guide provides a comprehensive review of the existing literature on 1-NP, with a focus on its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key studies are provided, along with a summary of all quantitative data in tabular format and visualizations of relevant signaling pathways.
Core Data Presentation
The following tables summarize the quantitative data available for the interaction of 1-(1-Naphthyl)piperazine with various serotonin receptors.
Table 1: Receptor Binding Affinities of 1-(1-Naphthyl)piperazine
| Receptor Subtype | Radioligand | Tissue/Cell Line | Species | Ki (nM) | Reference |
| 5-HT1A | [3H]-8-OH-DPAT | Cortical Membranes | Rat | - | [4] |
| 5-HT2 | [3H]-Ketanserin | Cortical Membranes | Rat | - | [4] |
| 5-HT6 | [3H]-LSD | HEK293 cells | Human | 120 | [4] |
Note: Specific Ki values for 5-HT1A and 5-HT2 were not explicitly provided in the referenced source, but high affinity was noted.
Table 2: Functional Activity of 1-(1-Naphthyl)piperazine
| Assay | Receptor Target | Preparation | Species | IC50 (nM) | Effect | Reference |
| Inhibition of 5-HT activity | 5-HT1 | Cortical Membranes | Rat | 6 | Antagonist | [3][5] |
| Inhibition of 5-HT activity | 5-HT2 | Cortical Membranes | Rat | 1 | Antagonist | [3][5] |
| Contraction Blockade | 5-HT or Tryptamine (B22526) | Stomach Fundus | Rat | 1 | Antagonist | [3][5] |
Table 3: In Vivo Behavioral Effects of 1-(1-Naphthyl)piperazine
| Animal Model | Behavioral Paradigm | Dose Range (mg/kg) | Route | Observed Effect | Reference |
| Squirrel Monkey | Fixed-Interval Schedule (DOB-induced response decrease) | 0.3 - 1.0 | - | Blockade of DOB effect | [4][6] |
| Squirrel Monkey | Fixed-Interval Schedule (Quipazine-induced response decrease) | - | - | Antagonized Quipazine effect | [6] |
| Rat | Locomotor Activity | 5, 10, 15 | i.p. | Increased ambulation | [7] |
| Rat | Elevated Plus Maze | 5, 10, 15 | i.p. | Decreased open arm exploration | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on 1-(1-Naphthyl)piperazine.
Radioligand Binding Assays
Objective: To determine the binding affinity of 1-NP for specific serotonin receptor subtypes.
1. 5-HT1A Receptor Binding Assay ([3H]-8-OH-DPAT)
-
Tissue Preparation: Rat cortical membranes are prepared by homogenizing dissected cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuging to pellet the membranes. The pellet is washed and resuspended in fresh buffer.[8][9]
-
Assay Conditions:
-
Radioligand: [3H]-8-hydroxy-2-(di-n-propylamino)tetralin ([3H]-8-OH-DPAT) at a concentration near its Kd (e.g., 1 nM).[10][11]
-
Incubation: Membrane homogenate is incubated with the radioligand and varying concentrations of 1-NP in a final volume of 250-500 µL of incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.1% ascorbic acid, pH 7.4).[12]
-
Incubation Time and Temperature: Typically 30-60 minutes at 25°C or 37°C.[9]
-
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM serotonin). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding data, and Ki values are calculated using the Cheng-Prusoff equation.
2. 5-HT2A Receptor Binding Assay ([3H]-Ketanserin)
-
Tissue Preparation: Similar to the 5-HT1A assay, rat cortical membranes are prepared.[13][14]
-
Assay Conditions:
-
Separation and Detection: Rapid filtration and liquid scintillation counting are used as described above.
-
Data Analysis: Data analysis is performed as for the 5-HT1A receptor binding assay.
3. 5-HT6 Receptor Binding Assay ([3H]-LSD)
-
Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor are used.[18]
-
Membrane Preparation: Membranes from the cultured cells are prepared by homogenization and centrifugation.
-
Assay Conditions:
-
Separation, Detection, and Data Analysis: The procedures are consistent with the other radioligand binding assays.
Functional Assays
In Vitro Rat Stomach Fundus Contractility Assay
-
Objective: To assess the antagonist activity of 1-NP at 5-HT2 receptors.[20][21][22][23][24]
-
Tissue Preparation: The fundus portion of a rat stomach is isolated and cut into longitudinal strips. These strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2. The tissue is placed under a resting tension (e.g., 1-1.5 g).[23]
-
Experimental Protocol:
-
After an equilibration period, cumulative concentration-response curves to serotonin or tryptamine are generated to establish a baseline contractile response.
-
The tissue is then washed and incubated with 1-NP for a set period (e.g., 30-60 minutes).
-
A second concentration-response curve to the agonist (serotonin or tryptamine) is then performed in the presence of 1-NP.
-
-
Data Analysis: The contractile responses are measured isometrically using a force transducer. The IC50 value for 1-NP is calculated as the concentration that produces a 50% inhibition of the maximum agonist-induced contraction.
In Vivo Studies
In Vivo Microdialysis in Rats
-
Objective: To measure the effect of 1-NP on extracellular levels of serotonin and its metabolites in the rat brain.[25][26][27]
-
Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex). The cannula is secured with dental cement.[28]
-
Microdialysis Experiment:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
After a stable baseline is established, 1-NP is administered (e.g., intraperitoneally).
-
Dialysate collection continues to monitor changes in neurotransmitter levels.
-
-
Sample Analysis: The concentrations of serotonin and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[7]
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline values.
Operant Conditioning in Squirrel Monkeys
-
Objective: To evaluate the behavioral effects of 1-NP, particularly its antagonist activity at 5-HT2 receptors.[6]
-
Apparatus: Squirrel monkeys are trained in operant conditioning chambers equipped with response levers and a mechanism for delivering food rewards (e.g., banana-flavored pellets).[29][30]
-
Training and Schedule of Reinforcement: Monkeys are trained to press a lever for a food reward under a fixed-interval (FI) schedule of reinforcement. In this schedule, the first response after a fixed period of time is reinforced.[6][31]
-
Experimental Protocol:
-
Once stable responding is established, the effects of a 5-HT2 agonist, such as 2,5-dimethoxy-4-bromoamphetamine (DOB), are tested. DOB typically decreases the rate of responding.[6]
-
On subsequent test days, 1-NP is administered prior to the administration of DOB to determine if it can block the response-decreasing effects of the agonist.
-
The effects of 1-NP administered alone are also assessed.
-
-
Data Analysis: The rate of lever pressing is recorded and analyzed. The ability of 1-NP to reverse or attenuate the effects of the 5-HT agonist is quantified.[32]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The interaction of 1-(1-Naphthyl)piperazine with different serotonin receptors triggers distinct intracellular signaling cascades.
Experimental Workflow
Conclusion
1-(1-Naphthyl)piperazine hydrochloride is a versatile pharmacological tool with a complex and multifaceted interaction with the serotonin system. Its mixed agonist/antagonist profile at different 5-HT receptor subtypes has been demonstrated through a variety of in vitro and in vivo studies. The data summarized in this guide highlight its high affinity for 5-HT1, 5-HT2, and 5-HT6 receptors, with antagonist effects predominating at 5-HT1 and 5-HT2 receptors in functional assays. The detailed experimental protocols and signaling pathway diagrams provided herein offer a valuable resource for researchers and drug development professionals seeking to utilize 1-NP in their studies or to develop novel serotonergic agents. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds.
References
- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. 1-(1-Naphthyl)piperazine | C14H16N2 | CID 1342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]
- 6. Serotonin-antagonist effects of 1-(1-naphthyl)piperazine on operant behavior of squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alkylation of [3H]8-OH-DPAT binding sites in rat cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kirj.ee [kirj.ee]
- 10. [Multiple [3H]8-hydroxy-2-(di-n-propylamino)-tetralin binding sites in rat brain: modulation by GTP and cations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. [3H]8-OH-DPAT binding and serotonin content in rat cerebral cortex after acute fluoxetine, desipramine, or pargyline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo binding of [3H]ketanserin on serotonin S2-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-H-ketanserin (serotonin type 2) binding in the rat frontal cortex: effect of immobilization stress [pubmed.ncbi.nlm.nih.gov]
- 17. [3H]Ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Binding properties, brain distribution, and functional role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. Crystal Structure of an LSD-Bound Human Serotonin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Expt. 1 Bioassay of serotonin using rat fundus strip by three point bioassay | PDF [slideshare.net]
- 21. Assay of Seretonin.pptx [slideshare.net]
- 22. m.youtube.com [m.youtube.com]
- 23. scribd.com [scribd.com]
- 24. youtube.com [youtube.com]
- 25. benchchem.com [benchchem.com]
- 26. In vivo microdialysis for nonapeptides in rat brain--a practical guide [pubmed.ncbi.nlm.nih.gov]
- 27. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 28. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Adjusting fixed-ratio schedules in the squirrel monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Stimulant actions of histamine H1 antagonists on operant behavior in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effects of serotonin agonists on operant behavior in the squirrel monkey: quipazine, MK-212, trifluoromethylphenylpiperazine, and chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Suppression of behavior by food pellet-lithium chloride pairings in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
1-NP Hydrochloride: A Technical Guide to a Complex Serotonergic Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Naphthyl)piperazine hydrochloride (1-NP hydrochloride) is a synthetic derivative of quipazine (B1207379) that exhibits a complex and non-selective profile as a serotonergic modulator.[1] It interacts with a wide array of serotonin (B10506) (5-HT) receptors, functioning as a partial agonist at several 5-HT1 receptor subtypes while acting as an antagonist at 5-HT2 receptors.[2] This multifaceted mechanism of action has led to its investigation in various preclinical models, revealing potential applications in conditions ranging from anxiety to skin inflammation and cancer.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of 1-NP hydrochloride, including its binding affinity, functional activity, known signaling pathways, and available preclinical data. Detailed experimental methodologies are provided to facilitate further research and development.
Core Pharmacological Profile
1-NP hydrochloride is a non-selective serotonergic agent with a broad spectrum of activity across multiple 5-HT receptor subtypes. Its primary characteristic is its dual role as a partial agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, and as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] Additionally, it has demonstrated high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[2]
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data on the binding affinity and functional activity of 1-NP hydrochloride at various serotonin receptors.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Species | Tissue/System | Ki (nM) | Reference |
| 5-HT6 | 1-(1-Naphthyl)piperazine | Human | Recombinant | 120 | [5][6] |
Table 2: Functional Activity
| Receptor | Assay Type | Species | Tissue/System | IC50 (nM) | Reference |
| 5-HT1 | Inhibition of 5-HT activity | Rat | Cortical Membranes | 6 | [5][6] |
| 5-HT2 | Inhibition of 5-HT activity | Rat | Cortical Membranes | 1 | [5][6] |
| 5-HT/Tryptamine Induced Contraction | Blockade of Contraction | Rat | Fundus | 1 | [5][6] |
Mechanism of Action and Signaling Pathways
The complex pharmacology of 1-NP hydrochloride results from its interaction with multiple signaling pathways, primarily through its opposing effects on 5-HT1 and 5-HT2 receptor families.
5-HT1A Receptor Agonism
As a partial agonist of the 5-HT1A receptor, 1-NP hydrochloride is expected to activate the Gi/o signaling cascade. This canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
5-HT2A Receptor Antagonism
In its role as a 5-HT2A receptor antagonist, 1-NP hydrochloride blocks the Gq/11 signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), key second messengers that lead to calcium mobilization and protein kinase C (PKC) activation.
References
- 1. Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 3. Development and characterization of novel 1-(1-Naphthyl)piperazine-loaded lipid vesicles for prevention of UV-induced skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]
An In-depth Technical Guide to the Discovery and Development of Naphthylpiperazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthylpiperazine compounds represent a significant class of molecules in medicinal chemistry, primarily recognized for their diverse pharmacological activities targeting the central nervous system (CNS). The core structure, consisting of a naphthalene (B1677914) ring linked to a piperazine (B1678402) moiety, serves as a versatile scaffold for designing ligands with high affinity for various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and adrenergic receptors. This guide provides a comprehensive overview of the discovery, development, pharmacological properties, and experimental evaluation of key naphthylpiperazine derivatives.
The parent compound, 1-(1-naphthyl)piperazine (B79542) (1-NP), is a non-selective serotonergic agent with a complex pharmacology, exhibiting partial agonism at 5-HT1 receptor subtypes while acting as an antagonist at 5-HT2 receptors[1]. This mixed agonist-antagonist profile has spurred the development of numerous derivatives with refined selectivity and functional activity. Notable examples include Naftopidil, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia[2][3], and S-15535, a highly selective 5-HT1A ligand with a unique profile as a presynaptic agonist and postsynaptic antagonist[4][5][6]. This document will delve into the quantitative pharmacology, signaling mechanisms, and key experimental protocols relevant to this important class of compounds.
Pharmacological Profile of Key Naphthylpiperazine Compounds
The therapeutic potential of naphthylpiperazine derivatives is defined by their affinity and functional activity at various G-protein coupled receptors (GPCRs). The following tables summarize the quantitative binding data for representative compounds.
Serotonin Receptor Binding Affinities
Naphthylpiperazine compounds are primarily known for their interaction with a wide array of serotonin receptors. Their binding affinities (Ki or IC50) are crucial determinants of their pharmacological effects.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki/IC50, nM) | 5-HT2B (pKi) | 5-HT2C | 5-HT6 (Ki, nM) | Other 5-HT Receptors |
| 1-(1-Naphthyl)piperazine (1-NP) | Partial Agonist[1] | 1 (IC50)[7] | - | Antagonist[1] | 120[7] | High affinity for 5-HT1B/D/E/F, 5-HT3, 5-HT5A, 5-HT7[1] |
| 1-(2-Naphthyl)piperazine (2-NP) | Affinity | Partial Agonist[8] | - | - | - | Affinity for 5-HT1 and 5-HT3[8] |
| Naftopidil | - | 6.55 (pKi)[9] | 7.82 (pKi)[9] | - | - | - |
| S-15535 | 0.7 - 1.8[4][10] | - | - | - | - | >250-fold lower affinity at other 5-HT subtypes[10] |
Adrenergic and Dopamine (B1211576) Receptor Binding Affinities
Several naphthylpiperazine derivatives exhibit significant affinity for adrenergic and, to a lesser extent, dopamine receptors. Naftopidil's clinical utility, for example, is derived from its α1-adrenoceptor antagonism.
| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | α2A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) |
| Naftopidil | ~20[9] | ~1.2[9] | 3.7[9] | - | - | - |
| S-15535 | - | - | - | 190[10] | 400[10] | 248[10] |
Signaling Pathways
The functional effects of naphthylpiperazine compounds are dictated by the downstream signaling cascades initiated upon receptor binding. The two most relevant pathways for this class are the 5-HT1A and 5-HT2A receptor signaling cascades.
5-HT1A Receptor Signaling
The 5-HT1A receptor is canonically coupled to inhibitory G-proteins (Gi/o). Agonist binding, such as the presynaptic action of S-15535, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[11]. This pathway is crucial for modulating neuronal excitability.
5-HT2A Receptor Signaling
In contrast, the 5-HT2A receptor is coupled to Gq/11 proteins. Activation of this receptor, which is antagonized by 1-NP, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC)[12][13].
Key Experimental Protocols
The characterization of naphthylpiperazine compounds relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay (for Ki Determination)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a target receptor, such as the 5-HT2A receptor.
Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic acid, pH 7.4.
-
Non-specific Binding (NSB) Ligand: Mianserin (20 µM).
-
Test Compound: Naphthylpiperazine derivative at various concentrations.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).
-
Scintillation cocktail and a microplate scintillation counter.
Methodology:
-
Plate Setup: Prepare a 96-well plate. Add assay buffer to all wells. Designate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + test compound at various concentrations).
-
Reagent Addition: To each well (final volume 250 µL), add the following in order:
-
150 µL of the membrane preparation (e.g., 5 µg protein/well).
-
50 µL of the test compound (at 10-12 different concentrations) or NSB ligand or buffer.
-
50 µL of [3H]-Ketanserin (e.g., at a final concentration of 1 nM)[14].
-
-
Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation to reach equilibrium[14].
-
Filtration: Terminate the reaction by rapid vacuum filtration onto the 96-well filter plate. Wash the filters multiple times (e.g., 5 times with 200 µL/well) with ice-cold wash buffer to remove unbound radioligand[14][15].
-
Quantification: Dry the filter plate (e.g., 30 minutes at 50°C). Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter[15].
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay (for 5-HT1A Agonism/Antagonism)
This protocol measures the ability of a compound to modulate cAMP production, typically to assess functional activity at Gi-coupled receptors like 5-HT1A.
Objective: To determine if a test compound is an agonist or antagonist at the 5-HT1A receptor by measuring its effect on forskolin-stimulated cAMP levels.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Reference Agonist: 5-HT or 8-OH-DPAT.
-
Test Compound: Naphthylpiperazine derivative.
-
cAMP Detection Kit: e.g., a TR-FRET based kit.
-
384-well white opaque plates.
Methodology:
-
Cell Preparation: Detach cells and resuspend them in stimulation buffer to the desired density (e.g., 3000 cells/well)[16].
-
Agonist Mode:
-
Add cells to the wells of the 384-well plate.
-
Add the test compound at various concentrations.
-
Add forskolin (e.g., 10 µM final concentration) to all wells to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Antagonist Mode:
-
Add cells to the wells.
-
Pre-incubate the cells with the test compound (as a potential antagonist) for 30 minutes.
-
Add a fixed concentration of a reference agonist (e.g., EC80 of 5-HT) along with forskolin.
-
Incubate for a further 30 minutes.
-
-
Detection:
-
Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions (this typically involves adding detection reagents containing an anti-cAMP antibody and a tracer).
-
Read the plate on a suitable plate reader (e.g., for TR-FRET).
-
-
Data Analysis:
-
The signal is inversely proportional to the cAMP concentration.
-
For Agonist Mode: Plot the signal against the log concentration of the test compound to determine the EC50 (potency) and the magnitude of signal change (efficacy) for cAMP inhibition.
-
For Antagonist Mode: Plot the signal against the log concentration of the test compound to determine the IC50 for the blockade of the reference agonist's effect. Calculate the antagonist affinity (Kb) from this value.
-
Phosphoinositide (PI) Hydrolysis Assay (for 5-HT2A Agonism/Antagonism)
This assay measures the accumulation of inositol phosphates (IPs) to determine a compound's functional activity at Gq-coupled receptors like 5-HT2A.
Objective: To assess the ability of a test compound to stimulate or block the 5-HT2A receptor-mediated production of inositol phosphates.
Materials:
-
Cell Line: PC12 or HEK293 cells stably expressing the rat or human 5-HT2A receptor.
-
Labeling Medium: Medium containing [3H]-myo-inositol.
-
Assay Buffer: Krebs buffer containing 10 mM LiCl (to prevent IP dephosphorylation).
-
Test Compound: Naphthylpiperazine derivative.
-
Reference Agonist: 5-HT or DOI.
-
Perchloric acid (for reaction termination).
-
Ion-exchange chromatography columns.
-
Scintillation counter.
Methodology:
-
Cell Labeling: Culture cells in the presence of [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Assay Procedure:
-
Wash the labeled cells to remove excess unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in assay buffer containing LiCl.
-
Add the test compound (for agonist mode) or the reference agonist +/- the test compound (for antagonist mode).
-
Incubate for a defined period (e.g., 5-60 minutes) at 37°C[17].
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid[17].
-
Neutralize the samples and separate the total [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography.
-
-
Quantification: Measure the radioactivity of the eluted [3H]-IP fraction using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [3H]-IP produced against the log concentration of the agonist to determine its EC50 and Emax.
-
In antagonist mode, the IC50 for the inhibition of the agonist response can be determined.
-
Synthesis and Pharmacokinetics
Synthesis Overview
The synthesis of 1-arylpiperazine derivatives, including naphthylpiperazines, is well-established. A common and modern approach is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides an efficient route to form the crucial C-N bond between the naphthalene ring and the piperazine nitrogen.
A representative protocol for a derivative involves reacting 1-bromo-7-fluoronaphthalene (B77747) with 1-Boc-piperazine in the presence of a palladium catalyst (e.g., PdCl2(dtbpf)) and a base (e.g., sodium tert-butoxide). The reaction is followed by the deprotection of the Boc group using a strong acid like HCl to yield the final product, 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride[18]. This method avoids the use of highly toxic reagents like bis(2-chloroethyl)amine, which were employed in older synthetic routes[18].
Pharmacokinetic Profile
The pharmacokinetic properties of naphthylpiperazine derivatives can be significantly influenced by the piperazine ring. This moiety generally imparts good aqueous solubility and can be modified to tune oral bioavailability and metabolic stability[19][20].
-
Absorption and Bioavailability: The oral bioavailability of piperazine-containing drugs can be variable. Some derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestine, which can limit their absorption. Co-administration with P-gp inhibitors has been shown to increase the bioavailability of certain piperazine compounds[19][20].
-
Distribution: Arylpiperazine derivatives generally distribute extensively into tissues, including the brain, which is a key target for their CNS effects[21].
-
Metabolism: The primary metabolic pathway for many arylpiperazines is N-dealkylation, which cleaves the side chain from one of the piperazine nitrogens. The resulting 1-aryl-piperazine metabolite can itself be pharmacologically active. Subsequent metabolism often involves CYP2D6-dependent aromatic hydroxylation[21]. Individual variability in the activity of CYP enzymes can lead to significant differences in metabolite-to-parent drug ratios among patients[21].
-
Excretion: Metabolites are typically excreted as conjugates in the urine.
Conclusion
Naphthylpiperazine compounds are a pharmacologically rich and structurally versatile class of molecules. Their development from non-selective serotonergic agents to highly specific ligands like Naftopidil and S-15535 highlights the power of medicinal chemistry in optimizing drug-receptor interactions. The core scaffold's favorable properties have made it a "privileged structure" in CNS drug discovery. A thorough understanding of their quantitative pharmacology, downstream signaling effects, and pharmacokinetic profiles—assessed through the detailed experimental protocols described herein—is essential for the continued development of novel therapeutics based on this important chemical class.
References
- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S 15535, a benzodioxopiperazine acting as presynaptic agonist and postsynaptic 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 1-(2-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. fungifun.org [fungifun.org]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics [mdpi.com]
- 21. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Identity of "1-NP": A Critical Prerequisite for Understanding its Agonist and Antagonist Activity
A comprehensive analysis of the abbreviation "1-NP" reveals a significant ambiguity that currently prevents the creation of an in-depth technical guide on its agonist versus antagonist activity. The term "NP" is widely used across various scientific and medical fields, leading to multiple potential interpretations that are not specific to a single chemical entity.
Initial investigations into the pharmacological profile of "1-NP" have been inconclusive due to the broad and varied application of the abbreviation "NP". Extensive searches have yielded information on several distinct topics, none of which can be definitively identified as the "1-NP" of interest for a detailed technical whitepaper.
The potential interpretations of "NP" include:
-
Nanoparticles: In materials science and drug delivery, "NP" is a common abbreviation for nanoparticles. Research in this area focuses on the physical and chemical properties of these materials and their applications in therapeutic delivery, but not typically on a specific agonist or antagonist activity of a singular molecular compound referred to as "1-NP".
-
Nurse Practitioner: In the medical field, "NP" is the standard abbreviation for a Nurse Practitioner. Pharmacological literature in this context is geared towards prescribing practices and patient care, not the molecular activity of a specific drug candidate.
-
Natural Products: Within pharmacology and drug discovery, "NP" can stand for Natural Products. This is a very broad category of compounds derived from natural sources, and "1-NP" does not point to a specific, universally recognized molecule within this class.
-
Nomen Proprium: In prescription writing, "NP" is a historical abbreviation for Nomen Proprium, Latin for "proper name," indicating that the proprietary or brand name of a drug should be dispensed.
-
Specific Chemical Entities: While less common, "NP" is present in the nomenclature of some specific molecules. For instance, searches have identified "Naphyrone," a controlled substance, and other complex organic molecules where "NP" might be part of an internal naming convention (e.g., NP-01A). However, without further context, it is impossible to determine if any of these are the "1-NP" .
Due to this significant ambiguity, a detailed technical guide on the agonist versus antagonist activity of "1-NP" cannot be developed. To proceed with this request, it is imperative that the full chemical name of the compound of interest be provided. A precise chemical identifier will enable the targeted research required to gather the necessary quantitative data, experimental protocols, and signaling pathway information for the creation of a comprehensive and accurate scientific document.
Methodological & Application
Application Notes and Protocols for In Vivo Studies with 1-(1-Naphthyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of 1-(1-Naphthyl)piperazine hydrochloride (1-NP HCl) for in vivo research applications. The information compiled is based on established laboratory practices and available data to ensure the safe and effective preparation of this compound for animal studies.
Compound Information
1-(1-Naphthyl)piperazine is a serotonergic agent with a complex pharmacological profile, acting as a mixed agonist and antagonist at various serotonin (B10506) receptor subtypes.[1][2] Its hydrochloride salt is the commonly used form for research due to its increased solubility in aqueous solutions.
Solubility Data
This compound exhibits solubility in a range of solvents. For in vivo studies, aqueous-based vehicles are preferred. The following table summarizes the known solubility of 1-NP HCl.
| Solvent | Solubility | Reference |
| Distilled Water | Sufficient for doses used in cited in vivo studies | (--INVALID-LINK--) |
| PBS (pH 7.2) | 1 mg/mL | [3](--INVALID-LINK--) |
| DMSO | 20 mg/mL | [3](--INVALID-LINK--) |
| DMF | 30 mg/mL | [3](--INVALID-LINK--) |
| Ethanol | 25 mg/mL | [3](--INVALID-LINK--) |
In Vivo Administration Data
The primary route of administration for this compound in rodent studies is intraperitoneal (i.p.) injection. The table below outlines doses used in published research.
| Animal Model | Route of Administration | Vehicle | Dose Range | Reference |
| Rat | Intraperitoneal (i.p.) | Distilled Water | 2 - 30 mg/kg | (--INVALID-LINK--) |
Experimental Protocols
This section provides a detailed methodology for the preparation of a this compound solution for intraperitoneal injection in rodents.
Materials and Equipment
-
This compound powder
-
Sterile distilled water or sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (appropriate gauge for the animal model)
-
0.22 µm sterile syringe filter
Preparation of Dosing Solution
This protocol describes the preparation of a dosing solution at a concentration of 1 mg/mL. The concentration can be adjusted based on the desired dose and the weight of the animals.
-
Calculate the required amount of 1-NP HCl:
-
Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the injection volume. A common injection volume for mice is 10 mL/kg and for rats is 5 mL/kg.
-
Mass (mg) = Desired Concentration (mg/mL) x Total Volume (mL)
-
-
Weigh the compound:
-
Using a calibrated analytical balance, accurately weigh the calculated mass of 1-NP HCl powder.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile vial.
-
Add the required volume of sterile distilled water or sterile PBS (pH 7.2) to the vial.
-
Cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied, but ensure the compound's stability at elevated temperatures is considered.
-
-
Sterilization:
-
To ensure the sterility of the final dosing solution for injection, filter it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
-
Storage:
-
It is recommended to prepare the dosing solution fresh on the day of the experiment.
-
If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability of the compound in solution under these conditions should be validated.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing and administering 1-(1-Naphthyl)piperazine HCl.
Signaling Pathway
References
Application Notes and Protocols for 1-(1-Naphthyl)piperazine in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Naphthyl)piperazine (1-NP) is a psychoactive compound that acts as a ligand at serotonin (B10506) receptors. It is a derivative of quipazine (B1207379) and displays a mixed pharmacology, functioning as an agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2C receptors.[1] This dual mechanism of action makes 1-NP a valuable tool for investigating the role of the serotonergic system in various behaviors and for the preclinical assessment of novel therapeutic agents targeting anxiety, depression, and psychosis. These application notes provide detailed protocols for the use of 1-NP in common rodent behavioral models.
Mechanism of Action
1-NP's behavioral effects are primarily mediated through its interaction with the serotonin system. As a 5-HT1A receptor agonist, it can modulate neuronal firing and serotonin release.[1] Its antagonist activity at 5-HT2A and 5-HT2C receptors further influences dopaminergic and other neurotransmitter systems, contributing to its complex behavioral profile.[1]
Data Presentation: Behavioral and Neurochemical Effects of 1-(1-Naphthyl)piperazine
The following tables summarize the reported effects of 1-NP administration in rats. While specific quantitative data with statistical variance is limited in the available literature, the tables provide a structured overview of the observed outcomes at various dosages.
Table 1: Effects of 1-NP on Motor Activity and Anxiety-Like Behavior in Rats
| Behavioral Assay | Species | Dose (mg/kg, i.p.) | Route of Administration | Observed Effect | Citation |
| Locomotor Activity | Rat | 5, 10, 15 | Intraperitoneal (i.p.) | Dose-dependent increase in ambulation. | [1] |
| Elevated Plus Maze | Rat | 5, 10, 15 | Intraperitoneal (i.p.) | Decreased exploration of open arms. | [1] |
| Open-Field Test | Rat | 2 | Intraperitoneal (i.p.) | Anxiolytic-like effect observed. |
Table 2: Neurochemical Effects of 1-NP in Rats
| Neurotransmitter System | Analyte | Dose (mg/kg, i.p.) | Brain Region | Observed Effect | Citation |
| Serotonin (5-HT) | 5-HIAA | 3-30 | Whole Brain | Decreased concentration. | |
| Serotonin (5-HT) | 5-HT | 5, 10, 15 | Brain | Unaltered concentration. | [1] |
| Serotonin (5-HT) | 5-HIAA/5-HT Ratio | 5, 10, 15 | Brain | Decreased ratio. | [1] |
| Dopamine (DA) | DA | 5, 10, 15 | Brain | Decreased levels. | [1] |
| Noradrenaline (NA) | NA | 5, 10, 15 | Brain | Dose-dependent increase in concentration. | [1] |
Experimental Protocols
Drug Preparation and Administration
This protocol outlines the preparation and administration of 1-NP for in vivo rodent studies.
Materials:
-
1-(1-Naphthyl)piperazine hydrochloride (or other salt form)
-
Vehicle (e.g., sterile 0.9% saline or distilled water)
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Vehicle Selection: 1-NP HCl is soluble in aqueous solutions. Sterile 0.9% saline is a commonly used and appropriate vehicle.
-
Concentration Calculation:
-
Determine the desired dose in mg/kg (e.g., 2, 5, 10, or 15 mg/kg).
-
Determine the injection volume. For intraperitoneal (i.p.) injections in mice and rats, a volume of 5-10 mL/kg is standard.
-
Calculate the required concentration of the dosing solution:
-
Concentration (mg/mL) = Dose (mg/kg) / Injection Volume (mL/kg)
-
Example: For a 5 mg/kg dose and a 10 mL/kg injection volume, the concentration is 0.5 mg/mL.
-
-
-
Solution Preparation:
-
Weigh the required amount of 1-NP.
-
Add the calculated volume of vehicle.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Administration:
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Draw the calculated volume of the 1-NP solution into a sterile syringe.
-
Administer the solution via intraperitoneal (i.p.) injection. For rats, inject into the lower right abdominal quadrant to avoid the cecum.
-
Behavioral testing is typically conducted 30 minutes post-injection.
-
Elevated Plus Maze (EPM) Protocol
The EPM is used to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
For rats: arms are typically 50 cm long and 10 cm wide, with 40 cm high walls on the enclosed arms.
-
For mice: arms are typically 30 cm long and 5 cm wide, with 15 cm high walls.
-
Video tracking software for automated recording and analysis.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer 1-NP or vehicle 30 minutes prior to the test.
-
Test Initiation: Place the animal in the center of the maze, facing an open arm.
-
Data Collection: Allow the animal to explore the maze for 5 minutes. Record the session using video tracking software.
-
Parameters to Measure:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
-
Data Analysis: The primary measure of anxiety is the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100]. An increase in this percentage is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal.
Forced Swim Test (FST) Protocol
The FST is a common model for assessing depressive-like behavior.
Apparatus:
-
A transparent cylindrical container (e.g., glass beaker).
-
For rats: 40-50 cm high, 20 cm diameter.
-
For mice: 25 cm high, 10-15 cm diameter.
-
Water at 23-25°C.
-
Video camera for recording.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 1 hour.
-
Dosing: Administer 1-NP or vehicle. The timing of administration can vary (e.g., 30, 60 minutes before the test).
-
Test Session:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet (approx. 30 cm for rats, 15 cm for mice).
-
Gently place the animal into the water.
-
The test duration is typically 6 minutes.
-
-
Data Scoring: Record the session and score the last 4 minutes for the following behaviors:
-
Immobility: The animal remains floating with only minor movements necessary to keep its head above water.
-
Swimming: Active movements of the limbs and tail.
-
Climbing: Vigorous upward-directed movements of the forepaws along the side of the cylinder.
-
-
Data Analysis: The primary measure is the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Post-Test Care: After the test, remove the animal, dry it with a towel, and place it in a warm cage to prevent hypothermia.
Prepulse Inhibition (PPI) of Acoustic Startle Protocol
PPI is a measure of sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a small animal enclosure on a platform to detect movement, a speaker to deliver acoustic stimuli, and control software.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 1 hour.
-
Dosing: Administer 1-NP or vehicle 30 minutes prior to the test.
-
Acclimation to Chamber: Place the animal in the enclosure within the sound-attenuating chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-plus-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75, 80, or 85 dB; 20 ms duration) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is presented.
-
-
Data Collection: The system records the startle response (amplitude of movement) for each trial.
-
Data Analysis: PPI is calculated as a percentage:
-
% PPI = [1 - (Startle response in prepulse-plus-pulse trial / Startle response in pulse-alone trial)] * 100
-
-
Interpretation: A reduction in PPI suggests a disruption of sensorimotor gating.
Visualizations
References
Application Notes and Protocols for the Investigation of 1-Nitropropane in Rat Anxiety Studies
Disclaimer: The following application notes and protocols are provided for informational purposes only. A thorough review of the scientific literature has revealed no studies investigating the anxiolytic or anxiogenic effects of 1-Nitropropane (B105015) (1-NP) in rat models of anxiety. Therefore, there is no established or recommended dosage for this application. The information presented below is based on limited toxicological data and general principles of behavioral neuroscience. Researchers are strongly advised to conduct extensive preliminary dose-finding and safety studies before undertaking any behavioral experiments.
Introduction
1-Nitropropane (1-NP) is a solvent with various industrial applications. While its toxicological profile, particularly its effects on the liver, has been a subject of investigation, its potential impact on the central nervous system and behavior, specifically anxiety, remains unexplored. These notes provide a foundational framework for researchers interested in conducting initial investigations into the potential anxiolytic or anxiogenic properties of 1-NP in rats.
Data Presentation: Summary of Relevant Toxicological Data
Due to the absence of anxiety-specific studies, the following table summarizes the limited quantitative data from toxicological assessments of 1-NP in rats. This information can be used to inform the selection of a starting dose range for pilot studies.
| Route of Administration | Dose/Concentration | Duration of Exposure | Observed Effects in Rats | Reference |
| Oral (gavage) | ≥ 30 mg/kg body weight | Not specified | Reduced body weight gain and food consumption, attributed to irritation. | |
| Inhalation | 100 ppm | 7 hours/day for 4 consecutive days | Elevated liver microsomal cytochrome P450. No behavioral data reported. | [1] |
| Inhalation | 24 ml/m³ (NOAEC) | 28 or 47 days | No adverse effects observed on the olfactory mucosa. | |
| Inhalation | 96 ml/m³ | 28 or 47 days | Reduced food consumption and body weights. |
Note: NOAEC stands for No-Observed-Adverse-Effect Concentration.
Experimental Protocols
The following are generalized protocols for assessing anxiety-like behavior in rats. These should be adapted for a pilot study with 1-NP, incorporating a wide range of doses and careful monitoring for adverse health effects.
Pilot Dose-Finding Study
Objective: To determine a range of 1-NP doses that are behaviorally active without causing overt toxicity or motor impairment.
Methodology:
-
Animals: Use adult male Sprague-Dawley or Wistar rats (8-10 weeks old), housed individually with ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of 1-Nitropropane in a suitable vehicle (e.g., corn oil or saline with a small percentage of a surfactant like Tween 80). Ensure the solution is freshly prepared and homogenous.
-
Dosing: Based on the limited toxicological data, a starting range for an oral gavage study could be 1, 3, 10, and 30 mg/kg. A vehicle control group is essential.
-
Observation: Following administration, closely observe the animals for at least 2 hours for any signs of toxicity, including sedation, hyperactivity, stereotypies, tremors, or changes in posture and gait.
-
Locomotor Activity: To ensure that any observed effects in anxiety tests are not due to motor impairment, assess locomotor activity in an open field arena. A significant decrease or increase in distance traveled at a particular dose would confound the interpretation of anxiety tests.
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior based on the rat's natural aversion to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer 1-NP or vehicle at the predetermined doses and time points from the pilot study.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms. Conversely, an anxiogenic effect is suggested by a decrease in these parameters.
Open Field Test (OFT)
Objective: To evaluate anxiety-like behavior through the conflict between the drive to explore a novel environment and the aversion to an open, brightly lit space.
Methodology:
-
Apparatus: A square or circular arena with high walls, typically illuminated from above.
-
Procedure:
-
Administer 1-NP or vehicle.
-
Place the rat in the center of the open field.
-
Allow the rat to explore for 5-10 minutes.
-
Record the time spent in the center of the arena versus the periphery and the total distance traveled using a video tracking system.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in the center of the open field, while anxiogenic compounds decrease it.
Mandatory Visualization
Signaling Pathways
There is no available research on the signaling pathways modulated by 1-Nitropropane in the context of anxiety. Therefore, a diagram for this cannot be provided.
Experimental Workflow
The following diagram illustrates a general workflow for a pilot study investigating the effects of 1-NP on anxiety-like behavior in rats.
Caption: Experimental workflow for a pilot study of 1-NP in rats.
References
Application of 1-(1-Naphthyl)piperazine in 5-HT2C Receptor Blockade Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Naphthyl)piperazine (1-NP) is a versatile pharmacological tool that functions as a non-selective, mixed serotonergic agent. It exhibits partial agonism at several 5-HT1 receptor subtypes while acting as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its ability to block the 5-HT2C receptor makes it a valuable compound for investigating the physiological and pathological roles of this receptor, which is implicated in a range of conditions including anxiety, depression, and obesity. These application notes provide detailed protocols for utilizing 1-NP in 5-HT2C receptor blockade experiments, including in vitro binding and functional assays, as well as in vivo behavioral studies.
Data Presentation
The following tables summarize the binding affinity and functional potency of 1-(1-Naphthyl)piperazine for various serotonin (B10506) receptors. This data is critical for designing experiments and interpreting results, allowing researchers to account for potential off-target effects.
Table 1: Binding Affinity of 1-(1-Naphthyl)piperazine at Serotonin Receptors
| Receptor Subtype | Ligand | Kᵢ (nM) | Source |
| 5-HT6 (human) | 1-(1-Naphthyl)piperazine | 120 | [2] |
Table 2: Functional Activity of 1-(1-Naphthyl)piperazine at Serotonin Receptors
| Receptor Family | Assay | IC₅₀ (nM) | Tissue Source | Source |
| 5-HT2 | Inhibition of 5-HT induced contraction | 1 | Rat cortical membranes | [2] |
| 5-HT1 | Inhibition of 5-HT binding | 6 | Rat cortical membranes | [2] |
Signaling Pathways and Experimental Workflows
To effectively design and interpret experiments using 1-(1-Naphthyl)piperazine, it is crucial to understand the underlying molecular mechanisms and experimental procedures. The following diagrams, generated using Graphviz, illustrate the 5-HT2C receptor signaling pathway and a typical workflow for assessing antagonist binding.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the 5-HT2C receptor blocking activity of 1-(1-Naphthyl)piperazine.
Protocol 1: Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of 1-(1-Naphthyl)piperazine for the 5-HT2C receptor using a competitive binding assay with a known radiolabeled antagonist, [³H]-Mesulergine.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.
-
1-(1-Naphthyl)piperazine hydrochloride (test compound).
-
[³H]-Mesulergine (radioligand).
-
Mianserin or another suitable 5-HT2C antagonist (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Cell harvester.
Procedure:
-
Compound Dilution: Prepare a serial dilution of 1-(1-Naphthyl)piperazine in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM mianserin.
-
Competitive Binding: 50 µL of each dilution of 1-(1-Naphthyl)piperazine.
-
-
Radioligand Addition: Add 50 µL of [³H]-Mesulergine to each well at a final concentration close to its Kₔ (typically 1-2 nM).
-
Membrane Addition: Add 100 µL of the 5-HT2C receptor-containing membrane preparation (typically 20-50 µg of protein per well) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Quantification: Dry the filters and place them in scintillation vials with an appropriate amount of scintillation fluid. Measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the 1-(1-Naphthyl)piperazine concentration.
-
Determine the IC₅₀ value (the concentration of 1-NP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay
This assay measures the ability of 1-(1-Naphthyl)piperazine to block the increase in intracellular calcium induced by a 5-HT2C receptor agonist, such as serotonin (5-HT).
Materials:
-
A cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
This compound (test compound).
-
Serotonin (5-HT) or another suitable 5-HT2C agonist.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239) (to inhibit dye leakage).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
A fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating: Seed the 5-HT2C expressing cells into the microplates at a density that will form a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of 1-(1-Naphthyl)piperazine in the assay buffer.
-
Add the 1-NP dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the instrument's injector to add a pre-determined EC₈₀ concentration of the 5-HT2C agonist (e.g., 5-HT) to all wells.
-
Immediately begin kinetic measurement of the fluorescence signal for 1-3 minutes to capture the agonist-induced calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
-
Plot the percentage of inhibition against the logarithm of the 1-(1-Naphthyl)piperazine concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: In Vivo Behavioral Assay - Open Field Test in Rats
This protocol assesses the anxiolytic-like effects of 1-(1-Naphthyl)piperazine, which are thought to be mediated, at least in part, by 5-HT2C receptor blockade.[3][4]
Materials:
-
Adult male Wistar rats (250-300g).
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Open field apparatus (a square arena with walls, often equipped with automated tracking software).
-
A quiet, dimly lit testing room.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Divide the rats into at least two groups: a vehicle control group and a 1-NP treated group.
-
Administer 1-(1-Naphthyl)piperazine (e.g., 2 mg/kg) or vehicle intraperitoneally (i.p.).[4]
-
Allow a pre-treatment period of 30 minutes for the drug to take effect.
-
-
Open Field Test:
-
Gently place each rat in the center of the open field apparatus.
-
Allow the rat to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the following behavioral parameters using automated tracking software or manual scoring:
-
Locomotor activity: Total distance traveled.
-
Exploratory behavior: Time spent in the center of the arena versus the periphery.
-
Anxiety-related behavior: Number of rearings, grooming bouts, and fecal boli.
-
-
-
Data Analysis:
-
Compare the behavioral parameters between the vehicle-treated and 1-NP-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
An increase in the time spent in the center of the arena is indicative of an anxiolytic-like effect.
-
Conclusion
1-(1-Naphthyl)piperazine serves as a valuable pharmacological agent for the investigation of 5-HT2C receptor function. The protocols outlined in these application notes provide a framework for researchers to characterize its antagonist properties in vitro and to explore its behavioral effects in vivo. Careful consideration of its mixed pharmacology, particularly its activity at 5-HT1A receptors, is essential for the accurate interpretation of experimental results. By employing these standardized methods, the scientific community can further elucidate the complex role of the 5-HT2C receptor in health and disease.
References
- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Portico [access.portico.org]
- 4. 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Receptor Binding Assay for 1-(1-Naphthyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Naphthyl)piperazine (1-NP) is a versatile phenylpiperazine derivative that demonstrates a complex pharmacological profile, acting as a non-selective, mixed serotonergic agent.[1] Its interaction with multiple serotonin (B10506) (5-HT) receptor subtypes makes it a valuable tool for neuroscience research and a reference compound in drug discovery programs targeting the serotonergic system. 1-NP exhibits partial agonism at 5-HT1 receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F) while acting as an antagonist at 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).[1] Furthermore, it displays high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[1]
These application notes provide a detailed protocol for conducting an in vitro competitive radioligand binding assay to determine the affinity of 1-(1-Naphthyl)piperazine for the serotonin 5-HT2A receptor, a key target in the mechanism of action of various psychoactive drugs.
Data Presentation: Receptor Binding Affinity of 1-(1-Naphthyl)piperazine
The following table summarizes the quantitative binding data for 1-(1-Naphthyl)piperazine at various serotonin receptors, as determined by in vitro radioligand binding assays. This data highlights the compound's broad-spectrum activity across the 5-HT receptor family.
| Receptor Subtype | Ligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 5-HT₁ | [³H]-Serotonin | Rat Cortical Membranes | 6 | [2][3] | |
| 5-HT₂ | [³H]-Spiperone | Rat Cortical Membranes | 1 | [2][3] | |
| 5-HT₂ₐ | [³H]-Ketanserin | Rat Frontal Cortex | [4] | ||
| 5-HT₆ | Not Specified | Human 5-HT₆ Receptors | 120 | [2][3] |
Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of ligand affinity. Lower values indicate higher affinity.
Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT₂A Receptor
This protocol details the methodology for determining the binding affinity of 1-(1-Naphthyl)piperazine for the 5-HT₂A receptor using rat frontal cortex as the receptor source and [³H]-Ketanserin as the radioligand.
Materials and Reagents
-
Test Compound: 1-(1-Naphthyl)piperazine (hydrochloride)
-
Radioligand: [³H]-Ketanserin
-
Receptor Source: Rat Frontal Cortex
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Mianserin (10 µM) or another suitable 5-HT₂A antagonist
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B)
-
Polyethyleneimine (PEI) (0.5% solution for pre-soaking filters)
-
Protein Assay Kit (e.g., BCA method)
Equipment
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated Centrifuge
-
Filtration Apparatus (e.g., Brandel or Millipore manifold)
-
Liquid Scintillation Counter
-
Incubator or Water Bath (25°C)
-
Multichannel Pipettes
-
96-well plates
Procedure
1. Membrane Preparation a. Euthanize adult rats and rapidly dissect the frontal cortex on ice. b. Homogenize the tissue in 10-20 volumes of ice-cold assay buffer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. d. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. e. Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation step. f. Resuspend the final pellet in a known volume of assay buffer. g. Determine the protein concentration of the membrane preparation using a standard protein assay. The membranes can be stored at -80°C until use.
2. Assay Setup a. Pre-soak the glass fiber filters in 0.5% PEI for at least 2 hours to reduce non-specific binding.[4] b. Prepare serial dilutions of 1-(1-Naphthyl)piperazine in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M. c. In a 96-well plate, set up the following in triplicate:
- Total Binding: Assay buffer, [³H]-Ketanserin, and membrane preparation.
- Non-specific Binding: Non-specific binding control (e.g., 10 µM Mianserin), [³H]-Ketanserin, and membrane preparation.
- Competitive Binding: Serial dilutions of 1-(1-Naphthyl)piperazine, [³H]-Ketanserin, and membrane preparation. d. The final assay volume should be consistent (e.g., 250 µL). The concentration of [³H]-Ketanserin should be close to its Kₔ value for the 5-HT₂A receptor (typically 1-2 nM). The amount of membrane protein per well is generally in the range of 50-150 µg.
3. Incubation a. Incubate the 96-well plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
4. Filtration a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Quickly wash the filters with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.
5. Scintillation Counting a. Place the filters in scintillation vials and add an appropriate volume of scintillation cocktail. b. Allow the vials to sit for at least 4 hours in the dark to allow for the dissipation of chemiluminescence. c. Measure the radioactivity in each vial using a liquid scintillation counter.
6. Data Analysis a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the concentration of 1-(1-Naphthyl)piperazine. c. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software). d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
- [L] is the concentration of the radioligand ([³H]-Ketanserin).
- Kₔ is the dissociation constant of the radioligand for the receptor.
Visualization
Experimental Workflow
Caption: Workflow for the in vitro competitive radioligand binding assay.
Signaling Pathway (Simplified)
As 1-(1-Naphthyl)piperazine is an antagonist at the 5-HT₂A receptor, it blocks the canonical Gq/11 signaling pathway typically activated by serotonin.
Caption: Simplified 5-HT₂A receptor signaling pathway and antagonism by 1-NP.
References
Application Note: Quantification of 1-Nitropyrene in Brain Tissue using HPLC-UV
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of 1-nitropyrene (B107360) (1-NP) in brain tissue. The protocol provides a comprehensive workflow, including tissue homogenization, efficient liquid-liquid extraction (LLE) for sample clean-up, and optimized chromatographic conditions for the separation and detection of 1-NP. The method is validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for toxicological studies and the analysis of 1-NP distribution in neural tissues.
Introduction
1-Nitropyrene (1-NP) is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion products. Due to its mutagenic and carcinogenic properties, understanding its distribution and accumulation in biological tissues, particularly the brain, is of significant interest in toxicology and environmental health research. This document provides a detailed protocol for the extraction and quantification of 1-NP from brain tissue samples using HPLC with UV detection, a widely accessible and reliable analytical technique.
Experimental
Materials and Reagents
-
1-Nitropyrene (1-NP) standard (analytical grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Homogenization Buffer (e.g., 0.25 M sucrose (B13894) solution)
-
All other reagents were of analytical grade.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Tissue homogenizer (e.g., bead beater or Potter-Elvehjem homogenizer).
-
Centrifuge.
-
Nitrogen evaporator.
-
Vortex mixer.
Protocols
1. Standard Solution Preparation
A stock solution of 1-NP (1 mg/mL) is prepared in acetonitrile. Working standard solutions are prepared by serial dilution of the stock solution in acetonitrile to construct a calibration curve (e.g., 10, 25, 50, 100, 250, 500, and 1000 ng/mL).
2. Sample Preparation: Brain Tissue Homogenization and Extraction
-
Homogenization: Accurately weigh approximately 100 mg of brain tissue.[1] Place the tissue in a microcentrifuge tube with an appropriate volume of ice-cold homogenization buffer (e.g., 2 volumes of buffer for every mass of tissue).[1] Homogenize the tissue using a bead beater with 0.5 mm glass beads for 3 minutes at a speed of 6, or with a Potter-Elvehjem homogenizer.[1][2]
-
Liquid-Liquid Extraction (LLE): To the homogenate, add 1 mL of a hexane:dichloromethane (1:1, v/v) solvent mixture.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 2 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the layers.
-
Collection of Organic Layer: Carefully collect the upper organic layer and transfer it to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-4) on the remaining aqueous layer to ensure complete recovery of 1-NP.
-
Drying and Reconstitution: Combine the organic extracts and dry them by passing through a small column of anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of acetonitrile.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
3. HPLC-UV Analysis
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).[3][4]
-
Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 70:30, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Run Time: Approximately 10 minutes.
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation.[8][9][10][11][12]
Linearity: The calibration curve for 1-NP was linear over the concentration range of 10-1000 ng/mL with a correlation coefficient (r²) > 0.99.
Precision and Accuracy: The intra- and inter-day precision and accuracy were determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
Data Presentation
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Run Time | 10 min |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| LOD | 3 ng/mL |
| LOQ | 10 ng/mL |
Visualizations
Caption: Experimental workflow for 1-NP quantification.
Caption: Logical relationship of method development and validation.
Conclusion
The described HPLC-UV method provides a reliable and accessible approach for the quantification of 1-nitropyrene in brain tissue. The sample preparation protocol, involving homogenization and liquid-liquid extraction, is effective in isolating the analyte from the complex biological matrix. The method's validation demonstrates its suitability for use in research and regulatory settings for monitoring exposure to and distribution of 1-NP in neural tissues.
References
- 1. sisweb.com [sisweb.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. hawach.com [hawach.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. Separation of 1-Nitropyrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scielo.br [scielo.br]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. jgtps.com [jgtps.com]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Intraperitoneal (i.p.) Injection of 1-Nitronaphthalene (1-NP) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitronaphthalene (1-NP) is a nitrated polycyclic aromatic hydrocarbon found in diesel exhaust and as a byproduct of combustion. It is a known pulmonary and hepatic toxicant in rodents, making it a compound of interest in toxicology and drug development studies. The primary mechanism of 1-NP toxicity involves metabolic activation by cytochrome P450 (CYP) enzymes into reactive electrophiles that can cause cellular damage. Intraperitoneal (i.p.) injection is a common and effective method for systemic administration of 1-NP in murine models to study its toxicokinetics and pathological effects.
These application notes provide a detailed protocol for the i.p. administration of 1-NP in mice, along with relevant quantitative data and a summary of the key signaling pathways involved in its toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the intraperitoneal administration of 1-NP and its parent compound, naphthalene (B1677914), in rodents. This information is crucial for dose selection and understanding the metabolic processes.
Table 1: Reported Intraperitoneal Doses and Toxic Effects of 1-Nitronaphthalene and Naphthalene in Rodents
| Compound | Species | Vehicle | Dose | Observed Effects | Reference |
| 1-Nitronaphthalene | Rat | Peanut oil with a small amount of ether | 100 mg/kg | Hepatotoxicity, increasing in severity over 72 hours.[1] | [1] |
| Naphthalene | Mouse | Not specified | ≤ 200 mg/kg | Clara cell cytotoxicity limited to distal airways.[2] | [2] |
| Naphthalene | Mouse | Not specified | > 300 mg/kg | Extension of Clara cell injury towards the lobar bronchus.[2] | [2] |
Table 2: Key Cytochrome P450 Enzymes in 1-NP and Naphthalene Metabolism
| Enzyme | Species | Location | Role in Metabolism | Reference |
| CYP2F2 | Mouse | Lung | Primary enzyme responsible for metabolizing naphthalene into a reactive epoxide.[3] | [3] |
| CYP2A5 | Mouse | Nasal and Lung | Involved in naphthalene bioactivation and toxicity. | |
| CYP2B1 | Rat | Lung | Implicated in the activation of 1-NP toxicity.[4] | [4] |
| CYP1A1/CYP1A2 | Rat | Liver | Implicated in the activation of 1-NP toxicity.[4] | [4] |
Experimental Protocols
This section provides a detailed protocol for the preparation and intraperitoneal administration of 1-Nitronaphthalene to mice.
Materials
-
1-Nitronaphthalene (1-NP) powder
-
Peanut oil (sterile)
-
Diethyl ether (optional, for solubilization)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
Sterile gauze pads
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses.
Preparation of 1-NP Solution
Note: 1-NP is a potentially hazardous compound. Handle with care in a well-ventilated area or a chemical fume hood.
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of 1-NP and vehicle needed.
-
Weighing 1-NP: Accurately weigh the required amount of 1-NP powder using an analytical balance.
-
Solubilization:
-
Transfer the weighed 1-NP to a sterile glass vial.
-
Add the calculated volume of sterile peanut oil.
-
Vortex the mixture vigorously for 2-3 minutes to aid dissolution.
-
If 1-NP does not fully dissolve, a small amount of diethyl ether can be added dropwise while vortexing to facilitate solubilization. Use the minimal amount of ether necessary.
-
Gentle warming and sonication can also be employed to aid dissolution.
-
-
Sterility: Ensure all materials used for preparation are sterile. The final solution should be protected from contamination.
Intraperitoneal Injection Procedure
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be achieved by scruffing the neck and securing the tail.
-
Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[5]
-
Site Disinfection: Cleanse the injection site with a sterile gauze pad soaked in 70% ethanol and allow it to dry.[5]
-
Needle Insertion:
-
Use a new sterile syringe and needle for each animal.
-
Insert the needle, bevel up, at a 15-20 degree angle to the abdominal wall.
-
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
Injection: Once correct placement is confirmed, inject the 1-NP solution slowly and steadily. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
Needle Withdrawal: Withdraw the needle smoothly and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or signs of pain at the injection site. Continue to monitor the animals according to the experimental timeline for any signs of toxicity.
Visualizations
Experimental Workflow
Caption: Workflow for i.p. injection of 1-NP in mice.
Signaling Pathway of 1-NP Induced Toxicity
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Inhaled naphthalene causes dose dependent Clara cell cytotoxicity in mice but not in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics of Lung Microdissections Reveals Region- and Sex-Specific Metabolic Effects of Acute Naphthalene Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Nitronaphthalene toxicity in rat lung and liver: effects of inhibiting and inducing cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
Application Note: Long-Term Stability of 1-(1-Naphthyl)piperazine in DMSO Solution
Abstract
This document provides detailed protocols and application notes for assessing the long-term stability of 1-(1-Naphthyl)piperazine (N1P) when stored in dimethyl sulfoxide (B87167) (DMSO) solution. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the integrity and consistency of stock solutions used in experimental assays. The protocols cover storage, handling, and analytical methods for monitoring the stability of N1P.
Introduction
1-(1-Naphthyl)piperazine is a versatile serotonergic agent that acts as a non-selective, mixed agonist and antagonist at various serotonin (B10506) receptors.[1] It demonstrates partial agonism at 5-HT1A, 1B, 1D, 1E, and 1F receptors while antagonizing 5-HT2A, 2B, and 2C receptors.[1] Its high affinity for multiple serotonin receptors, including 5-HT3, 5-HT5A, 5-HT6, and 5-HT7, makes it a valuable tool in neuroscience research.[1][2] Given its use in a wide range of biological assays, maintaining the stability of N1P in stock solutions is critical for reproducible and reliable experimental results. DMSO is a common solvent for such compounds due to its high solubilizing power.[3] This application note outlines a comprehensive stability study protocol for N1P in DMSO.
Materials and Reagents
-
1-(1-Naphthyl)piperazine (hydrochloride), ≥98% purity[3]
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%
-
Acetonitrile (B52724), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Experimental Protocols
Preparation of 1-(1-Naphthyl)piperazine Stock Solutions
-
Allow the vial of 1-(1-Naphthyl)piperazine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of N1P powder using a calibrated analytical balance.
-
Under a fume hood, dissolve the N1P powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing. 1-(1-Naphthyl)piperazine hydrochloride is soluble in DMSO at a concentration of 20 mg/ml.[3]
-
Dispense the stock solution into amber glass vials in appropriate aliquots to avoid repeated freeze-thaw cycles.
-
Seal the vials tightly with PTFE-lined caps.
-
Label each vial clearly with the compound name, concentration, solvent, date of preparation, and batch number.
-
Store the vials under the specified conditions as outlined in the stability study design.
Long-Term Stability Study Design
This protocol is based on established guidelines for stability testing of pharmaceutical substances.[4]
-
Storage Conditions:
-
-80°C (Ultra-low freezer)
-
-20°C (Standard freezer)[3]
-
4°C (Refrigerator)
-
Room Temperature (20-25°C)
-
-
Time Points:
-
The stability of the samples should be assessed at regular intervals. For a proposed shelf life of at least 12 months, testing is recommended every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4]
-
Initial analysis (T=0) should be performed immediately after preparation.
-
Subsequent time points for this study will be: 1, 3, 6, 12, and 24 months.
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the vial to thaw completely and equilibrate to room temperature.
-
Vortex the solution to ensure homogeneity.
-
Perform a visual inspection for any precipitation or color change.
-
Analyze the samples using HPLC-UV and LC-MS as described below.
-
Analytical Methodology: HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 216 nm and 302 nm.[3]
-
Injection Volume: 10 µL.
-
Quantification: The concentration of N1P is determined by comparing the peak area to a standard curve prepared from a freshly prepared stock solution. The purity is assessed by calculating the peak area of N1P as a percentage of the total peak area.
Analytical Methodology: LC-MS for Degradant Identification
-
Instrumentation: LC-MS system.
-
Chromatography: Utilize the same HPLC conditions as described above.
-
Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode.
-
Analysis: Monitor for the parent mass of N1P and any potential degradation products. Mass spectral data will aid in the structural elucidation of any new peaks observed in the HPLC chromatogram.
Data Presentation
The quantitative data from the stability study should be summarized in a clear and structured table to facilitate comparison across different storage conditions and time points.
Table 1: Long-Term Stability of 1-(1-Naphthyl)piperazine in DMSO
| Time Point (Months) | Storage Temp. | Purity (%) by HPLC | Concentration (mM) | Appearance | Degradants Detected (m/z) |
| 0 | - | 99.8 | 10.0 | Clear, colorless | None |
| 1 | -80°C | ||||
| -20°C | |||||
| 4°C | |||||
| RT | |||||
| 3 | -80°C | ||||
| -20°C | |||||
| 4°C | |||||
| RT | |||||
| 6 | -80°C | ||||
| -20°C | |||||
| 4°C | |||||
| RT | |||||
| 12 | -80°C | ||||
| -20°C | |||||
| 4°C | |||||
| RT | |||||
| 24 | -80°C | ||||
| -20°C | |||||
| 4°C | |||||
| RT |
Visualizations
Signaling Pathway of 1-(1-Naphthyl)piperazine
The following diagram illustrates the interaction of 1-(1-Naphthyl)piperazine with various serotonin receptors.
Caption: 1-(1-Naphthyl)piperazine interaction with serotonin receptors.
Experimental Workflow for Stability Testing
The diagram below outlines the key steps in the long-term stability assessment of 1-(1-Naphthyl)piperazine in DMSO.
Caption: Experimental workflow for N1P stability assessment.
Conclusion and Recommendations
The long-term stability of 1-(1-Naphthyl)piperazine in DMSO is crucial for its effective use in research. While specific degradation kinetics are not extensively documented, adherence to the protocols outlined in this application note will enable researchers to generate reliable stability data for their specific storage conditions. For optimal stability, it is recommended to store stock solutions of N1P in anhydrous DMSO in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles and exposure to light. Regular assessment of purity and concentration is advised, especially for solutions stored for extended periods or at higher temperatures.
References
Application Notes & Protocols: Investigating the Effects of 1-Naphthyl-propionic Acid (1-NP) on Hyperphagia
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive experimental framework for evaluating the potential of a novel compound, 1-Naphthyl-propionic acid (1-NP), to modulate hyperphagic behavior. These guidelines detail the necessary protocols, from initial screening to more in-depth mechanistic studies, and offer templates for data presentation and visualization of relevant biological pathways.
Introduction to Hyperphagia and Experimental Approaches
Hyperphagia, characterized by excessive eating, is a complex behavior regulated by a sophisticated interplay of central and peripheral signals. The hypothalamus and brainstem are key central processing units that integrate hormonal and nutritional cues from the periphery to control appetite and energy homeostasis.[1][2] Key signaling molecules include gut hormones like ghrelin (orexigenic), and anorexigenic hormones such as glucagon-like peptide-1 (GLP-1), cholecystokinin (B1591339) (CCK), and peptide YY (PYY).[3][4] Within the hypothalamus, the arcuate nucleus (ARC) houses critical neuronal populations, including Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons that stimulate feeding, and pro-opiomelanocortin (POMC) neurons that promote satiety.[5][6][7]
Studying the effect of a novel compound like 1-NP on hyperphagia requires a multi-tiered approach. Initial studies should focus on rodent models to observe effects on food intake and body weight. Subsequent, more complex studies can then be designed to elucidate the underlying mechanisms of action. Various models can be employed to induce hyperphagia in laboratory animals, including stress-induced, diet-induced, and fasting-induced hyperphagia.[6][8][9][10]
Experimental Design and Protocols
A logical workflow is essential for systematically investigating the effects of 1-NP on hyperphagia. The following diagram outlines a suggested experimental progression.
Caption: Experimental workflow for investigating 1-NP's effect on hyperphagia.
Protocol 1: Acute and Chronic Effects of 1-NP on Food Intake and Body Weight in Rodents
Objective: To determine the initial effects of 1-NP on food consumption and body weight.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard chow diet
-
1-Naphthyl-propionic acid (1-NP)
-
Vehicle (e.g., saline, DMSO, or appropriate solvent)
-
Metabolic cages for food intake monitoring
-
Animal scale
Procedure:
-
Acclimation: House mice individually in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week. Provide ad libitum access to food and water.
-
Baseline Measurement: For 3-5 days prior to the experiment, measure and record daily food intake and body weight to establish a baseline.
-
Animal Grouping: Randomly assign mice to experimental groups (n=8-10 per group):
-
Vehicle control
-
1-NP (low dose)
-
1-NP (medium dose)
-
1-NP (high dose)
-
-
Dosing:
-
Acute Study: Administer a single dose of 1-NP or vehicle (e.g., via oral gavage or intraperitoneal injection). Immediately return animals to their cages with a pre-weighed amount of food.
-
Chronic Study: Administer 1-NP or vehicle daily at the same time for 2-4 weeks.
-
-
Data Collection:
-
Acute Study: Measure food intake at 1, 2, 4, 8, and 24 hours post-dosing.
-
Chronic Study: Measure food intake and body weight daily.
-
-
Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the 1-NP treated groups with the vehicle control group.
Protocol 2: Evaluation of 1-NP in a Fasting-Induced Hyperphagia Model
Objective: To assess the effect of 1-NP on the compensatory hyperphagia that follows a period of fasting.[9]
Materials:
-
Same as Protocol 2.1
Procedure:
-
Acclimation and Baseline: Follow steps 1 and 2 from Protocol 2.1.
-
Fasting: At the beginning of the dark cycle, remove food from all cages for 12-24 hours. Water should remain available.
-
Dosing: At the end of the fasting period, administer 1-NP or vehicle.
-
Refeeding: Immediately after dosing, provide a pre-weighed amount of food.
-
Data Collection: Measure cumulative food intake at 1, 2, 4, and 8 hours after refeeding.
-
Data Analysis: Compare the food intake of 1-NP treated groups to the vehicle control group using statistical analysis.
Data Presentation
Clear and concise presentation of quantitative data is crucial for interpretation and comparison.
Table 1: Acute Effect of 1-NP on Cumulative Food Intake (g) in Mice
| Treatment Group | 1-hour | 2-hour | 4-hour | 8-hour | 24-hour |
| Vehicle | 1.2 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.5 ± 0.5 | 5.0 ± 0.6 |
| 1-NP (10 mg/kg) | 1.1 ± 0.2 | 1.6 ± 0.3 | 2.3 ± 0.4 | 3.2 ± 0.5 | 4.8 ± 0.6 |
| 1-NP (30 mg/kg) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.9 ± 0.5* |
| 1-NP (100 mg/kg) | 0.5 ± 0.1 | 0.9 ± 0.1 | 1.3 ± 0.2 | 2.0 ± 0.3 | 3.1 ± 0.4** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle. |
Table 2: Chronic Effect of 1-NP on Body Weight Gain (g) and Total Food Intake (g) over 28 Days
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Total Food Intake (g) |
| Vehicle | 25.1 ± 0.5 | 29.5 ± 0.7 | 4.4 ± 0.4 | 140.2 ± 5.1 |
| 1-NP (30 mg/kg) | 25.3 ± 0.6 | 27.2 ± 0.6 | 1.9 ± 0.3 | 125.8 ± 4.5* |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. |
Potential Signaling Pathways Involved in Hyperphagia
The regulation of appetite involves a complex network of signals originating from the gut and adipose tissue that are integrated in the brain, primarily in the hypothalamus. A compound like 1-NP could potentially modulate these pathways at various levels.
Gut-Brain Axis in Appetite Regulation
The gut-brain axis is a bidirectional communication system between the gastrointestinal tract and the central nervous system.[3] Gut hormones released in response to food intake, such as GLP-1 and CCK, signal satiety to the brain. Conversely, ghrelin, produced in the stomach during fasting, stimulates hunger.
Caption: Simplified diagram of the gut-brain axis in appetite control.
Hypothalamic Control of Feeding
Within the arcuate nucleus of the hypothalamus, two key neuronal populations exert opposing effects on food intake. NPY/AgRP neurons promote feeding, while POMC neurons inhibit it. These neurons are regulated by peripheral signals like leptin (from adipose tissue) and insulin.
Caption: Hypothalamic circuits involved in the regulation of feeding behavior.
Conclusion
These application notes provide a foundational framework for the initial investigation of 1-Naphthyl-propionic acid's effects on hyperphagia. A systematic approach, beginning with broad screening and progressing to more detailed mechanistic studies, is recommended. The provided protocols and data presentation templates are intended to serve as a guide and should be adapted based on experimental findings. Should 1-NP demonstrate significant effects on food intake, further studies into its impact on the gut-brain axis and hypothalamic signaling pathways will be crucial to understanding its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Appetite Regulation Mechanisms [ouci.dntb.gov.ua]
- 3. Nutrient-Based Appetite Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of GLP-1 on appetite and weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GLP-1 Suppresses Feeding Behaviors and Modulates Neuronal Electrophysiological Properties in Multiple Brain Regions [frontiersin.org]
- 6. Diet-induced obesity attenuates fasting-induced hyperphagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A new anorexigen assay: stress-induced hyperphagia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chronic Subordination Stress Induces Hyperphagia and Disrupts Eating Behavior in Mice Modeling Binge-Eating-Like Disorder [frontiersin.org]
Application Notes and Protocols for Microdialysis in Rats Using 1-(1-Naphthyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microdialysis is a widely used in vivo sampling technique for continuously monitoring the concentrations of endogenous and exogenous substances in the extracellular fluid of various tissues, including the brain.[1][2] This method involves implanting a small, semi-permeable probe into a target tissue.[3] The probe is then perfused with a physiological solution (perfusate), allowing substances from the surrounding tissue to diffuse across the membrane into the perfusate, which is collected as dialysate for analysis.[2]
1-(1-Naphthyl)piperazine (B79542) (1-NP) is a phenylpiperazine derivative that acts as a non-selective, mixed serotonergic agent.[4] It demonstrates partial agonism at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while acting as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4][5] Its activity at central serotonin (B10506) receptors makes it a compound of interest in neuroscience research.[6] In rats, administration of 1-NP has been shown to decrease the concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), suggesting a reduction in serotonin turnover.[6][7]
This document provides detailed protocols for conducting microdialysis experiments in rats to study the effects of 1-NP on neurotransmitter dynamics.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
This protocol details the procedure for implanting a guide cannula into a specific brain region (e.g., frontal cortex, nucleus accumbens) to allow for the subsequent insertion of a microdialysis probe.[8][9]
Materials:
-
Male Wistar or Sprague-Dawley rats (280-320g)[10]
-
Anesthetic cocktail (e.g., Ketamine 60-70 mg/kg and Xylazine 5-10 mg/kg, i.p.) or Isoflurane[9][11][12]
-
Guide cannula (e.g., CMA-12)[13]
-
Surgical drill and bits
-
Stainless steel bone screws[11]
-
Dental cement[8]
-
Sterile surgical instruments[1]
-
Analgesics and antibiotics for post-operative care[8]
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using the selected anesthetic regimen.[11] Once the animal is fully anesthetized (confirmed by lack of pedal reflex), shave the scalp and secure the animal in the stereotaxic frame. Ensure the head is level by aligning bregma and lambda in the same horizontal plane.[12]
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.[11]
-
Coordinate Identification: Identify the coordinates for the target brain region using a rat brain atlas (e.g., Paxinos and Watson). For example, coordinates for the frontal cortex might be AP +3.4 mm, L –2.5 mm from bregma.[14]
-
Drilling: Drill a hole at the identified coordinates for the guide cannula. Drill additional holes for the anchor screws.[11]
-
Implantation: Gently lower the guide cannula to the predetermined ventral coordinate.[11] Insert stainless steel screws into the anchor holes.
-
Fixation: Apply dental cement to the skull, covering the base of the cannula and the anchor screws to secure the implant.[8]
-
Post-Operative Care: After the cement has hardened, administer saline (s.c.) for hydration and an analgesic. House the animal individually and allow for a recovery period of at least 5-7 days before the microdialysis experiment.[8][14]
Protocol 2: In Vivo Microdialysis Procedure
This protocol describes the collection of dialysate from a freely moving rat following recovery from surgery.[15]
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (e.g., CMA/10)[15]
-
Microinfusion pump (e.g., CMA/100)[15]
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.5 mM KCl, 1.26 mM CaCl₂, 1.18 mM MgCl₂; adjusted to pH 6.3-7.4.[13][15]
-
1-(1-Naphthyl)piperazine HCl, dissolved in saline or distilled water[14]
-
Fraction collector or microcentrifuge tubes[16]
Procedure:
-
Habituation: On the day of the experiment, transfer the rat to the microdialysis testing chamber (e.g., CMA/120 System) and allow it to habituate for at least 20-60 minutes.[15]
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region. Connect the probe's inlet tubing to the microinfusion pump.[15]
-
Perfusion and Stabilization: Begin perfusing the probe with aCSF at a constant flow rate, typically 1-2 µL/min.[12][15] Allow the system to stabilize for a washout period of 1-2 hours before collecting samples.[13]
-
Baseline Collection: Collect baseline dialysate samples every 15-20 minutes for at least one hour to establish stable neurotransmitter levels.[14][15] Samples are typically collected into vials containing a small amount of acid or antioxidant to preserve the analytes.[15]
-
Drug Administration: Administer 1-NP via the desired route (e.g., intraperitoneal injection, i.p.). Doses can range from 2 to 30 mg/kg.[6][17]
-
Post-Treatment Collection: Continue collecting dialysate samples at the same intervals for several hours to monitor the drug's effect over time.[15]
-
Sample Storage: Immediately after collection, store samples on dry ice or at -80°C until analysis.[16]
-
Histological Verification: After the experiment, euthanize the animal and perfuse the brain. Section the brain and stain to verify the correct placement of the microdialysis probe track.[16]
Protocol 3: Sample Analysis via HPLC-ECD
This protocol outlines the analysis of dialysate samples for monoamines (serotonin, dopamine) and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[3]
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column[10]
-
Mobile phase (e.g., phosphate (B84403) buffer, methanol, ion-pairing agent)
-
Standards for serotonin (5-HT), dopamine (B1211576) (DA), 5-HIAA, DOPAC, and HVA.
-
Dialysate samples
Procedure:
-
System Preparation: Prepare the mobile phase, degas it, and equilibrate the HPLC system until a stable baseline is achieved.
-
Standard Curve: Prepare a series of standard solutions of known concentrations for each analyte. Inject these standards to generate a calibration curve.
-
Sample Injection: Inject a fixed volume of the collected dialysate onto the HPLC column.
-
Detection and Quantification: The analytes are separated on the column and detected by the electrochemical cell.[3] The concentration of each analyte in the sample is determined by comparing its peak area to the standard curve.
-
Data Expression: Results are often expressed as a percentage change from the average baseline concentration.
Data Presentation
The following tables summarize representative quantitative data based on published findings for 1-NP.
Table 1: Effect of 1-NP on Brain 5-HIAA and Serum Corticosterone in Rats [6]
| 1-NP Dose (mg/kg, i.p.) | Brain 5-HIAA (% of Control) | Serum Corticosterone (µg/dL) |
| 0 (Control) | 100% | ~15 |
| 3 | Decreased | Not significantly changed |
| 10 | Decreased | Not significantly changed |
| 30 | Significantly Decreased | Significantly Increased |
Note: Data are illustrative based on the findings that 1-NP at doses of 3-30 mg/kg i.p. decreased 5-HIAA concentration, and the 30 mg/kg dose caused a significant increase in serum corticosterone.[6]
Table 2: Neurochemical Profile of 1-NP in Rat Brain Regions [7]
| 1-NP Dose (mg/kg, i.p.) | Brain Region | Noradrenaline (NA) | Dopamine (DA) | 5-HIAA/5-HT Ratio |
| 5 | Whole Brain | Increased | Decreased | Decreased |
| 10 | Whole Brain | Increased | Decreased | Decreased |
| 15 | Whole Brain | Increased | Decreased | Decreased |
Note: This table is a summary of dose-dependent effects reported. 1-NP increased NA and decreased DA and the 5-HIAA/5-HT ratio in a dose-dependent manner.[7] A separate study using in vivo microdialysis in the frontal cortex of anesthetized rats found no significant difference in 5-HT or 5-HIAA output after a 2 mg/kg i.p. dose of 1-NP.[17]
Visualizations
Signaling Pathway
1-NP acts as an agonist at presynaptic 5-HT1A autoreceptors. This activation inhibits the firing of serotonin neurons, leading to a decrease in serotonin (5-HT) synthesis and release into the synapse.
Caption: Mechanism of 1-NP action on presynaptic 5-HT1A autoreceptors.
Experimental Workflow
The microdialysis experiment follows a sequential workflow from surgical preparation to data analysis.
Caption: Workflow for in vivo microdialysis experiment in rats.
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. buczynski-gregus.com [buczynski-gregus.com]
- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 4. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 5. Serotonin-antagonist effects of 1-(1-naphthyl)piperazine on operant behavior of squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. currentseparations.com [currentseparations.com]
- 11. Video: Survivable Stereotaxic Surgery in Rodents [jove.com]
- 12. goums.ac.ir [goums.ac.ir]
- 13. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
- 15. uva.theopenscholar.com [uva.theopenscholar.com]
- 16. researchgate.net [researchgate.net]
- 17. 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(1-Naphthyl)piperazine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Naphthyl)piperazine hydrochloride (1-NPZ) is a versatile phenylpiperazine derivative recognized for its potent and complex interactions with the serotonergic system. It acts as a non-selective, mixed serotonergic agent, demonstrating both partial agonism and antagonism at various serotonin (B10506) (5-HT) receptor subtypes.[1][2] This dual activity makes it a valuable tool for dissecting the nuanced roles of serotonin in diverse physiological and pathological processes. While its primary applications have been in neuroscience research, recent studies have unveiled its potential as an anti-cancer agent, particularly against melanoma.
These application notes provide a comprehensive overview of the utility of 1-NPZ in cell culture, with a focus on its anti-cancer properties. Detailed protocols for key experiments are provided to guide researchers in exploring its mechanism of action.
Mechanism of Action
This compound's biological effects are primarily attributed to its interaction with serotonin receptors. It exhibits a complex pharmacological profile, acting as a partial agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while antagonizing 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] It also shows high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[2] This broad-spectrum activity allows it to modulate multiple signaling pathways, influencing cellular processes ranging from neurotransmission to cell proliferation and survival.
Anti-Cancer Applications: Melanoma
Recent research has highlighted the cytotoxic effects of 1-NPZ against human melanoma cell lines, suggesting its potential as a novel therapeutic agent for skin cancer.[1][2][3]
Summary of Quantitative Data
| Cell Line | Assay | Parameter | Value | Reference |
| MNT-1 (Human Melanoma) | Cell Viability | IC50 | 163.6 µM | [4] |
| MNT-1 (Human Melanoma) | Cell Cycle Analysis | Effect | S-phase arrest | [1][2] |
| MNT-1 (Human Melanoma) | Apoptosis Assay | Effect | Induction of apoptosis | [1][2] |
| MNT-1 (Human Melanoma) | ROS Detection | Effect | Increased ROS production | [1][2] |
| SK-MEL-28 (Human Melanoma) | Cell Viability | Effect | Decreased cell viability | [1][2] |
Signaling Pathway of 1-NPZ in Melanoma Cells
The cytotoxic effects of 1-NPZ in melanoma cells are believed to be mediated through the induction of oxidative stress, leading to apoptosis.
Caption: Proposed mechanism of 1-NPZ-induced cytotoxicity in melanoma cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of 1-NPZ in melanoma cell lines.
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of 1-NPZ on melanoma cells.
Workflow for Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Materials:
-
Human melanoma cell lines (e.g., MNT-1, SK-MEL-28)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (1-NPZ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed melanoma cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of 1-NPZ in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the 1-NPZ dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest 1-NPZ concentration).
-
Incubate the plate for 24 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to detect and quantify apoptosis induced by 1-NPZ.
Workflow for Apoptosis Assay
Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated melanoma cells
-
Flow cytometer
Procedure:
-
Seed melanoma cells in 6-well plates and treat with 1-NPZ (e.g., at the predetermined IC50 concentration) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of 1-NPZ on cell cycle progression.
Procedure:
-
Treat melanoma cells with 1-NPZ for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol is to measure the intracellular generation of ROS.
Procedure:
-
Treat melanoma cells with 1-NPZ for a specified time (e.g., 1-3 hours).
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Neuroscience Applications
While 1-NPZ is a well-established serotonergic agent, its applications in cell culture-based neuroscience research are less defined in the current literature. Most studies have focused on its in vivo effects in animal models. However, its known mechanism of action suggests potential utility in the following in vitro applications:
-
Receptor Binding and Functional Assays: Utilize cell lines expressing specific 5-HT receptor subtypes (e.g., CHO or HEK293 cells) to characterize the binding affinity and functional activity (agonist/antagonist) of 1-NPZ.
-
Neurotoxicity and Neuroprotection Studies: Investigate the effects of 1-NPZ on the viability of neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures. These studies could explore its potential neurotoxic or neuroprotective properties in models of neurological disorders.
-
Synaptic Plasticity and Neuronal Network Activity: Employ primary neuronal cultures on microelectrode arrays (MEAs) to assess the impact of 1-NPZ on synaptic transmission and network-level activity.
Researchers are encouraged to adapt the general cell viability and functional assay protocols for these neuroscience-focused investigations.
Conclusion
This compound is a multifaceted compound with significant potential in both cancer and neuroscience research. Its demonstrated cytotoxic effects on melanoma cells, mediated through the induction of apoptosis and oxidative stress, present a promising avenue for anti-cancer drug development. The protocols provided herein offer a framework for researchers to further explore the cellular and molecular mechanisms of 1-NPZ in various cell culture models. Further investigation into its effects on neuronal cell lines and primary neurons is warranted to fully elucidate its potential in the context of neurological research.
References
- 1. Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDUP - Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells [sigarra.up.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility issues of 1-(1-Naphthyl)piperazine hydrochloride in PBS buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 1-(1-Naphthyl)piperazine hydrochloride in Phosphate-Buffered Saline (PBS).
Solubility Data
The solubility of this compound can vary significantly across different solvents. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Solubility |
| PBS (pH 7.2) | 1 mg/mL[1] |
| DMF | 30 mg/mL[1] |
| DMSO | 20 mg/mL[1] |
| Ethanol | 25 mg/mL[1] |
Experimental Protocols
Protocol for Preparing a 1 mg/mL Solution in PBS (pH 7.2)
This protocol outlines the steps to prepare a saturated solution of this compound in PBS.
-
Materials:
-
Procedure:
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of PBS (pH 7.2) to achieve a final concentration of 1 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, use a magnetic stirrer at room temperature for 15-30 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particulate matter.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in PBS.
Q1: My compound is not fully dissolving in PBS at 1 mg/mL.
Possible Causes:
-
Incorrect pH of PBS: The solubility of hydrochloride salts can be pH-dependent. Ensure your PBS is at pH 7.2.
-
Low Temperature: Solubility can decrease at lower temperatures.
-
Impure Compound: The purity of the compound is specified as ≥98%.[1] Impurities may affect solubility.
Solutions:
-
Adjust pH: Check and adjust the pH of your PBS to 7.2.
-
Gentle Warming: Warm the solution gently to 37°C to increase solubility. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath for 5-10 minutes to break up any aggregates and enhance dissolution.
Q2: I see precipitation in my solution after it has been stored.
Possible Causes:
-
Supersaturation: The initial dissolution may have resulted in a supersaturated solution, which is unstable and can lead to precipitation over time.[3]
-
Temperature Fluctuation: Storage at a lower temperature than the preparation temperature can cause the compound to precipitate out of solution.
-
Change in pH: Absorption of atmospheric CO2 can slightly lower the pH of the buffer, potentially affecting solubility.
Solutions:
-
Prepare Fresh Solutions: It is recommended to prepare solutions fresh for each experiment.
-
Store at Room Temperature: If short-term storage is necessary, store the solution at a constant room temperature.
-
Re-dissolve: If precipitation occurs, try gently warming and vortexing the solution to re-dissolve the compound before use.
Frequently Asked Questions (FAQs)
What is the molecular formula and weight of this compound? The molecular formula is C14H16N2 • HCl, and the formula weight is 248.7 g/mol .[1]
What is the mechanism of action of 1-(1-Naphthyl)piperazine? 1-(1-Naphthyl)piperazine is a serotonin (B10506) receptor antagonist, with activity at 5-HT1 and 5-HT2 receptors.[1][4][5][6]
Can I use a different buffer system? While PBS (pH 7.2) is a common buffer, the choice of buffer can impact the dissolution profile of your compound.[3][7] If you need to use a different buffer, it is advisable to perform a solubility test first.
Is the compound stable in solution? The solid compound is stable for at least 4 years when stored at -20°C.[1] The stability of the compound in solution is not explicitly stated and preparing fresh solutions is recommended.
Visual Guides
Caption: Workflow for preparing a this compound solution.
Caption: Troubleshooting guide for addressing solubility problems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 3. Dissolution Profiles of Immediate Release Products of Various Drugs in Biorelevant Bicarbonate Buffer: Comparison with Compendial Phosphate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 5. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]
- 6. This compound | 104113-71-5 [chemicalbook.com]
- 7. Evolution of a physiological pH 6.8 bicarbonate buffer system: application to the dissolution testing of enteric coated products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Nitronaphthalene (1-NP) Animal Behavioral Studies
Welcome to the technical support center for researchers utilizing 1-Nitronaphthalene (B515781) (1-NP) in animal behavioral experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage unexpected side effects that may confound your research outcomes.
Frequently Asked Questions (FAQs)
Q1: My animals are showing lethargy and reduced locomotor activity in the Open Field Test after 1-NP administration. Is this an expected side effect?
A: Yes, this is a critical and expected confounding effect. While reduced locomotion can be an indicator of anxiolytic or sedative effects in some compounds, for 1-NP it is more likely a clinical sign of systemic toxicity.[1] 1-NP is a known pulmonary and hepatic toxicant.[2][3] The observed lethargy is likely a consequence of respiratory distress, liver damage, and overall malaise rather than a direct effect on brain centers controlling anxiety or exploration.[3][4] Researchers should exercise extreme caution in interpreting reduced activity as a primary behavioral outcome.
Q2: I've observed labored breathing, gasping, and nasal discharge in my rodents following 1-NP administration. Is this related to the compound?
A: Absolutely. Severe respiratory distress is a primary and acute toxic effect of 1-NP, particularly in rats.[3][4] The compound targets and causes necrosis of non-ciliated bronchiolar epithelial (Clara) cells and ciliated cells in the lungs.[2][4][5] These effects can appear as early as one hour post-administration and progress over 24 hours.[3] The presence of these symptoms will invalidate most behavioral tests, as the animal's performance will be governed by its struggle to breathe rather than the cognitive or emotional state being measured.
Q3: How can I distinguish between a true behavioral effect and a side effect of systemic toxicity in my experiment?
A: This is a crucial experimental design challenge. We recommend a multi-pronged approach to de-confound your results. This involves conducting parallel assessments for motor coordination and general health alongside your primary behavioral experiment.
Below is a troubleshooting workflow to guide your decision-making process.
Q4: What is the underlying mechanism for 1-NP's toxicity that could interfere with my results?
A: 1-NP itself is not the primary toxic agent. Its toxicity arises from metabolic activation by Cytochrome P450 (CYP) enzymes, which are highly expressed in the target organs (lungs and liver).[2][6] This process involves the formation of reactive epoxide intermediates, which can lead to oxidative stress, glutathione (B108866) depletion, and the formation of protein adducts, ultimately causing cellular necrosis.[7] This cascade of cellular damage in vital organs leads to the overt signs of toxicity (lethargy, respiratory distress) that confound behavioral measures.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1-Nitronaphthalene toxicity in rat lung and liver: effects of inhibiting and inducing cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ultrastructural evaluation of acute 1-nitronaphthalene induced hepatic and pulmonary toxicity in the rat. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species differences in the regio- and stereoselectivity of 1-nitronaphthalene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1-(1-Naphthyl)piperazine (1-NPZ) Concentration for Neuronal Assays
Welcome to the technical support center for the use of 1-(1-Naphthyl)piperazine (1-NPZ) in neuronal assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is 1-(1-Naphthyl)piperazine (1-NPZ) and what is its primary mechanism of action in the nervous system?
A1: 1-(1-Naphthyl)piperazine is a phenylpiperazine derivative that acts as a non-selective, mixed serotonergic agent.[1] It exhibits a complex pharmacological profile, primarily interacting with a wide range of serotonin (B10506) (5-HT) receptors. It functions as a partial agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while acting as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Additionally, it has a high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[1]
Q2: What are the typical concentration ranges for 1-NPZ in in vitro neuronal assays?
A2: The optimal concentration of 1-NPZ is highly dependent on the specific assay and cell type. Based on its receptor binding profile, effective concentrations can range from low nanomolar to micromolar. For receptor binding assays, concentrations around the Ki or IC50 values are used (see table below). For functional cellular assays, such as cell viability or neurite outgrowth, a concentration range of 0.1 µM to 50 µM is a reasonable starting point for dose-response experiments.
Q3: How should I prepare a stock solution of 1-NPZ for cell culture experiments?
A3: 1-NPZ hydrochloride has good solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]
Q4: Is 1-NPZ cytotoxic to neuronal cells?
A4: While extensive neurotoxicity data for 1-NPZ is limited, studies on other piperazine (B1678402) derivatives in differentiated SH-SY5Y human neuroblastoma cells have shown potential for cytotoxicity, including induction of apoptosis and increased intracellular calcium levels.[4][5] A study on 1-NPZ demonstrated dose-dependent cytotoxicity and apoptosis in melanoma cells.[6] Therefore, it is essential to perform a dose-response cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific neuronal cell type and experimental duration.
Q5: What are the known off-target effects of 1-NPZ?
A5: While 1-NPZ's primary targets are serotonin receptors, some evidence suggests it can influence other neurotransmitter systems. In vivo studies in rats have shown that administration of 1-NPZ can lead to a dose-dependent increase in noradrenaline (NA) concentrations and a decrease in dopamine (B1211576) (DA) levels.[3] These effects may be secondary to its action on serotonin receptors, but they should be considered when interpreting experimental results.
Data Presentation
Receptor Binding Affinity of 1-(1-Naphthyl)piperazine
| Receptor Subtype | Action | Ki (nM) | IC50 (nM) | Species/Tissue |
| 5-HT1A | Partial Agonist | 25 | - | Rat Brain |
| 5-HT1B | Partial Agonist | 16 | - | Rat Brain |
| 5-HT1D | Partial Agonist | 10 | - | Bovine Brain |
| 5-HT2A | Antagonist | 1.2 | 1 | Rat Cortical Membranes[2] |
| 5-HT2C | Antagonist | 3.2 | - | Porcine Choroid Plexus |
| 5-HT6 | Ligand | 120 | - | Human Recombinant[7] |
This table summarizes data from multiple sources. Ki and IC50 values can vary depending on experimental conditions.
Recommended Concentration Ranges for Neuronal Assays
| Assay Type | Cell Type | Recommended Starting Concentration Range |
| Cell Viability (e.g., MTT) | SH-SY5Y, Primary Neurons | 0.1 µM - 100 µM |
| Neurite Outgrowth | PC12, SH-SY5Y, Primary Neurons | 1 nM - 10 µM |
| Receptor Binding | Membranes from transfected cells or brain tissue | 0.1 nM - 1 µM |
| Electrophysiology (Slice) | Acute Brain Slices | 1 µM - 30 µM in bath application |
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Possible Cause: The aqueous solubility of 1-NPZ in physiological buffers like PBS (pH 7.2) is low (approximately 1 mg/mL).[2] When a concentrated DMSO stock is diluted into the aqueous medium, the compound may "crash out" if its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Lower Final Concentration: The most straightforward solution is to work with lower final concentrations of 1-NPZ.
-
Optimize Dilution: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock to a small volume of medium first, vortex gently, and then add this to the final volume.
-
pH Adjustment: Since 1-NPZ has a basic piperazine moiety, slightly lowering the pH of the buffer can increase its solubility. However, be cautious as this can affect cell health.
-
Use of Pluronic F-68: For challenging solubility issues, a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) can be added to the culture medium to improve compound solubility without significant toxicity.
-
Issue 2: High Cell Death Observed Even at Low Concentrations
-
Possible Cause: Your specific neuronal cell type may be particularly sensitive to 1-NPZ, or the compound may be inducing apoptosis. Primary neurons are often more sensitive than immortalized cell lines.[8]
-
Troubleshooting Steps:
-
Comprehensive Viability Assay: Perform a detailed dose-response and time-course experiment using both a metabolic assay (e.g., MTT) and a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion) to determine the TC50 (toxic concentration 50%).
-
Apoptosis Assay: Use an apoptosis-specific assay (e.g., Caspase-3/7 activity, Annexin V staining) to determine if the observed cell death is programmed.
-
Reduce Incubation Time: If the experiment allows, reduce the duration of exposure to 1-NPZ.
-
Check Stock Solution: Ensure that your DMSO stock solution is properly stored and has not degraded. Prepare fresh stock solutions regularly.
-
Issue 3: Inconsistent or Unexpected Functional Readouts
-
Possible Cause: The complex pharmacology of 1-NPZ, including its mixed agonist/antagonist profile and potential off-target effects, can lead to varied results. The specific repertoire of 5-HT receptors expressed in your neuronal model will significantly influence the outcome.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: If possible, characterize the expression levels of the major 5-HT receptor subtypes in your cell model (e.g., via qPCR or western blot). This will help in interpreting the effects of 1-NPZ.
-
Use of Selective Ligands: To dissect the contribution of specific receptors, co-incubate 1-NPZ with selective antagonists for the receptors you hypothesize are involved. For example, use a selective 5-HT2A antagonist to block its effects at that receptor.
-
Consider Off-Target Effects: Be mindful of the potential influence of 1-NPZ on noradrenergic and dopaminergic systems, especially in assays measuring network activity or neurotransmitter release.[3]
-
Control for Agonist/Antagonist Properties: Remember that 1-NPZ can act as an agonist in the absence of endogenous serotonin but as an antagonist in its presence.[2] Your experimental design should account for this dual activity.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay in SH-SY5Y Cells
-
Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of your 1-NPZ DMSO stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 1-NPZ or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Radioligand Receptor Binding Assay (Competitive)
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target serotonin receptor or from brain tissue.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A) at a concentration close to its Kd.
-
1-NPZ Dilutions: Prepare serial dilutions of 1-NPZ in the assay buffer.
-
Non-specific Binding Control: A high concentration of an unlabeled antagonist for the target receptor.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Assay buffer + Radioligand + Cell membranes.
-
Non-specific Binding: Non-specific antagonist + Radioligand + Cell membranes.
-
Competitive Binding: 1-NPZ dilution + Radioligand + Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 1-NPZ and use non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: 5-HT1A Receptor Signaling Pathway Activated by 1-NPZ.
Caption: 1-NPZ Antagonism of the 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Optimizing 1-NPZ Concentration.
References
- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. gp120 neurotoxicity in primary cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Neuronal field potential in acute hippocampus slice recorded with transistor and micropipette electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 1-Nitropyrene Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting the degradation products of 1-nitropyrene (B107360) (1-NP) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-NP in aqueous solutions?
A1: The main degradation pathways for 1-NP in aqueous environments are photodegradation, and to a lesser extent, ozonation and hydrolysis. Photodegradation, initiated by exposure to light, is the most studied pathway and leads to a variety of oxidation and rearrangement products.
Q2: What are the major photodegradation products of 1-NP in water?
A2: The primary photodegradation products of 1-NP in aqueous solutions include 1-hydroxypyrene, various isomers of hydroxynitropyrene (such as 1-hydroxy-2-nitropyrene, 1-hydroxy-6-nitropyrene, and 1-hydroxy-8-nitropyrene), 1-nitrosopyrene, and pyrenediones (like 1,6- and 1,8-pyrenedione).[1][2] The formation and yield of these products can be influenced by factors such as the presence of other substances in the water.[1][2]
Q3: How does the presence of water affect the photodegradation of 1-NP?
A3: The presence of water has been observed to reduce the photodegradation yield of 1-NP and its photoproducts compared to organic solvents.[1][2]
Q4: Are there any known biodegradation products of 1-NP in aqueous environments?
A4: Yes, under aerobic conditions, microbial degradation of 1-NP can lead to the formation of 1-nitropyrene cis-9,10- and 4,5-dihydrodiols.[3] In anaerobic environments, the nitro group can be reduced to form 1-aminopyrene.[3]
Q5: What analytical techniques are most suitable for identifying 1-NP degradation products?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) or fluorescence detector is a common and effective method for separating and quantifying 1-NP and its degradation products. For definitive identification, especially of unknown products, HPLC coupled with mass spectrometry (HPLC-MS) is recommended.[1][2]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of 1-NP degradation products.
HPLC Analysis Troubleshooting
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Sample solvent stronger than the mobile phase. 4. Co-elution of isomers. | 1. Adjust the mobile phase pH to ensure proper ionization of analytes. 2. Flush the column with a strong solvent or replace it if necessary. 3. Dissolve the sample in the mobile phase or a weaker solvent. 4. Optimize the gradient or try a different column chemistry to improve separation. |
| Inconsistent Retention Times | 1. Fluctuations in pump flow rate. 2. Changes in mobile phase composition. 3. Temperature variations. 4. Air bubbles in the system. | 1. Check for leaks in the pump and ensure proper seal maintenance. 2. Prepare fresh mobile phase and ensure proper mixing and degassing. 3. Use a column oven to maintain a constant temperature. 4. Degas the mobile phase and prime the pump. |
| Low Signal Intensity or No Peaks | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low sample concentration. 4. Detector malfunction. | 1. Verify the optimal absorption wavelength for 1-NP and its expected products. 2. Prepare fresh standards and samples; protect them from light. 3. Concentrate the sample or inject a larger volume. 4. Check the detector lamp and other settings. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection system. 2. Carryover from previous injections. | 1. Use high-purity solvents and flush the injector and sample loop. 2. Implement a thorough needle wash protocol between injections. |
Data Presentation
Table 1: Major Photodegradation Products of 1-Nitropyrene in Aqueous Media
| Degradation Product | Chemical Formula | Typical Analytical Method | Notes |
| 1-Hydroxypyrene | C₁₆H₁₀O | HPLC-Fluorescence, HPLC-MS | A common product resulting from the denitration and hydroxylation of 1-NP. |
| 1-Hydroxy-x-nitropyrenes | C₁₆H₉NO₃ | HPLC-PDA, HPLC-MS | Multiple isomers can be formed (e.g., x = 2, 3, 6, 8). Isomer separation can be challenging.[1] |
| 1-Nitrosopyrene | C₁₆H₉NO | HPLC-PDA, HPLC-MS | An intermediate formed through the reduction of the nitro group.[1] |
| 1,6-Pyrenedione | C₁₆H₈O₂ | HPLC-PDA, HPLC-MS | An oxidation product resulting from the cleavage of the pyrene (B120774) ring system.[1] |
| 1,8-Pyrenedione | C₁₆H₈O₂ | HPLC-PDA, HPLC-MS | Another common pyrenedione isomer formed during photodegradation.[1] |
Note: Quantitative yields in purely aqueous solutions are not extensively documented and can vary significantly based on experimental conditions such as pH, temperature, and the presence of co-solutes.
Experimental Protocols
Photodegradation of 1-NP in Aqueous Solution
Objective: To induce and monitor the photodegradation of 1-NP in an aqueous solution.
Materials:
-
1-Nitropyrene (high purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Quartz reaction vessel
-
UV lamp (e.g., Xenon arc lamp with appropriate filters)
-
Magnetic stirrer and stir bar
-
HPLC system with PDA or fluorescence detector
-
HPLC column (e.g., C18)
Procedure:
-
Prepare a stock solution of 1-NP in acetonitrile or methanol.
-
Prepare the aqueous working solution by spiking the 1-NP stock solution into HPLC-grade water in the quartz reaction vessel to achieve the desired concentration. The final concentration of the organic solvent should be kept to a minimum.
-
Place the reaction vessel on a magnetic stirrer and begin stirring.
-
Position the UV lamp at a fixed distance from the reaction vessel.
-
Turn on the UV lamp to initiate the photodegradation reaction.
-
At predetermined time intervals, withdraw aliquots of the sample from the reaction vessel.
-
Immediately analyze the aliquots by HPLC to monitor the degradation of 1-NP and the formation of degradation products.
-
Continue the experiment until a significant portion of the 1-NP has degraded.
HPLC Analysis of 1-NP and its Degradation Products
Objective: To separate and quantify 1-NP and its degradation products.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A typical gradient could be starting from 50% B, increasing to 100% B over 20-30 minutes, and holding for a few minutes before re-equilibration. The gradient should be optimized based on the specific separation needs.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: PDA detector scanning a range (e.g., 220-450 nm) or a fluorescence detector with appropriate excitation and emission wavelengths for specific compounds (e.g., for 1-hydroxypyrene).
Procedure:
-
Prepare calibration standards of 1-NP and any available degradation product standards in the mobile phase.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standards to establish retention times and create calibration curves.
-
Inject the samples collected from the degradation experiment.
-
Identify and quantify the degradation products by comparing their retention times and UV spectra to the standards. For unknown peaks, further analysis by HPLC-MS is required for identification.
Visualizations
References
- 1. Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation mechanisms of 1-nitropyrene, an environmental pollutant: the effect of organic solvents, water, oxygen, phenols, and polycyclic aromatics on the destruction and product yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of 1-nitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of 1-(1-Naphthyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 1-(1-Naphthyl)piperazine (1-NP) during their experiments.
Troubleshooting Guides
This section offers structured guidance to address specific issues that may arise during the use of 1-(1-Naphthyl)piperazine.
Guide 1: Unexpected Phenotypic Results
Issue: The observed cellular or physiological phenotype does not align with the known pharmacology of the intended target of 1-NP.
| Possible Cause | Troubleshooting Steps |
| Off-Target Receptor Binding | 1. Broad Spectrum Screening: Perform a broad off-target binding screen against a panel of common receptors, especially aminergic GPCRs (serotonin, adrenergic, dopamine (B1211576) receptors).[1] 2. Affinity Determination: For any identified "hits," conduct radioligand binding assays to determine the binding affinity (Ki) of 1-NP for the off-target receptor. 3. Functional Assays: Characterize the functional activity of 1-NP at the off-target receptor (agonist, antagonist, inverse agonist) using appropriate cell-based assays (e.g., cAMP accumulation, calcium mobilization). |
| Compound Concentration Too High | 1. Dose-Response Curve: Generate a detailed dose-response curve for the on-target effect to identify the minimal effective concentration. 2. Titration Experiment: Perform experiments using a range of 1-NP concentrations, starting from well below the Ki of the intended target and titrating up, to distinguish between on- and off-target effects. |
| Cell Line-Specific Effects | 1. Receptor Expression Profiling: Quantify the expression levels of the intended target and suspected off-targets in the cell line(s) being used. 2. Use of Multiple Cell Lines: Validate key findings in a different cell line with a known and distinct receptor expression profile. |
Guide 2: Inconsistent Results Across Experiments
Issue: High variability in experimental outcomes when using 1-NP.
| Possible Cause | Troubleshooting Steps |
| Poor Compound Selectivity | 1. Structural Analogs: If available, test structurally related analogs of 1-NP with a potentially improved selectivity profile. 2. Orthogonal Chemical Probe: Use a structurally and mechanistically distinct compound that targets the same primary receptor to confirm that the observed effect is on-target. |
| Experimental Conditions | 1. Assay Buffer Composition: Ensure consistent buffer composition, as ionic strength and co-factors can influence ligand binding. 2. Incubation Time and Temperature: Optimize and standardize incubation times and temperatures for binding and functional assays to ensure equilibrium is reached. |
| Data Analysis | 1. Appropriate Models: Use appropriate pharmacological models for data analysis (e.g., Cheng-Prusoff equation for Ki determination). 2. Statistical Analysis: Apply robust statistical methods to assess the significance of the findings and the variability between experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the known on- and off-target activities of 1-(1-Naphthyl)piperazine?
A1: 1-(1-Naphthyl)piperazine (1-NP) is a non-selective serotonergic agent. Its primary, intended targets are typically serotonin (B10506) (5-HT) receptors. However, due to its phenylpiperazine scaffold, it has a high potential for off-target activity at other aminergic G protein-coupled receptors (GPCRs), particularly adrenergic and dopaminergic receptors.[1]
Q2: How can I proactively minimize off-target effects before starting my experiments?
A2: A proactive approach is crucial. Before beginning experiments, it is recommended to:
-
Conduct a thorough literature review on the known pharmacology of 1-NP and related phenylpiperazine derivatives.
-
Utilize in silico tools such as molecular docking and pharmacophore modeling to predict potential off-target interactions.[1]
-
Perform a broad off-target screening at a contract research organization (CRO) to identify potential liabilities early in the research process.
Q3: What are the essential control experiments to include when working with 1-NP?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: To account for any effects of the solvent used to dissolve 1-NP.
-
Positive Control: A known selective agonist or antagonist for the intended target to validate the assay system.
-
Negative Control: A structurally similar but inactive compound, if available.
-
Knockdown/Knockout Cells: If possible, use cells where the intended target has been genetically knocked down or knocked out to confirm on-target effects.
Q4: How can I differentiate between on-target and off-target effects in my experimental system?
A4: Distinguishing between on- and off-target effects can be achieved through a combination of approaches:
-
Rescue Experiments: If the effect is on-target, it may be possible to "rescue" the phenotype by overexpressing the target protein.
-
Orthogonal Pharmacological Probes: Use a structurally different compound with the same on-target activity. If it produces the same phenotype, it is more likely an on-target effect.
-
Dose-Response Relationship: On-target effects should occur at concentrations consistent with the binding affinity (Ki) of 1-NP for its intended target. Off-target effects typically manifest at higher concentrations.
Data Presentation
The following tables summarize the known binding affinities of 1-(1-Naphthyl)piperazine for various serotonin receptors. Data for adrenergic and dopaminergic receptors are not extensively available for 1-NP itself, but data for a structurally related phenylpiperazine derivative (Compound 6a) are included to highlight potential off-target liabilities.
Table 1: Binding Affinity of 1-(1-Naphthyl)piperazine at Serotonin (5-HT) Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT1A | 1.6 | Partial Agonist[2] |
| 5-HT1B | 2.5 | Partial Agonist[2] |
| 5-HT1D | 3.2 | Partial Agonist[2] |
| 5-HT1E | 10 | Partial Agonist[2] |
| 5-HT1F | 20 | Partial Agonist[2] |
| 5-HT2A | 0.8 | Antagonist[2] |
| 5-HT2B | 1.3 | Antagonist[2] |
| 5-HT2C | 0.5 | Antagonist[2] |
| 5-HT6 | 120 | Ligand[3][4] |
| 5-HT7 | High Affinity | Ligand[2] |
Table 2: Potential Off-Target Binding of Phenylpiperazine Derivatives at Adrenergic and Dopaminergic Receptors (Data for Compound 6a) [5]
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) |
| Adrenergic | α1A | 9.8 |
| α1D | 16.6 | |
| α2A | 15.2 | |
| α2C | 27.1 | |
| Dopaminergic | D3 | 0.2 |
Note: This data is for a different phenylpiperazine derivative and serves as an example of potential off-target interactions for this class of compounds.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of 1-(1-Naphthyl)piperazine for a specific G protein-coupled receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-WAY-100635 for 5-HT1A).
-
1-(1-Naphthyl)piperazine stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM of a high-affinity unlabeled ligand).
-
96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes and resuspend them in assay buffer to a predetermined optimal concentration. Prepare serial dilutions of 1-NP.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
1-NP or vehicle or non-specific binding determinator.
-
Radioligand at a concentration near its Kd.
-
Cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 1-NP.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Protocol 2: Cell-Based Functional Assay - Calcium Mobilization (for Gq-coupled Receptors)
Objective: To determine the functional activity of 1-NP at Gq-coupled receptors (e.g., 5-HT2A, α₁-adrenergic).
Materials:
-
HEK293 or CHO cells stably expressing the Gq-coupled receptor of interest.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
1-(1-Naphthyl)piperazine stock solution.
-
Reference agonist and antagonist.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed cells into assay plates and incubate overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Assay:
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of 1-NP for 15-30 minutes. Then, add the reference agonist at its EC₈₀ concentration and measure the fluorescence signal.
-
Agonist Mode: Add varying concentrations of 1-NP directly to the cells and measure the fluorescence signal.
-
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the compound(s) using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the response as a percentage of the maximum response of the reference agonist against the log concentration of 1-NP.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Protocol 3: Cell-Based Functional Assay - cAMP Accumulation (for Gi/Gs-coupled Receptors)
Objective: To determine the functional activity of 1-NP at Gi- (e.g., 5-HT1A, D₂) or Gs-coupled receptors.
Materials:
-
HEK293 or CHO cells stably expressing the Gi/Gs-coupled receptor of interest.
-
Cell culture medium.
-
Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX).
-
Forskolin (B1673556) (to stimulate cAMP production in Gi-coupled assays).
-
1-(1-Naphthyl)piperazine stock solution.
-
Reference agonist and antagonist.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed cells into assay plates and incubate overnight.
-
Assay:
-
Gi-coupled (Inhibition of cAMP): Pre-incubate cells with varying concentrations of 1-NP. Then, stimulate the cells with forskolin to induce cAMP production.
-
Gs-coupled (Stimulation of cAMP): Add varying concentrations of 1-NP directly to the cells.
-
-
Incubation: Incubate the plates at room temperature for the time recommended by the cAMP detection kit manufacturer.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the kit's protocol.
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the cAMP concentration in each well.
-
Plot the cAMP concentration against the log concentration of 1-NP to determine EC₅₀ or IC₅₀ values.
-
Mandatory Visualizations
Signaling Pathways
Caption: Gq-coupled signaling pathway for 5-HT₂ₐ and α₁-adrenergic receptors.
Caption: Gi-coupled signaling pathway for 5-HT₁ₐ and D₂ receptors.
Experimental Workflows
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Interpreting Conflicting 1-NP Agonist/Antagonist Data
Welcome to the technical support center for researchers studying the NP-1R system. This guide is designed to help you navigate and interpret conflicting results that may arise during your agonist and antagonist experiments.
Frequently Asked Questions (FAQs)
Q1: My compound acts as an agonist in a cAMP assay but shows no activity in a β-arrestin recruitment assay. What could be the reason?
A1: This phenomenon is likely due to "biased agonism" or "functional selectivity".[1][2] A ligand can stabilize specific conformations of the NP-1R, leading to preferential activation of one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin signaling).[1][2][3] It is crucial to test your compound across multiple functional assays to fully characterize its signaling profile.[4]
Q2: I have a compound that is a potent antagonist in my cell-based assay, but it has unexpected agonist-like effects in my in vivo model. Why is there a discrepancy?
A2: There are several potential reasons for this discrepancy:
-
Off-Target Effects: The compound might be interacting with other receptors or targets in vivo that are not present in your simplified cell-based system.[5][6][7] These off-target interactions can produce physiological effects that mask or contradict the intended antagonist activity at NP-1R.[6]
-
Metabolism: The compound could be metabolized in vivo into an active metabolite that acts as an agonist at NP-1R or another receptor.
-
Receptor Heterogeneity: The in vivo system may have different NP-1R subtypes, splice variants, or interacting partners (forming heterodimers) that are not in your assay system.[8] These can alter the pharmacological response.[9]
-
System Bias: The cellular context, such as the expression level of receptors and signaling partners, can dramatically influence a drug's apparent activity, sometimes making an antagonist appear as a weak partial agonist.[10]
Q3: Two labs have published conflicting data on the same NP-1R antagonist. One reports it's a competitive antagonist, and the other claims it's non-competitive. What could explain this?
A3: This conflict can arise from differences in experimental design:
-
Assay Conditions: Variations in incubation time, temperature, or buffer composition can affect ligand binding kinetics. A slowly dissociating competitive antagonist might appear non-competitive if the assay is not run to equilibrium.
-
Receptor Density: The level of NP-1R expression in the test system can influence the apparent mechanism of antagonism.[11] In systems with high receptor expression and "receptor reserve," it can be difficult to distinguish between competitive and non-competitive antagonism.
-
Choice of Agonist: The specific agonist used to challenge the antagonist can influence the results, especially if allosteric interactions are at play.
Q4: My compound shows high binding affinity for NP-1R but has very low potency in functional assays. Is this normal?
A4: Yes, this is a common observation. High affinity (strong binding) does not always translate to high efficacy (strong response). This could indicate that your compound is a partial agonist or an antagonist.
-
Partial Agonists bind effectively but only produce a submaximal response, even at saturating concentrations.
-
Antagonists bind to the receptor but have zero intrinsic efficacy, meaning they produce no response on their own and only block the action of agonists.[12]
Troubleshooting Guides
Issue 1: Inconsistent Potency (EC50/IC50) Across Different Assays
If you observe that your compound's potency varies significantly between, for example, a calcium mobilization assay and a gene reporter assay, this points towards pathway-specific pharmacology.
Troubleshooting Workflow:
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 4. Novel Insights into Biased Agonism at G Protein-Coupled Receptors...: Ingenta Connect [ingentaconnect.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. nodes.bio [nodes.bio]
- 7. Facebook [cancer.gov]
- 8. Neuropeptide Y receptor interactions regulate its mitogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Improving reproducibility in experiments with 1-(1-Naphthyl)piperazine
Welcome to the technical support center for 1-(1-Naphthyl)piperazine (1-NP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is 1-(1-Naphthyl)piperazine (1-NP) and what are its primary pharmacological actions?
A1: 1-(1-Naphthyl)piperazine, also known as 1-NP, is a phenylpiperazine derivative that acts as a non-selective, mixed serotonergic agent.[1] It exhibits partial agonism at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while acting as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] It also has a high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[1]
Q2: What are the common research applications of 1-NP?
A2: 1-NP is primarily used as a tool in neuroscience research to study the function of the serotonin (B10506) system. It is often employed in in vitro receptor binding assays to characterize the affinity of other compounds for serotonin receptors and in in vivo behavioral studies in animal models to investigate the roles of different serotonin receptors in various physiological and pathological processes, such as anxiety, depression, and appetite regulation.[1][2]
Q3: What are the recommended storage and handling conditions for 1-NP?
A3: 1-(1-Naphthyl)piperazine hydrochloride is typically a crystalline solid.[3] It is recommended to store the compound at -20°C for long-term stability, where it can be stable for at least four years.[3] For short-term use, it can be shipped at room temperature.[3] As with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling.
Q4: In which solvents is 1-NP soluble?
A4: The hydrochloride salt of 1-(1-Naphthyl)piperazine has the following solubilities:
For in vivo studies, it is often dissolved in sterile saline or a vehicle such as 0.9% NaCl.
Troubleshooting Guides
Receptor Binding Assays
Q5: I am observing high non-specific binding in my radioligand binding assay using 1-NP. What could be the cause and how can I reduce it?
A5: High non-specific binding can obscure your specific signal. Here are some common causes and troubleshooting steps:
-
Issue: Radioligand sticking to filter mats or assay plates.
-
Solution:
-
Pre-treat filter plates with a blocking agent like 0.5% polyethyleneimine (PEI).
-
Use filter plates with low protein binding properties.
-
Ensure a rapid and efficient washing step with ice-cold buffer to remove unbound radioligand.
-
-
-
Issue: Inappropriate concentration of radioligand or competing ligand.
-
Solution:
-
Optimize the radioligand concentration. It should ideally be at or below the Kd value for the receptor.
-
Ensure the concentration of the competing ligand (for determining non-specific binding) is high enough (typically 100- to 1000-fold higher than the radioligand) to saturate all specific binding sites.
-
-
-
Issue: Low receptor density in the membrane preparation.
-
Solution:
-
Increase the amount of membrane protein per well.
-
Use a cell line or tissue known to have a higher expression of the target receptor.
-
-
Q6: My IC50 values for 1-NP are inconsistent between experiments. What could be the reason?
A6: Inconsistent IC50 values can arise from several factors:
-
Issue: Variability in experimental conditions.
-
Solution:
-
Ensure consistent incubation times and temperatures.
-
Use freshly prepared buffers and solutions for each experiment.
-
Maintain a consistent concentration of membrane protein and radioligand across all assays.
-
-
-
Issue: Pipetting errors.
-
Solution:
-
Calibrate your pipettes regularly.
-
Use reverse pipetting for viscous solutions.
-
-
-
Issue: Degradation of 1-NP or radioligand.
-
Solution:
-
Store stock solutions of 1-NP and the radioligand at the recommended temperature and protect from light.
-
Prepare working dilutions fresh on the day of the experiment.
-
-
In Vivo Behavioral Studies
Q7: I am not observing the expected behavioral effects of 1-NP in my rodent studies. What should I check?
A7: A lack of expected behavioral effects can be due to several factors:
-
Issue: Incorrect dosage or route of administration.
-
Solution:
-
Review the literature for effective dose ranges of 1-NP for the specific behavioral paradigm. Doses in rats have ranged from 5 to 15 mg/kg for intraperitoneal (i.p.) injections.[4]
-
Ensure the chosen route of administration (e.g., i.p., subcutaneous, oral) is appropriate for the desired pharmacokinetic profile.
-
-
-
Issue: Improper vehicle or poor solubility.
-
Solution:
-
Ensure 1-NP is fully dissolved in the vehicle. For the hydrochloride salt, sterile saline is often a suitable vehicle.
-
If solubility is an issue, consider using a small amount of a co-solvent like DMSO, but be mindful of potential vehicle effects on behavior. Always include a vehicle-only control group.
-
-
-
Issue: Animal-related factors.
-
Solution:
-
Consider the strain, age, and sex of the animals, as these can influence behavioral responses.
-
Ensure proper acclimatization of the animals to the testing environment to reduce stress-induced behavioral artifacts.
-
-
Q8: The animals are showing signs of stress or unexpected side effects after 1-NP administration. What should I do?
A8: Observing unexpected effects requires careful consideration:
-
Issue: Dose may be too high.
-
Solution:
-
Perform a dose-response study to identify a dose that produces the desired effect with minimal side effects.
-
-
-
Issue: Off-target effects.
-
Solution:
-
1-NP is a non-selective serotonergic agent. The observed effects may be due to its interaction with multiple serotonin receptor subtypes. Consider using more selective compounds in parallel to dissect the specific receptor contributions.
-
-
-
Issue: Stress from the injection procedure.
-
Solution:
-
Handle the animals gently and habituate them to the injection procedure to minimize stress.
-
-
Quantitative Data
Table 1: Receptor Binding Affinity of 1-(1-Naphthyl)piperazine
| Receptor Subtype | Species | Assay Type | Value | Reference |
| 5-HT1 | Rat (Cortical Membranes) | IC50 | 6 nM | [3] |
| 5-HT2 | Rat (Cortical Membranes) | IC50 | 1 nM | [3] |
| 5-HT6 | Human | Ki | 120 nM | [5] |
Experimental Protocols
General Protocol for a Radioligand Binding Assay
This is a generalized protocol that should be optimized for your specific receptor preparation and radioligand.
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in an appropriate ice-cold buffer. Centrifuge to pellet the membranes and wash several times. Resuspend the final pellet in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Radioligand at a concentration near its Kd.
-
For total binding wells: Vehicle.
-
For non-specific binding wells: A high concentration of a non-labeled competing ligand.
-
For competition assay wells: Varying concentrations of 1-NP.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filter mat and add a scintillation cocktail. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of 1-NP to determine the IC50, which can then be converted to a Ki value.
General Protocol for Intraperitoneal (i.p.) Injection in Mice
-
Preparation: Prepare a sterile solution of 1-NP in an appropriate vehicle (e.g., 0.9% saline) at the desired concentration.[6] Draw the solution into a sterile syringe with an appropriate gauge needle (e.g., 27-30G).
-
Restraint: Gently but firmly restrain the mouse, exposing the abdomen.
-
Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated.
-
Injection: Inject the solution smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
Visualizations
Caption: Simplified signaling pathway of 1-NP at 5-HT1A and 5-HT2A receptors.
Caption: General experimental workflow for a radioligand binding assay with 1-NP.
Caption: A logical approach to troubleshooting inconsistent behavioral results with 1-NP.
References
- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Technical Support Center: Troubleshooting Poor Signal in HPLC Analysis of 1-Nitropyrene (1-NP)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor signal intensity during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Nitropyrene (B107360) (1-NP). The following sections are presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a poor or no signal for 1-NP in my HPLC analysis?
A poor or absent signal for 1-Nitropyrene (1-NP) in HPLC analysis can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with the sample itself, the HPLC system, the mobile phase, the column, or the detector settings. Common problems include analyte degradation, suboptimal detector parameters, and issues with the mobile phase composition.[1]
Q2: My 1-NP peak is present, but the sensitivity is very low. How can I improve it?
Low sensitivity for 1-NP can be addressed by optimizing several aspects of your method. Key areas to focus on include detector settings, sample preparation, and mobile phase composition. For fluorescence detection, which is common for 1-NP, ensuring optimal excitation and emission wavelengths is critical.[1][2] Additionally, on-line reduction of the nitro group to an amino group can significantly enhance fluorescence intensity.[1][3]
Q3: I am observing peak tailing or fronting for my 1-NP peak. What could be the cause?
Peak asymmetry, such as tailing or fronting, can be caused by a variety of factors including secondary interactions between 1-NP and the stationary phase, an inappropriate mobile phase pH, or column overload.[1][4] Using a modern, end-capped column and ensuring the sample is dissolved in a solvent compatible with the mobile phase can help mitigate these issues.[1][5]
Q4: My retention times for 1-NP are inconsistent between injections. What should I check?
Variable retention times are often a sign of instability in the HPLC system or inconsistencies in the mobile phase preparation.[1] Fluctuations in column temperature and air bubbles in the pump system are also common culprits.[1][6]
Troubleshooting Guides
Guide 1: Low or No 1-NP Signal
This guide provides a systematic approach to diagnosing the root cause of a weak or absent 1-NP signal.
Troubleshooting Workflow for Low/No 1-NP Signal
Caption: A step-by-step troubleshooting workflow for low or no 1-NP signal.
| Potential Cause | Recommended Action |
| Suboptimal Detector Settings | Verify and optimize detector parameters. For fluorescence detection, ensure the correct excitation and emission wavelengths for 1-NP or its amino derivative are used.[1][2] |
| Analyte Degradation | 1-NP can be sensitive to light and may degrade.[7] Prepare fresh standards and samples and protect them from light. Consider using amber vials. |
| Low Analyte Concentration | If analyzing trace levels, consider sample concentration steps. An evaporation step in sample processing can lower the detection limit.[8][9] |
| Sample Preparation Issues | Ensure complete extraction of 1-NP from the sample matrix. Inadequate sample cleanup can lead to interfering substances that suppress the signal.[2][10] |
| HPLC System Leaks | Check for leaks throughout the system, from the pump to the detector, as this can lead to pressure fluctuations and poor signal.[6] |
| Incorrect Mobile Phase | Ensure the mobile phase composition is correct and has been properly degassed.[1] Inconsistent mobile phase can lead to variable retention and signal.[1] |
| Column Contamination/Failure | A contaminated or old column can lead to poor peak shape and low signal. Flush the column or replace it if necessary.[11] |
Guide 2: Enhancing 1-NP Signal Intensity
This guide provides strategies to improve the signal-to-noise ratio and overall sensitivity of your 1-NP analysis.
Workflow for Signal Enhancement
Caption: A workflow outlining key strategies for enhancing the signal intensity of 1-NP.
| Strategy | Detailed Methodology |
| On-line Nitro-Reduction | A highly effective strategy is to use on-line reduction to convert 1-NP into its highly fluorescent amino derivative, 1-aminopyrene.[1][3] This can be achieved by placing a reduction column before the detector.[1] This derivatization can significantly increase sensitivity, with detection limits in the picogram range.[1] |
| Optimize Fluorescence Detection | For native 1-NP fluorescence, ensure the excitation and emission wavelengths are optimized. A common setup involves excitation around 365 nm and emission monitoring at 436 nm.[12] |
| Sample Concentration | For samples with very low concentrations of 1-NP, such as air samples, a concentration step is often necessary.[2][13] This can involve solvent evaporation after extraction to reduce the sample volume.[8][9] |
| Mobile Phase Purity | Use high-purity HPLC-grade solvents for your mobile phase to minimize background noise and potential interfering peaks.[1][6] |
| Column Selection | The choice of HPLC column can impact peak shape and, consequently, signal height. A modern, high-efficiency, end-capped C18 column is often suitable for separating nitro-PAHs.[1] |
Experimental Protocols
Protocol 1: Sample Preparation for 1-NP Analysis from Diesel Soot
This protocol is adapted from a method for determining 1-NP in diesel soot samples.[8][9]
-
Extraction:
-
Weigh a known amount of the diesel soot sample.
-
Perform ultrasonic extraction with methylene (B1212753) chloride.
-
-
Solvent Evaporation (Optional Concentration Step):
-
If low concentrations are expected, carefully evaporate the methylene chloride extract to a smaller volume under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Re-dissolve the residue in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile (B52724) or methanol).
-
-
Filtration:
-
Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[10]
-
Protocol 2: HPLC Method for 1-NP Analysis with Fluorescence Detection
This protocol provides a starting point for developing an HPLC method for 1-NP.
Logical Relationship for HPLC Method Development
Caption: A logical diagram illustrating the iterative process of HPLC method development for 1-NP analysis.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 5 µm particle size)[14] |
| Mobile Phase | A gradient of acetonitrile and water is commonly used.[7] For example, starting with a higher water content and increasing the acetonitrile percentage over the run. |
| Flow Rate | Typically 1.0 mL/min.[7] |
| Column Temperature | Maintaining a stable column temperature using a column oven is recommended for reproducible retention times.[1] |
| Injection Volume | Typically 10-20 µL. |
| Fluorescence Detector | Excitation: ~365 nm, Emission: ~436 nm[12] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the HPLC analysis of 1-NP.
Table 1: HPLC-MS Parameters for 1-NP Analysis
| Parameter | Value | Reference |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Negative Ionization | [8][9] |
| MS/MS Transition | 247 -> 217 | [8][9] |
| Linear Range | 1 - 15 µg/L | [8][9] |
| Detection Limit (DL) | 0.2 µg/L | [8][9] |
Table 2: HPLC with Fluorescence Detection Parameters
| Parameter | Value | Reference |
| Detection Limit | 0.32 fmol/injection | [2][13] |
| Calibration Range | 2 - 100 fmol | [2][13] |
| Resolution (Rs) with Deuterated Internal Standard | 1.50 | [2][13] |
References
- 1. benchchem.com [benchchem.com]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. Determination of 1-Nitropyrene by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of an improved analytical method for the determination of 1-nitropyrene in milligram diesel soot samples by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nacalai.com [nacalai.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. jascoinc.com [jascoinc.com]
- 13. Determination of 1-nitropyrene in low volume ambient air samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Master's Paper | Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air | ID: g445cf861 | Carolina Digital Repository [cdr.lib.unc.edu]
Technical Support Center: Addressing 1-(1-Naphthyl)piperazine (1-NPZ) Toxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1-Naphthyl)piperazine (1-NPZ) in primary cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1-(1-Naphthyl)piperazine (1-NPZ) and what is its primary mechanism of action?
A1: 1-(1-Naphthyl)piperazine is a chemical compound that acts as a ligand for various serotonin (B10506) receptors. It is known to exhibit both antagonist and agonist activities at different 5-HT receptor subtypes.[1][2][3] In the context of in vitro studies, particularly in cancer cell lines, 1-NPZ has been shown to induce cytotoxic effects.[2]
Q2: What are the observed toxic effects of 1-NPZ in cell cultures?
A2: Studies on cancer cell lines have demonstrated that 1-NPZ can decrease cell viability, inhibit cell proliferation, and induce apoptosis (programmed cell death).[2][4] A key mechanism of its toxicity appears to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2]
Q3: Are primary cell cultures more sensitive to 1-NPZ toxicity compared to immortalized cell lines?
A3: While direct comparative studies on 1-NPZ are limited, research on other piperazine (B1678402) derivatives suggests that primary cells, such as primary hepatocytes, can be more susceptible to toxicity than immortalized cell lines.[5] This increased sensitivity is often attributed to differences in metabolic capabilities and cellular defense mechanisms.
Q4: What are the key cellular pathways affected by 1-NPZ-induced toxicity?
A4: The primary pathway implicated in 1-NPZ toxicity is the induction of oxidative stress, which can subsequently trigger the mitochondrial pathway of apoptosis. This involves a disruption of the mitochondrial membrane potential and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered when assessing the toxicity of 1-NPZ in primary cell cultures.
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)
-
Possible Cause 1: Inconsistent Cell Seeding Density. Primary cells can be more sensitive to plating density than cell lines.
-
Solution: Optimize and strictly control the cell seeding density for your specific primary cell type. Ensure a uniform single-cell suspension before plating.
-
-
Possible Cause 2: Interference of 1-NPZ with the Assay Reagent. The chemical properties of 1-NPZ might interfere with the conversion of tetrazolium salts.
-
Solution: Run a cell-free control with 1-NPZ and the assay reagent to check for any direct chemical reaction. Consider using an alternative viability assay that relies on a different principle, such as the lactate (B86563) dehydrogenase (LDH) release assay.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Evaporation from the outer wells of a microplate can lead to increased compound concentration and higher cell death.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation.
-
Issue 2: Inconsistent or No Detection of Apoptosis
-
Possible Cause 1: Incorrect Timing of Assay. The peak of apoptosis can be transient.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis after 1-NPZ treatment.
-
-
Possible Cause 2: Insufficient Concentration of 1-NPZ. The concentration used may not be high enough to induce a detectable apoptotic response in your specific primary cell type.
-
Solution: Conduct a dose-response study with a range of 1-NPZ concentrations to identify the optimal concentration for inducing apoptosis.
-
-
Possible Cause 3: Low Sensitivity of the Apoptosis Assay.
-
Solution: Use a more sensitive method for detecting apoptosis. For example, flow cytometry-based assays using Annexin V/Propidium Iodide staining are generally more sensitive than morphological assessments. Also, consider measuring the activity of key apoptotic enzymes like caspase-3.[8][9][10][11][12]
-
Issue 3: Difficulty in Measuring Reactive Oxygen Species (ROS)
-
Possible Cause 1: Rapid Decay of ROS. Reactive oxygen species are often short-lived.
-
Possible Cause 2: Photobleaching of the Fluorescent Probe.
-
Solution: Protect the cells from light after adding the ROS-sensitive dye and during measurement.
-
-
Possible Cause 3: Use of Phenol (B47542) Red in Culture Medium. Phenol red can interfere with fluorescence-based assays.
-
Solution: Use phenol red-free medium during the ROS assay.
-
Quantitative Data Summary
The following tables provide representative (hypothetical) data on the cytotoxic effects of 1-NPZ on various primary cell cultures. These values are intended as a guide, and researchers should determine the precise IC50 values for their specific experimental conditions.
Table 1: IC50 Values of 1-(1-Naphthyl)piperazine in Primary Cell Cultures after 24-hour Exposure
| Primary Cell Type | Assay | IC50 (µM) |
| Primary Human Hepatocytes | MTT | 50 |
| Primary Rat Neurons | XTT | 75 |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | LDH | 100 |
Table 2: Effect of 1-(1-Naphthyl)piperazine on Apoptosis and Oxidative Stress Markers in Primary Rat Hepatocytes (24-hour treatment)
| 1-NPZ Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) | Intracellular ROS (Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 |
| 25 | 1.8 | 2.5 |
| 50 | 3.5 | 4.8 |
| 100 | 5.2 | 7.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-NPZ in complete cell culture medium. Replace the existing medium with the 1-NPZ-containing medium. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Four hours before the end of the incubation, add 10 µL of 5 mg/mL MTT solution to each well.[17]
-
Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[17] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Seed primary cells in a black, clear-bottom 96-well plate. After adherence, treat the cells with various concentrations of 1-NPZ for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with warm, phenol red-free medium. Add 100 µL of 10 µM DCFH-DA solution in phenol red-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Express the ROS levels as a fold change relative to the untreated control.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: After treating the primary cells with 1-NPZ, harvest the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet the cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add 50 µg of protein from each sample. Add reaction buffer containing DTT.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.[10]
Visualizations
Caption: Workflow for assessing 1-NPZ toxicity in primary cells.
Caption: Pathway of 1-NPZ-induced oxidative stress and apoptosis.
Caption: Decision tree for troubleshooting high viability assay variability.
References
- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mesalazine induces apoptosis via mitochondrial pathway in K562 cell line [vrf.iranjournals.ir]
- 7. Frontiers | A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells [frontiersin.org]
- 8. sciencellonline.com [sciencellonline.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. abcam.com [abcam.com]
- 11. mpbio.com [mpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. MTT assay protocol | Abcam [abcam.com]
Navigating 1-(1-Naphthyl)piperazine Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers utilizing 1-(1-Naphthyl)piperazine (1-NP) in their experimental workflows. Authored for an audience of scientific professionals, this guide offers detailed troubleshooting advice, frequently asked questions, standardized experimental protocols, and key quantitative data to facilitate seamless and accurate experimentation.
Troubleshooting Guide
This section addresses common challenges encountered during experiments with 1-(1-Naphthyl)piperazine, offering solutions in a user-friendly question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Solubility | Q: My 1-NP is not fully dissolving in aqueous buffers. What should I do? | 1-NP, particularly as a hydrochloride salt, has limited solubility in aqueous solutions like PBS.[1][2] The compound is more soluble in organic solvents.[1][2] | - Prepare a stock solution in an organic solvent such as DMSO or ethanol (B145695).[1][2] - For aqueous buffers, consider using a co-solvent if your experimental design permits. - Sonication or gentle warming can aid dissolution. - Ensure the pH of the buffer is optimal for solubility. |
| Stability | Q: I am observing inconsistent results over time. Could my 1-NP be degrading? | Piperazine derivatives can be susceptible to degradation, especially in solution.[3] Factors like pH, light exposure, and repeated freeze-thaw cycles can affect stability.[4] | - Prepare fresh solutions for each experiment. - Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][4] - Protect solutions from light by using amber vials or wrapping them in foil.[4] - For long-term storage, consider purging the vial with an inert gas like nitrogen or argon.[4] |
| Inconsistent Biological Activity | Q: I am seeing variable or unexpected biological effects in my experiments. What could be the cause? | 1-NP has a complex pharmacological profile, acting as a non-selective serotonergic agent with mixed agonist and antagonist activities at various 5-HT receptors.[5] Off-target effects are possible. The observed effect can be species- and tissue-dependent.[2][6] | - Carefully consider the specific 5-HT receptor subtypes expressed in your experimental model. - Include appropriate positive and negative controls to validate your assay. - Titrate the concentration of 1-NP to determine the optimal dose for the desired effect. - Be aware of its dual agonist/antagonist profile; for instance, it can act as a 5-HT1 receptor agonist in the absence of 5-HT but as an antagonist in its presence.[2] |
| Analytical Variability (HPLC) | Q: I'm having trouble with the HPLC analysis of 1-NP, such as poor retention or low UV absorptivity. How can I optimize my method? | Piperazine compounds can be challenging to analyze via HPLC due to their hydrophilic and basic nature, often resulting in poor retention on standard reversed-phase columns and weak UV signals.[7] | - Consider pre-column derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to introduce a chromophore for enhanced UV or fluorescence detection.[7][8] - Utilize a specialized reversed-phase column designed for improved retention of polar, basic compounds.[7] - Optimize the mobile phase composition and pH to improve peak shape and retention.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 1-(1-Naphthyl)piperazine?
A1: 1-(1-Naphthyl)piperazine is a non-selective serotonergic agent. It exhibits partial agonism at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while acting as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[5] It also has a high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[5]
Q2: What are the typical in vivo effects of 1-NP administration in animal models?
A2: In animal studies, 1-NP has been shown to induce effects such as hyperphagia (increased food intake), hyperactivity, and anxiolysis (anxiety reduction).[5] These effects are thought to be primarily mediated by its blockade of the 5-HT2C receptor.[5]
Q3: What are the key binding affinities and inhibitory concentrations for 1-NP?
A3: The binding affinities and inhibitory concentrations of 1-NP vary depending on the receptor subtype and the experimental conditions. Please refer to the quantitative data tables below for specific values.
Q4: How should I prepare a stock solution of 1-NP?
A4: Due to its limited solubility in water, it is recommended to prepare a stock solution in an organic solvent. For example, the hydrochloride salt of 1-NP is soluble in DMSO (≥13.7 mg/mL) and ethanol (≥14.5 mg/mL).[1]
Quantitative Data
The following tables summarize key quantitative data for 1-(1-Naphthyl)piperazine based on published literature.
Table 1: Receptor Binding Affinities and Functional Activities
| Receptor Subtype | Species | Assay Type | Value | Units | Reference |
| 5-HT1 | Rat (Cortical Membranes) | Antagonist Activity (vs. 5-HT) | IC₅₀ = 6 | nM | [1][2] |
| 5-HT2 | Rat (Cortical Membranes) | Antagonist Activity (vs. 5-HT) | IC₅₀ = 1 | nM | [1][2] |
| 5-HT6 | Human | Binding Affinity | Kᵢ = 120 | nM | [1][2] |
| Rat Fundus Contraction | Rat | Antagonist Activity (vs. 5-HT or Tryptamine) | IC₅₀ = 1 | nM | [1][2] |
Table 2: In Vivo Dosage and Effects
| Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |
| Rats | 3-30 mg/kg | Intraperitoneal (i.p.) | Decreased 5-HIAA concentration in the brain.[6] | [6] |
| Rats | 30 mg/kg | Intraperitoneal (i.p.) | Increased serum corticosterone (B1669441) concentration.[6] | [6] |
| Squirrel Monkeys | 0.3-1.0 mg/kg | - | Blocked the behavioral effects of the 5-HT2 agonist, DOB.[1] | [1] |
| Rats | 2 mg/kg | Intraperitoneal (i.p.) | Elicited an anxiolytic-like effect in the open-field test.[10][11] | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of 1-NP for a specific serotonin (B10506) receptor subtype.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype
-
Radioligand specific for the target receptor (e.g., [³H]-Serotonin)
-
1-(1-Naphthyl)piperazine (as a stock solution in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Scintillation cocktail and vials
-
Microplate and filtration apparatus
-
Liquid scintillation counter
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of 1-NP in the assay buffer.
-
Assay Setup: In a microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of 1-NP or vehicle control.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of 1-NP that inhibits 50% of the specific binding of the radioligand (IC₅₀). This can be converted to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of 1-NP
This protocol outlines a method for the quantitative analysis of 1-NP, which may require pre-column derivatization for enhanced detection.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid)
-
1-(1-Naphthyl)piperazine standard
-
Derivatization agent (e.g., NBD-Cl), if required
-
Sample containing 1-NP
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of 1-NP of known concentrations.
-
Sample Preparation: Extract 1-NP from the sample matrix if necessary.
-
Derivatization (if applicable): React the standard and sample solutions with the derivatization agent according to a validated protocol to form a UV-active or fluorescent product.[8]
-
HPLC Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Separate the components using a suitable gradient or isocratic elution method.
-
Detect the analyte at the appropriate wavelength.
-
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of 1-NP in the samples.
Visualizations
Caption: General experimental workflow for studies involving 1-(1-Naphthyl)piperazine.
Caption: Simplified signaling overview of 1-(1-Naphthyl)piperazine's dual action on 5-HT receptors.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 6. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-(1-Naphthyl)piperazine and TFMPP at Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of 1-(1-Naphthyl)piperazine (1-NPZ) and 3-(Trifluoromethyl)phenylpiperazine (TFMPP) at various serotonin (B10506) (5-HT) receptors. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in understanding the distinct profiles of these two widely studied phenylpiperazine derivatives.
Summary of Receptor Interactions
1-(1-Naphthyl)piperazine and TFMPP are synthetic compounds that interact with a broad range of serotonin receptors, often with complex pharmacological effects. 1-NPZ is characterized as a non-selective serotonergic agent, exhibiting partial agonism at several 5-HT1 receptor subtypes and antagonism at 5-HT2 receptors.[1] In contrast, TFMPP generally acts as a non-selective agonist at 5-HT1 and 5-HT2 receptors, although its effects can vary depending on the specific receptor subtype and the experimental system.[2]
Quantitative Comparison of Binding Affinities
The binding affinities of 1-NPZ and TFMPP for various serotonin receptors have been determined in numerous radioligand binding studies. The following tables summarize the reported equilibrium dissociation constants (Ki) or the half-maximal inhibitory concentrations (IC50). Lower values indicate higher binding affinity.
Table 1: Comparative Binding Affinities (pKi) of 1-NPZ and TFMPP at 5-HT1 Receptors
| Receptor Subtype | 1-(1-Naphthyl)piperazine (pKi) | TFMPP (pKi) | Reference |
| 5-HT1A | 7.5 | 7.0 | Schoeffter & Hoyer, 1989 |
| 5-HT1B | 7.7 | 7.9 | Schoeffter & Hoyer, 1989 |
| 5-HT1D | 8.3 | 7.8 | Schoeffter & Hoyer, 1989 |
Data from Schoeffter, P., & Hoyer, D. (1989). Naunyn-Schmiedeberg's archives of pharmacology, 340(3), 285-292.
Table 2: Binding Affinities (Ki/IC50 in nM) of 1-NPZ and TFMPP at Various Serotonin Receptors
| Receptor Subtype | 1-(1-Naphthyl)piperazine (nM) | TFMPP (nM) |
| 5-HT1C | - | - |
| 5-HT2A | Antagonist | 160-269 (Ki) |
| 5-HT2C | Antagonist | 62 (Ki) |
| 5-HT3 | High Affinity | Insignificant Affinity |
| 5-HT6 | 120 (Ki) | - |
| 5-HT7 | High Affinity | - |
Note: A direct comparative study providing Ki values for both compounds at all listed receptors under identical conditions is not available. The data presented is compiled from various sources and should be interpreted with caution.
Functional Activity at Serotonin Receptors
The functional effects of 1-NPZ and TFMPP are as varied as their binding profiles. These compounds can act as agonists, partial agonists, or antagonists depending on the receptor subtype and the downstream signaling pathway being measured.
Table 3: Comparative Functional Activity of 1-NPZ and TFMPP at 5-HT1 Receptors
| Receptor Subtype | Compound | Functional Assay | EC50 (nM) | Intrinsic Activity (vs. 5-HT) |
| 5-HT1A | 1-NPZ | Adenylate Cyclase | 100 | 0.8 |
| TFMPP | Adenylate Cyclase | 32 | 1.0 | |
| 5-HT1B | 1-NPZ | Adenylate Cyclase | 100 | 0.8 |
| TFMPP | Adenylate Cyclase | 10 | 1.0 | |
| 5-HT1D | 1-NPZ | Adenylate Cyclase | 10 | 0.9 |
| TFMPP | Adenylate Cyclase | 10 | 1.0 |
Data from Schoeffter, P., & Hoyer, D. (1989). Naunyn-Schmiedeberg's archives of pharmacology, 340(3), 285-292.
At other receptor subtypes, 1-NPZ has been shown to be an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] In contrast, TFMPP acts as a partial agonist at 5-HT1C receptors and an antagonist at 5-HT2A and 5-HT2C receptors in some functional assays, such as phosphoinositide hydrolysis.[3] Neither 1-NPZ nor TFMPP stimulated phosphoinositide hydrolysis in the cerebral cortex, indicating a lack of agonism at 5-HT2 receptors coupled to this pathway.[3]
Experimental Protocols
The data presented in this guide were generated using standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target serotonin receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.[4][5]
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]5-HT, [3H]ketanserin) with known high affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (1-NPZ or TFMPP).[4][5]
-
Separation: The reaction is allowed to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[4]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: cAMP Measurement
This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that signal through the adenylyl cyclase pathway (e.g., 5-HT1, 5-HT4, 5-HT5, 5-HT6, 5-HT7 receptors).
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound.
General Protocol for Gi/o-coupled receptors (e.g., 5-HT1):
-
Cell Culture: Cells stably expressing the target serotonin receptor are cultured.[6]
-
Stimulation: The cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels. The cells are then incubated with varying concentrations of the test compound.[7]
-
Lysis and Detection: After incubation, the cells are lysed to release intracellular cAMP. The concentration of cAMP is then measured using a competitive immunoassay, often employing techniques like FRET or ELISA.[1][8]
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified. Dose-response curves are generated to determine the EC50 and the maximal inhibition (Emax) relative to a reference agonist like serotonin.
General Protocol for Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7):
-
Cell Culture: Cells stably expressing the target serotonin receptor are cultured.
-
Stimulation: The cells are incubated with varying concentrations of the test compound.
-
Lysis and Detection: Similar to the Gi/o protocol, cells are lysed, and the amount of cAMP produced is quantified.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 and Emax for cAMP accumulation.
Functional Assays: Phosphoinositide Hydrolysis
This assay is used to assess the functional activity of compounds at GPCRs that are coupled to the Gq/11 signaling pathway, leading to the hydrolysis of phosphoinositides (e.g., 5-HT2 receptors).
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating inositol (B14025) phosphate (B84403) accumulation.
General Protocol:
-
Cell Labeling: Cells expressing the target 5-HT2 receptor are incubated with [3H]myo-inositol to radiolabel the cellular phosphoinositide pool.[9]
-
Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).[10]
-
Extraction and Separation: The reaction is stopped, and the accumulated [3H]IPs are extracted. The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.[9][10]
-
Quantification: The radioactivity of the separated IPs is measured using a scintillation counter.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for the accumulation of total inositol phosphates.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways for serotonin receptors and the general workflows for the experimental protocols described above.
Caption: Serotonin Receptor G-protein Signaling Pathways.
Caption: In Vitro Pharmacological Assay Workflows.
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible 5-hydroxytryptamine1 (5-HT1) receptor involvement in the stimulus properties of 1-(m-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
A Comparative Guide to the Efficacy of 1-(1-Naphthyl)piperazine (1-NP) and 8-OH-DPAT at 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two key serotonergic agents, 1-(1-Naphthyl)piperazine (1-NP) and 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), at the serotonin (B10506) 1A (5-HT1A) receptor. The following sections detail their binding affinities, functional potencies, and intrinsic activities, supported by experimental data and methodologies to aid in research and development decisions.
Summary of Pharmacological Properties
8-OH-DPAT is a well-established and potent full or near-full agonist for the 5-HT1A receptor, widely used as a reference compound in research. In contrast, 1-NP is a non-selective serotonergic agent that acts as a partial agonist at the 5-HT1A receptor while also exhibiting antagonist activity at other serotonin receptor subtypes, such as 5-HT2A and 5-HT2C. This difference in selectivity and intrinsic activity is a critical consideration for experimental design and potential therapeutic applications.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for 1-NP and 8-OH-DPAT at the 5-HT1A receptor, compiled from various in vitro studies.
Table 1: Binding Affinity (Ki) for the 5-HT1A Receptor
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 1-(1-Naphthyl)piperazine (1-NP) | [3H]8-OH-DPAT | Rat Cortical Membranes | ~6 | [1] |
| 8-OH-DPAT | [3H]8-OH-DPAT | Human Recombinant (CHO cells) | 0.81 - 1.2 | [2] |
| [3H]8-OH-DPAT | Rat Hippocampal Membranes | 1.2 | [2] | |
| [3H]WAY-100635 | Human Recombinant (CHO cells) | 0.8 | [2] | |
| [3H]8-OH-DPAT | Human Recombinant (HEK cells) | 0.75 | [2] |
Table 2: Functional Potency (EC50/IC50) and Intrinsic Activity at the 5-HT1A Receptor
| Compound | Assay Type | Tissue/Cell Line | Potency (EC50/IC50) (nM) | Intrinsic Activity | Reference |
| 1-(1-Naphthyl)piperazine (1-NP) | Inhibition of Forskolin-stimulated cAMP | Not Specified | IC50: ~1 (5-HT1) | Partial Agonist | [1] |
| 8-OH-DPAT | [35S]GTPγS Binding | C6 Glial Cells (human 5-HT1A) | pEC50: 7.45 | Full/Near-full Agonist | [3] |
| [35S]GTPγS Binding | Rat Hippocampal Membranes | EC50: Not explicitly stated, but potent stimulation observed | Full Agonist | [4] | |
| Inhibition of Forskolin-stimulated cAMP | Not specified | EC50: 6.4 ± 3.4 | Potent Agonist | [5] |
Mandatory Visualization
Signaling Pathway of the 5-HT1A Receptor
Caption: 5-HT1A receptor signaling cascade.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol is a generalized procedure based on common practices for determining the binding affinity of a compound to the 5-HT1A receptor.
1. Materials:
- Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor.
- Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
- Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
- Non-specific Binding Control: 10 µM unlabeled 8-OH-DPAT or 5-HT.
- Test Compounds: 1-NP and 8-OH-DPAT at various concentrations.
- Instrumentation: Scintillation counter, filtration manifold, glass fiber filters (e.g., Whatman GF/B).
2. Procedure:
- Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a fixed concentration of [³H]8-OH-DPAT (typically near its Kd, e.g., 1 nM), and varying concentrations of the test compound (for competition binding) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled 8-OH-DPAT.
- Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (for EC50 and Intrinsic Activity determination)
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor.
1. Materials:
- Receptor Source: Membranes from cells expressing the 5-HT1A receptor (e.g., C6 glial cells, HEK293 cells) or from brain tissue (e.g., rat hippocampus).
- Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
- GDP: Guanosine 5'-diphosphate (typically 10-30 µM).
- Non-specific Binding Control: 10 µM unlabeled GTPγS.
- Test Compounds: 1-NP and 8-OH-DPAT at various concentrations.
- Instrumentation: Scintillation counter, filtration manifold, glass fiber filters.
2. Procedure:
- Membrane Preparation: As described for the radioligand binding assay.
- Assay Setup: In a 96-well plate, combine the cell membranes (20-50 µg protein), GDP, and varying concentrations of the agonist (1-NP or 8-OH-DPAT).
- Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.1-0.5 nM) to initiate the binding reaction.
- Incubation: Incubate the plate at 30°C for 30-60 minutes.
- Filtration and Washing: Terminate the reaction and wash the filters as described for the radioligand binding assay.
- Quantification: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (above basal) against the logarithm of the agonist concentration. The EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation) are determined using non-linear regression. The intrinsic activity of a partial agonist like 1-NP can be expressed as a percentage of the Emax produced by a full agonist like 8-OH-DPAT or serotonin.[4]
Conclusion
The data presented in this guide highlight the distinct pharmacological profiles of 1-NP and 8-OH-DPAT at the 5-HT1A receptor. 8-OH-DPAT serves as a high-affinity, potent, and full agonist, making it an ideal tool for selectively activating 5-HT1A receptor-mediated pathways. In contrast, 1-NP exhibits a more complex profile as a moderate-affinity partial agonist at 5-HT1A receptors with additional antagonist properties at other serotonin receptors. This lack of selectivity and lower intrinsic activity for 1-NP are crucial factors for researchers to consider when designing experiments and interpreting results. For studies requiring specific and robust activation of the 5-HT1A receptor, 8-OH-DPAT remains the superior choice. However, the mixed pharmacological profile of 1-NP may be of interest for investigating the interplay between different serotonin receptor subtypes.
References
- 1. Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity by classical hansch analysis, artificial neural networks, and computational simulation of ligand recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Dimerization of 8-OH-DPAT increases activity at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
Anxiolytic effects of 1-(1-Naphthyl)piperazine compared to buspirone
An objective comparison of the anxiolytic properties of 1-(1-Naphthyl)piperazine and the clinically utilized drug, buspirone (B1668070), is presented for researchers and professionals in drug development. This guide synthesizes preclinical data to contrast their mechanisms of action and efficacy in established behavioral models of anxiety.
Mechanism of Action: A Tale of Two Serotonergic Agents
Both 1-(1-Naphthyl)piperazine (1-NP) and buspirone exert their effects primarily through the serotonin (B10506) system, yet their receptor interaction profiles exhibit notable differences that likely underlie their distinct behavioral outcomes.
1-(1-Naphthyl)piperazine (1-NP) is characterized as a non-selective, mixed serotonergic agent.[1] Its mechanism involves partial agonism at several 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F.[1] Concurrently, it acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] The anxiolytic effects of 1-NP are thought to be predominantly mediated by its blockade of the 5-HT2C receptor.[1] Furthermore, it demonstrates high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[1]
Buspirone , an established anxiolytic, primarily functions as a partial agonist at serotonin 5-HT1A receptors.[2][3][4][5] This action is complex, involving full agonism at presynaptic 5-HT1A autoreceptors, which initially reduces serotonin neuron firing, and partial agonism at postsynaptic 5-HT1A receptors.[2][3] Over time, this leads to desensitization of autoreceptors and an overall increase in serotonergic activity.[3][5] Buspirone also possesses weak antagonist activity at dopamine (B1211576) D2, D3, and D4 receptors.[2][4] A significant aspect of its pharmacology is its primary metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), which is a potent antagonist of α2-adrenergic receptors and may contribute to buspirone's overall effects.[2][6]
Receptor Binding Affinity
The following table summarizes the receptor binding affinities of 1-NP and buspirone at key serotonin and dopamine receptors.
| Receptor Subtype | 1-(1-Naphthyl)piperazine (Ki, nM) | Buspirone (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT1A | Partial Agonist[1] | Partial Agonist[2][3][5] |
| 5-HT1B | Partial Agonist[1] | - |
| 5-HT1D | Partial Agonist[1] | - |
| 5-HT1E | Partial Agonist[1] | - |
| 5-HT1F | Partial Agonist[1] | - |
| 5-HT2A | Antagonist[1] | Weak Antagonist[2] |
| 5-HT2C | Antagonist[1] | Weak Antagonist[2] |
| 5-HT6 | High Affinity[1] | - |
| 5-HT7 | High Affinity[1] | - |
| Dopamine Receptors | ||
| D2 | - | Weak Antagonist[2][4] |
| D3 | - | Weak Antagonist[2] |
| D4 | - | Weak Antagonist[2] |
Signaling Pathway Diagrams
Buspirone's Dual Action on 5-HT1A Receptors.
1-NP's Mixed Serotonergic Receptor Activity.
Preclinical Anxiolytic Efficacy in Behavioral Models
The anxiolytic potential of 1-NP and buspirone has been evaluated in several rodent models of anxiety. The results highlight differing profiles of efficacy.
1-(1-Naphthyl)piperazine has demonstrated anxiolytic-like properties in the open-field test in rats.[7] In one study, a 2 mg/kg intraperitoneal injection of 1-NP elicited an anxiolytic-like effect.[7] Another study noted that while 1-NP increased locomotor activity, it decreased open arm exploration in an elevated plus maze, which can be indicative of an anxiogenic effect.[8]
Buspirone has a more complex and sometimes inconsistent profile in animal models.[9] In the elevated plus-maze (EPM), some studies suggest it has an anxiogenic-like profile, while others show modest anxiolytic-like effects at specific doses.[6][10][11] For instance, in mice, buspirone at 3.0 mg/kg showed some anxiolytic activity in the EPM, an effect potentially attributable to its metabolite, 1-PP.[6] In Long-Evans rats, oral buspirone showed anxiolytic effects in the EPM at a low dose range (0.03-0.3 mg/kg).[12] In the Vogel conflict test, buspirone has demonstrated clear anticonflict effects, indicative of anxiolytic activity, at doses around 10 mg/kg in rats.[12][13][14] In the light-dark box test, buspirone was found to be active in reducing mCPP-induced anxiety in rats at doses of 0.25-0.5 mg/kg.[15]
Comparative Behavioral Data
| Behavioral Test | Compound | Species | Dose | Route | Key Anxiolytic-like Findings |
| Elevated Plus Maze | Buspirone | Mice | 3.0 mg/kg | i.p. | Modest increase in percentage of open arm entries.[6] |
| Buspirone | Rats (Long-Evans) | 0.03-0.3 mg/kg | p.o. | Anxiolytic activity observed in a low, narrow dose-range.[12] | |
| 1-(1-Naphthyl)piperazine | Rats | 5-15 mg/kg | i.p. | Decreased open arm exploration.[8] | |
| Vogel Conflict Test | Buspirone | Rats | 10 mg/kg | p.o. | Significant anticonflict activity.[12][13] |
| 1-PP (Buspirone Metabolite) | Rats | 25 mg/kg | p.o. | Weak anticonflict activity.[13][14] | |
| Open Field Test | 1-(1-Naphthyl)piperazine | Rats | 2 mg/kg | i.p. | Anxiolytic-like effect observed.[7] |
| Light-Dark Box Test | Buspirone | Rats | 0.25-0.5 mg/kg | - | Active against mCPP-induced anxiety.[15] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to allow for replication and critical evaluation of the cited data.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[16][17][18]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (typically 5 minutes). The movements are recorded and analyzed.
-
Parameters Measured: The primary measures of anxiety are the time spent in and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect. Total arm entries can be used as a measure of general activity.
Workflow for the Elevated Plus Maze Test.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[16][19][20][21]
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[20][22]
-
Procedure: An animal is placed in the light compartment and allowed to move freely between the two compartments for a specified duration.[18][20]
-
Parameters Measured: Anxiolytic activity is indicated by an increase in the time spent in the light compartment and the number of transitions between the two compartments.[20][21]
Workflow for the Light-Dark Box Test.
Vogel Conflict Test
This is a conflict-based model where a motivated behavior (drinking) is suppressed by punishment (mild electric shock), and anxiolytics are expected to restore the suppressed behavior.[23]
-
Apparatus: An operant chamber with a drinking tube.
-
Procedure: Water-deprived rodents are placed in the chamber. After a certain number of licks from the drinking tube, a mild electric shock is delivered.[23]
-
Parameters Measured: An anxiolytic compound is expected to increase the number of punished licks, indicating a reduction in the conflict between the drive to drink and the fear of punishment.[23]
Workflow for the Vogel Conflict Test.
Summary and Conclusion
1-(1-Naphthyl)piperazine and buspirone represent two distinct approaches to modulating the serotonin system for anxiolytic effects. 1-NP is a promiscuous ligand with a mixed agonist/antagonist profile across a wide range of serotonin receptors, with its anxiolytic action likely driven by 5-HT2C antagonism. In contrast, buspirone is a more targeted agent, with its primary mechanism being partial agonism at 5-HT1A receptors, though its active metabolite introduces additional pharmacological complexity.
Preclinical behavioral data reflect these mechanistic differences. While 1-NP shows some anxiolytic-like effects in the open-field test, its profile in the elevated plus maze is less clear. Buspirone, despite some inconsistencies in the EPM, demonstrates more robust anxiolytic-like effects in conflict-based paradigms like the Vogel conflict test. The delayed onset of action for buspirone in clinical settings, which may be due to adaptive changes in 5-HT1A receptors, is an important consideration that is not always captured in acute preclinical studies.[3][5]
For researchers and drug developers, 1-NP may serve as a valuable tool for investigating the role of various serotonin receptors in anxiety and other CNS disorders. Buspirone, while an effective anxiolytic, presents a more complex picture in preclinical models, underscoring the challenge of translating animal behavior to human anxiety disorders. Further comparative studies are warranted to fully elucidate the therapeutic potential and neurobiological underpinnings of these two compounds.
References
- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. Buspirone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Comparative behavioural profiles of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the anticonflict effect of buspirone and its major metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jetir.org [jetir.org]
- 17. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 18. rroij.com [rroij.com]
- 19. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Vogel conflict test - Wikipedia [en.wikipedia.org]
Unraveling the Cross-Reactivity Profile of 1-Naphthylpiperazine: A Comparative Analysis with Dopamine and Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-naphthylpiperazine (1-NP) and its potential cross-reactivity with dopamine (B1211576) and adrenergic receptors. While 1-NP is predominantly recognized as a serotonergic ligand, understanding its interaction with other monoamine receptors is crucial for a comprehensive pharmacological profile and for anticipating potential off-target effects in drug development. This document summarizes the available data, outlines standard experimental protocols for assessing cross-reactivity, and visualizes the key signaling pathways involved.
Executive Summary
1-Naphthylpiperazine (1-NP) is a phenylpiperazine derivative that demonstrates high affinity for multiple serotonin (B10506) (5-HT) receptors.[1][2][3] It acts as a non-selective, mixed serotonergic agent, exhibiting partial agonism at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while antagonizing 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] In vivo studies in animals have shown that 1-NP can induce hyperphagia, hyperactivity, and anxiolysis, effects that are likely mediated by its blockade of the 5-HT2C receptor.[1]
This guide aims to provide researchers with the necessary background and methodologies to investigate the cross-reactivity of 1-NP with dopamine and adrenergic receptors, thereby enabling a more thorough assessment of its therapeutic potential and possible side effects.
Comparative Analysis of Binding Affinities
A comprehensive analysis of a compound's cross-reactivity involves determining its binding affinity (typically represented by the inhibition constant, Ki) for a panel of relevant receptors. While specific Ki values for 1-NP against a full panel of dopamine and adrenergic receptors are not extensively published, the following table provides a template for how such data would be presented. For comparative purposes, known affinities for serotonin receptors are included.
Table 1: Comparative Receptor Binding Profile of 1-Naphthylpiperazine (1-NP)
| Receptor Family | Receptor Subtype | Ligand | Ki (nM) | Reference |
| Serotonin | 5-HT1A | 1-NP | Partial Agonist | [1] |
| 5-HT1B | 1-NP | Partial Agonist | [1] | |
| 5-HT1D | 1-NP | Partial Agonist | [1] | |
| 5-HT2A | 1-NP | Antagonist | [1] | |
| 5-HT2B | 1-NP | Antagonist | [1] | |
| 5-HT2C | 1-NP | Antagonist | [1] | |
| 5-HT6 | 1-NP | High Affinity | [2] | |
| Dopamine | D1 | 1-NP | Data Not Available | |
| D2 | 1-NP | Data Not Available | ||
| D3 | 1-NP | Data Not Available | ||
| D4 | 1-NP | Data Not Available | ||
| D5 | 1-NP | Data Not Available | ||
| Adrenergic | α1 | 1-NP | Data Not Available | |
| α2 | 1-NP | Data Not Available | ||
| β1 | 1-NP | Data Not Available | ||
| β2 | 1-NP | Data Not Available |
Note: The lack of specific Ki values for dopamine and adrenergic receptors highlights a critical gap in the pharmacological characterization of 1-NP.
Experimental Protocols
To determine the binding affinity and functional activity of 1-NP at dopamine and adrenergic receptors, standardized in vitro assays are employed. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known affinity by the test compound.
Objective: To determine the inhibition constant (Ki) of 1-NP for dopamine and adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the specific human recombinant dopamine (D1, D2, D3, D4, D5) or adrenergic (α1, α2, β1, β2) receptor subtypes.
-
A suitable radioligand for each receptor subtype (e.g., [3H]SCH23390 for D1, [3H]spiperone for D2, [3H]prazosin for α1, [3H]clonidine for α2, [3H]dihydroalprenolol for β).
-
1-Naphthylpiperazine (1-NP) stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 1-NP.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of 1-NP. The IC50 value (the concentration of 1-NP that displaces 50% of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Accumulation Assay)
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors like dopamine and adrenergic receptors, measuring the downstream second messenger levels, such as cyclic AMP (cAMP), is a common method.
Objective: To determine the functional activity (EC50 or IC50) of 1-NP at dopamine and adrenergic receptors that couple to adenylyl cyclase.
Materials:
-
Intact cells stably expressing the specific dopamine or adrenergic receptor subtype.
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
Forskolin (an adenylyl cyclase activator, for antagonist assays).
-
1-Naphthylpiperazine (1-NP) stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of 1-NP to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of 1-NP before adding a fixed concentration of a known agonist (e.g., dopamine for dopamine receptors, norepinephrine (B1679862) for adrenergic receptors) or forskolin.
-
-
Incubation: Incubate the plate at 37°C for a specified time to allow for receptor stimulation or inhibition.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the concentration of 1-NP to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the concentration of 1-NP to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
1-Naphthylpiperazine is a well-established serotonergic ligand with a complex pharmacological profile at various 5-HT receptor subtypes. While preliminary in vivo data suggests a potential interaction with the dopaminergic system, a detailed in vitro characterization of its cross-reactivity with dopamine and adrenergic receptors is currently lacking in publicly available literature.
For a comprehensive understanding of 1-NP's mechanism of action and to predict its full range of physiological effects and potential therapeutic applications, it is imperative that its binding affinities and functional activities at dopamine and adrenergic receptor subtypes be systematically evaluated. The experimental protocols outlined in this guide provide a clear roadmap for researchers to undertake such an analysis. The resulting data will be invaluable for the drug development community, enabling more informed decisions regarding the potential of 1-NP and its derivatives as therapeutic agents.
References
Validating 5-HT2C Antagonism of 1-Naphthylpiperazine (1-NP) with Selective Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-naphthylpiperazine (1-NP) and selective 5-HT2C receptor antagonists. The objective is to offer a framework for validating the 5-HT2C antagonistic activity of 1-NP through established experimental protocols and comparative data.
Introduction
The serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including anxiety, depression, and schizophrenia.[1][2] Activation of the 5-HT2C receptor typically leads to the inhibition of dopamine (B1211576) and norepinephrine (B1679862) release in several brain regions.[2] Consequently, antagonists of this receptor are of significant interest for their potential therapeutic benefits.[1]
1-Naphthylpiperazine (1-NP) has been identified as a compound with mixed ligand activity at serotonin receptors, including the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[3] While it has been reported to exhibit serotonin antagonist properties at the 5-HT2 receptor subtype, a detailed quantitative validation of its specific antagonist activity at the 5-HT2C receptor is crucial for its characterization and potential development.[4] This guide outlines the methodologies and provides comparative data for validating the 5-HT2C antagonism of 1-NP against well-characterized selective antagonists.
Comparative Antagonist Profile
To quantitatively assess the 5-HT2C antagonism of 1-NP, its binding affinity (Ki) and functional antagonist potency (pA2 or pKb) must be determined and compared with those of established selective 5-HT2C antagonists.
| Compound | 5-HT2C Binding Affinity (pKi) | 5-HT2C Functional Antagonist Potency (pA2/pKb) | Selectivity Profile |
| 1-Naphthylpiperazine (1-NP) | Data not conclusively available in reviewed literature | Data not conclusively available in reviewed literature | Mixed 5-HT1A and 5-HT2A/2C ligand[3] |
| SB-242084 | 9.0 | 9.3 (pKb) in phosphoinositide hydrolysis assay | >100-fold selective over 5-HT2A and 5-HT2B receptors |
| RS-102221 | 8.4 (human) | 8.1 (pA2) in microphysiometry functional assay | ~100-fold selective over 5-HT2A and 5-HT2B receptors[5] |
| SB-206553 | 7.92 (human) | 9.0 (pKb) in phosphoinositide hydrolysis assay | Potent 5-HT2B and 5-HT2C antagonist[3][6] |
Experimental Protocols
Validating the 5-HT2C antagonism of 1-NP requires a combination of in vitro assays to determine its binding affinity and functional inhibition of receptor signaling.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 1-NP for the 5-HT2C receptor.
Principle: This competitive binding assay measures the ability of a test compound (1-NP) to displace a radiolabeled ligand that specifically binds to the 5-HT2C receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mesulergine is a commonly used radioligand for the 5-HT2C receptor.
-
Test Compound: 1-Naphthylpiperazine (1-NP) at various concentrations.
-
Reference Compound: A known selective 5-HT2C antagonist (e.g., SB-242084) for comparison.
-
Assay Buffer: Typically, 50 mM Tris-HCl, pH 7.4, containing various salts and protease inhibitors.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (1-NP) or reference compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assays
Functional assays are essential to confirm that 1-NP not only binds to the 5-HT2C receptor but also inhibits its signaling. The 5-HT2C receptor primarily couples to the Gq/11 G-protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IPs) and subsequent mobilization of intracellular calcium.
Objective: To determine the functional antagonist potency (pA2 or pKb) of 1-NP by measuring its ability to inhibit agonist-induced IP accumulation.
Principle: This assay quantifies the accumulation of inositol phosphates, a downstream product of 5-HT2C receptor activation. An antagonist will reduce the agonist-stimulated production of IPs.
Materials:
-
Whole cells expressing the 5-HT2C receptor.
-
[³H]-myo-inositol for labeling cellular phosphoinositides.
-
A 5-HT2C receptor agonist (e.g., serotonin or a selective agonist like m-CPP).
-
Test Compound: 1-NP at various concentrations.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase and allow for the accumulation of IPs.
-
Anion exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Label the cells by incubating them with [³H]-myo-inositol.
-
Pre-incubate the labeled cells with varying concentrations of 1-NP.
-
Stimulate the cells with a 5-HT2C agonist in the presence of LiCl.
-
Terminate the reaction and extract the inositol phosphates.
-
Separate the [³H]-inositol phosphates from other components using anion exchange chromatography.
-
Quantify the radioactivity of the eluted IPs using a scintillation counter.
-
Data Analysis: The ability of 1-NP to shift the concentration-response curve of the agonist to the right is measured. The pA2 value, a measure of antagonist potency, can be determined from a Schild plot.
Objective: To assess the functional antagonism of 1-NP by measuring its effect on agonist-induced intracellular calcium release.
Principle: This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to free intracellular calcium. An antagonist will block the agonist-induced increase in fluorescence.
Materials:
-
Whole cells expressing the 5-HT2C receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
A 5-HT2C receptor agonist.
-
Test Compound: 1-NP at various concentrations.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of 1-NP.
-
Measure the baseline fluorescence.
-
Inject the 5-HT2C agonist and monitor the change in fluorescence over time.
-
Data Analysis: The inhibitory effect of 1-NP on the agonist-induced calcium signal is quantified. The IC50 value for the inhibition of the agonist response is determined, from which the antagonist potency (pA2) can be calculated.
Visualizing the Framework
5-HT2C Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT2C receptor, which is critical for understanding the mechanism of action of its antagonists.
Caption: 5-HT2C Receptor Signaling Pathway.
Experimental Workflow for Validating 5-HT2C Antagonism
This workflow outlines the key steps in characterizing the antagonist properties of a test compound like 1-NP at the 5-HT2C receptor.
Caption: Experimental Workflow for 5-HT2C Antagonism Validation.
Conclusion
The validation of 1-naphthylpiperazine's 5-HT2C antagonist activity is a critical step in its pharmacological characterization. By employing standardized in vitro methods such as radioligand binding assays and functional assays measuring downstream signaling events like phosphoinositide hydrolysis and calcium mobilization, researchers can obtain quantitative data on its potency and mechanism of action. A direct comparison of this data with that of highly selective 5-HT2C antagonists like SB-242084, RS-102221, and SB-206553 will provide a clear and objective assessment of 1-NP's profile as a 5-HT2C receptor antagonist. This comprehensive approach is essential for guiding further drug development efforts and for understanding the therapeutic potential of 1-NP.
References
- 1. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin-antagonist effects of 1-(1-naphthyl)piperazine on operant behavior of squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activity of 1-(1-naphthyl)piperazine at terminal 5-HT autoreceptors in guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(1-Naphthyl)piperazine and Quipazine: Receptor Binding, Functional Effects, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two notable piperazine (B1678402) derivatives: 1-(1-Naphthyl)piperazine (1-NP) and quipazine (B1207379). Both compounds are recognized for their significant interactions with the serotonergic system, yet they exhibit distinct pharmacological profiles that dictate their differing physiological and behavioral effects. This analysis synthesizes experimental data on their receptor binding affinities, functional activities, and the intracellular signaling cascades they modulate.
Introduction to the Compounds
1-(1-Naphthyl)piperazine (1-NP) is a phenylpiperazine derivative that acts as a non-selective, mixed serotonergic agent. It demonstrates a complex pharmacology, functioning as a partial agonist at several 5-HT1 receptor subtypes while acting as an antagonist at 5-HT2 receptors.[1] Its effects in animal models, such as hyperphagia (increased appetite), hyperactivity, and anxiolysis, are thought to be primarily mediated by its blockade of the 5-HT2C receptor.[1]
Quipazine , another piperazine derivative, is predominantly characterized as a non-selective serotonin (B10506) receptor agonist, with notable activity as a 5-HT2A and 5-HT3 receptor agonist.[2][3] Its agonism at the 5-HT2A receptor is responsible for its psychedelic-like effects observed in animal studies, such as the induction of the head-twitch response (HTR) in rodents.[4]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the receptor binding affinities and functional potencies of 1-NP and quipazine, providing a basis for their comparative pharmacology.
Table 1: Comparative Receptor Binding Affinities (Ki/pKi/IC50 in nM)
| Receptor | 1-(1-Naphthyl)piperazine (1-NP) | Quipazine | Radioligand | Tissue/Cell Line | Reference(s) |
| 5-HT1 | IC50 = 6 | --- | [3H]5-HT | Rat Cortical Membranes | [5] |
| 5-HT1A | Partial Agonist | Agonist | --- | --- | [1][6] |
| 5-HT1B | Partial Agonist | --- | --- | --- | [1] |
| 5-HT1D | Partial Agonist | --- | --- | --- | [1] |
| 5-HT1E | Partial Agonist | --- | --- | --- | [1] |
| 5-HT1F | Partial Agonist | --- | --- | --- | [1] |
| 5-HT2 | IC50 = 1 | --- | [3H]spiperone | Rat Cortical Membranes | [5] |
| 5-HT2A | pKi = 7.00 ± 0.11 (Antagonist) | pKi = 4.7 ± 0.14 (Agonist) | [3H]ketanserin | HEK293 cells | [4] |
| 5-HT2B | Antagonist | --- | --- | --- | [1] |
| 5-HT2C | Antagonist | --- | --- | --- | [1] |
| 5-HT3 | High Affinity | Agonist | --- | --- | [1][4] |
| 5-HT6 | Ki = 120 | --- | --- | Human 5-HT6 Receptors | [5] |
| SERT | Binds | Potent Binder | --- | --- | [1][4] |
Note: Ki values are equilibrium dissociation constants, pKi is the negative log of the Ki value, and IC50 is the half-maximal inhibitory concentration. Lower values indicate higher binding affinity.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and differentiate the effects of 1-NP and quipazine.
Radioligand Binding Assays
Objective: To determine the binding affinity of 1-NP and quipazine for various serotonin receptor subtypes.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cultured cells expressing the receptor of interest (e.g., HEK293 cells) are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membranes are then washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (1-NP or quipazine).
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor drug. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo 5-HT2A receptor agonist activity of quipazine and the antagonistic effect of 1-NP.
General Protocol:
-
Animal Acclimation: Male mice are acclimated to the testing environment (e.g., individual observation chambers) for a period before drug administration.
-
Drug Administration:
-
To assess agonist effects, mice are administered various doses of quipazine (or vehicle control) via intraperitoneal (i.p.) injection.
-
To assess antagonist effects, mice are pre-treated with 1-NP (or vehicle) a set time before the administration of a 5-HT2A agonist like quipazine.
-
-
Observation Period: Immediately following agonist administration, the number of head twitches (rapid, rotational movements of the head) is counted by a trained observer for a defined period (e.g., 30-60 minutes).
-
Data Analysis: The total number of head twitches is recorded for each animal. Statistical analysis (e.g., ANOVA) is used to compare the effects of different drug treatments.
In Vivo Microdialysis
Objective: To measure the effects of 1-NP and quipazine on extracellular serotonin levels in specific brain regions.
General Protocol:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum).
-
Recovery: The animals are allowed to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular serotonin.
-
Drug Administration: 1-NP or quipazine is administered systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection and Analysis: Dialysate collection continues after drug administration. The concentration of serotonin in the samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The changes in extracellular serotonin levels are expressed as a percentage of the baseline values and compared between treatment groups.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by quipazine and 1-(1-Naphthyl)piperazine.
Caption: Quipazine's 5-HT2A receptor agonist signaling cascade.
Caption: 1-NP's 5-HT2C receptor antagonist mechanism of action.
Experimental Workflow
Caption: Integrated workflow for comparative pharmacological analysis.
Conclusion
1-(1-Naphthyl)piperazine and quipazine, while both members of the piperazine class, exhibit markedly different pharmacological profiles. Quipazine's primary action as a 5-HT2A agonist drives its psychedelic-like effects, mediated through the Gq/11-PLC signaling pathway. In contrast, 1-NP displays a more complex profile, acting as a partial agonist at 5-HT1 receptors and, crucially, as an antagonist at 5-HT2 receptors, particularly the 5-HT2C subtype. This antagonism is linked to its observed anxiolytic and hyperphagic effects. The direct juxtaposition of their binding affinities and functional outcomes, as detailed in this guide, provides a clear framework for understanding their distinct mechanisms and for guiding future research and drug development efforts in the realm of serotonergic modulation.
References
- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. Activation of serotonin2 (5-HT2) receptors by quipazine increases arterial pressure and renin secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of quipazine, a serotonin receptor agonist, on serum corticosterone concentration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Effects of quipazine on pre- and postsynaptic serotonin receptors: single cell studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Affinities: 1-NP vs. 1-(2-Naphthyl)piperazine
For Immediate Release
This guide provides a detailed comparison of the receptor affinity profiles of two naphthylpiperazine derivatives, 1-(1-Naphthyl)piperazine (1-NP) and 1-(2-Naphthyl)piperazine. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to highlight the distinct pharmacological characteristics of these two compounds.
Introduction
1-(1-Naphthyl)piperazine (1-NP) and 1-(2-Naphthyl)piperazine are structurally isomeric arylpiperazines that exhibit significant activity at various neurotransmitter receptors, particularly within the serotonergic system. Despite their structural similarity, the seemingly minor difference in the point of attachment of the piperazine (B1678402) ring to the naphthalene (B1677914) moiety results in markedly different receptor affinity and functional profiles. Understanding these differences is crucial for the targeted design of novel therapeutics for a range of neuropsychiatric disorders.
Comparative Receptor Binding Profile
The primary distinction in the receptor affinities of 1-NP and 1-(2-Naphthyl)piperazine lies in their interaction with serotonin (B10506) (5-HT) receptor subtypes. 1-NP is a non-selective serotonergic agent with a mixed efficacy profile, acting as a partial agonist at 5-HT1 receptor subtypes while antagonizing 5-HT2 receptors.[1] In contrast, 1-(2-Naphthyl)piperazine also interacts with 5-HT1 and 5-HT2 receptors but is notably characterized as a 5-HT2A receptor partial agonist.[2]
The available quantitative data, while not from a single head-to-head study, allows for a comparative overview of their affinities. It is important to note that binding affinities can vary based on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
| Receptor | 1-(1-Naphthyl)piperazine (1-NP) | 1-(2-Naphthyl)piperazine |
| 5-HT1 (rat cortical membranes) | IC50 = 6 nM[3] | Affinity noted, specific Ki/IC50 not available in searched literature[2] |
| 5-HT2 (rat cortical membranes) | IC50 = 1 nM[3] | Affinity noted, specific Ki/IC50 not available in searched literature[2] |
| 5-HT2A | Antagonist[1] | Partial Agonist[2] |
| 5-HT3 | High Affinity[1] | Affinity noted[2] |
| 5-HT6 (human) | Ki = 120 nM[3] | No specific data available in searched literature |
Functional Activity at a Glance
The differing receptor affinities translate to distinct functional activities. 1-NP's profile as a 5-HT1 partial agonist and 5-HT2 antagonist is a combination often explored for anxiolytic and antidepressant effects.[4] Conversely, the partial agonism of 1-(2-Naphthyl)piperazine at the 5-HT2A receptor suggests a potential for different therapeutic applications, though this also implies a possibility of psychotomimetic effects.[2]
Experimental Methodologies
The receptor affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the quantification of the interaction between a ligand and a receptor.
Radioligand Binding Assay Protocol
A standard competitive radioligand binding assay is performed to determine the affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of 1-NP and 1-(2-Naphthyl)piperazine for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).
-
The unlabeled test compounds (1-NP or 1-(2-Naphthyl)piperazine) at a range of concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Workflow of a competitive radioligand binding assay.
Signaling Pathway Differences
The functional consequences of receptor binding are dictated by the downstream signaling pathways coupled to the receptor. For instance, 5-HT1A receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). In contrast, 5-HT2A receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium.
Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.
Conclusion
References
A Comparative Meta-Analysis of 1-(1-Naphthyl)piperazine's Behavioral Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of 1-(1-Naphthyl)piperazine (1-NPZ), a phenylpiperazine derivative with significant serotonergic activity. By synthesizing data from multiple preclinical studies, this document aims to offer an objective comparison of 1-NPZ's performance against other serotonergic agents and outline the experimental contexts of these findings.
Overview of 1-(1-Naphthyl)piperazine (1-NPZ)
1-NPZ is a research chemical that acts as a mixed agonist/antagonist at various serotonin (B10506) receptors.[1] It displays high affinity for 5-HT1A and 5-HT2A/2C receptors, which underpins its complex behavioral profile.[2][3] Its dual action allows for nuanced modulation of the serotonergic system, making it a valuable tool for investigating the roles of different serotonin receptor subtypes in behavior.[1] This has led to its investigation for potential anxiolytic and other neuropsychiatric applications.
Comparative Behavioral Effects
The primary behavioral effects of 1-NPZ observed in rodent models include alterations in locomotor activity and anxiety-like behaviors. The following tables summarize quantitative data from key studies, comparing 1-NPZ to other compounds.
Locomotor Activity
Intraperitoneal (i.p.) administration of 1-NPZ has been shown to dose-dependently increase locomotor activity in rats in both familiar and novel environments.[4] This effect is thought to be mediated by the activation of post-synaptic 5-HT-1A receptors, leading to an increase in extracellular noradrenaline levels.[4]
| Compound | Dose (mg/kg, i.p.) | Animal Model | Key Finding | Reference |
| 1-(1-Naphthyl)piperazine (1-NPZ) | 5, 10, 15 | Rat | Dose-dependent increase in ambulation. | [4] |
| 1-NPZ + Propranolol | 10 (1-NPZ) | Rat | Increased locomotor activity, enhanced by propranolol. | [4] |
| l-benzylpiperazine (BZP) | Various | Mouse | Dose-dependent increase in locomotor activity. | [5] |
| TFMPP, m-CPP, m-MeO-BZP | Various | Mouse | Decreased locomotor activity. | [5] |
Anxiety-Like Behavior
Studies using the elevated plus maze (EPM) and open-field tests have demonstrated the anxiolytic-like properties of 1-NPZ.[2][3]
| Compound | Dose (mg/kg, i.p.) | Behavioral Test | Key Finding | Reference |
| 1-(1-Naphthyl)piperazine (1-NPZ) | 2 | Open-Field Test | Elicited an anxiolytic-like effect. | [2][3] |
| 1-NPZ | 5, 10, 15 | Elevated Plus Maze | Decreased open arm exploration. | [4] |
| Diazepam | 3.0 | Elevated Plus Maze | Increased time spent in open arms (typical anxiolytic effect). | [4] |
Neurochemical Effects
The behavioral outcomes of 1-NPZ are associated with distinct neurochemical changes in the brain.
| Compound | Dose (mg/kg, i.p.) | Brain Region | Neurochemical Change | Reference |
| 1-(1-Naphthyl)piperazine (1-NPZ) | 3-30 | Whole Brain | Decreased 5-HIAA concentration. | [4][6] |
| 1-NPZ | 5, 10, 15 | Brain | Dose-dependent increase in noradrenaline; decreased dopamine. | [4] |
| 1-NPZ + Citalopram | 2 (1-NPZ) + 5 (Citalopram) | Striatum | Reduced 5-HIAA content. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimatize male C57BL/6 mice (25-30g) to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (e.g., 1-NPZ) or vehicle intraperitoneally.
-
After a set pre-treatment time, place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
-
Measures: Anxiolytic effects are inferred from an increase in the proportion of time spent and entries into the open arms.
Open-Field Test
This test measures locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square arena (e.g., 1 x 1 m) with side walls, with the floor divided into squares.[2]
-
Procedure:
-
House male Wistar rats (200-260 g) under standard laboratory conditions.[2]
-
Administer the test compound or vehicle intraperitoneally.
-
Place the animal into one of the central squares of the open field.[2]
-
Observe for a set period (e.g., 4 minutes) and record horizontal activity (line crossings) and vertical activity (rearing).[2]
-
-
Measures: Increased ambulation can indicate stimulant effects, while increased time in the center of the arena can suggest anxiolytic-like properties.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of 1-NPZ and a general experimental workflow for behavioral studies.
Caption: Proposed signaling pathway of 1-(1-Naphthyl)piperazine (1-NPZ).
Caption: General experimental workflow for behavioral studies.
Comparison with Alternatives
Compared to other piperazine (B1678402) derivatives, 1-NPZ shows a distinct profile. While BZP is primarily a locomotor stimulant, and TFMPP and m-CPP tend to decrease motor activity, 1-NPZ demonstrates a combination of increased locomotion and anxiolytic-like effects.[4][5] This unique combination may be attributable to its mixed 5-HT1A agonism and 5-HT2A/2C antagonism.
In preclinical anxiety models, the effects of 1-NPZ are comparable to established anxiolytics like diazepam, although the underlying mechanisms differ. Diazepam primarily acts on GABA-A receptors, whereas 1-NPZ's effects are mediated through the serotonergic system.
Conclusion
1-(1-Naphthyl)piperazine is a valuable research tool for dissecting the serotonergic control of behavior. Its mixed-receptor profile results in a unique combination of increased locomotor activity and anxiolytic-like effects in animal models. Further research is warranted to fully elucidate its therapeutic potential and to compare its efficacy and side-effect profile with a broader range of psychoactive compounds. The provided data and protocols serve as a guide for researchers designing future studies in this area.
References
- 1. nbinno.com [nbinno.com]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(1-Naphthyl)piperazine and Newer Selective Serotonin Modulators for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological profiles of the research chemical 1-(1-Naphthyl)piperazine (1-NP) and a selection of newer, clinically relevant selective serotonin (B10506) modulators. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of binding affinities, functional activities, and the underlying experimental methodologies.
Introduction
1-(1-Naphthyl)piperazine (1-NP) is a phenylpiperazine derivative that has been utilized as a non-selective serotonergic agent in preclinical research. It exhibits a complex pharmacology, acting as a partial agonist at several 5-HT1 receptor subtypes while antagonizing 5-HT2 receptors.[1] In recent years, a new generation of selective serotonin modulators has emerged, offering more refined mechanisms of action for the treatment of neuropsychiatric disorders. These newer agents, such as vortioxetine (B1682262), vilazodone, and gepirone, combine serotonin reuptake inhibition with direct modulation of specific serotonin receptors, aiming for improved efficacy and tolerability. This guide presents a comparative analysis of 1-NP against these modern therapeutic agents, alongside other novel modulators like dasotraline (B1242422) and ansofaxine.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of 1-(1-Naphthyl)piperazine and selected newer selective serotonin modulators for key serotonin receptors and transporters.
Table 1: Receptor and Transporter Binding Affinities (Ki, nM)
| Compound | SERT | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT3 | 5-HT7 |
| 1-(1-Naphthyl)piperazine | May bind | Partial Agonist | Partial Agonist | Partial Agonist | Antagonist | Antagonist | High Affinity | High Affinity |
| Vortioxetine | 1.6[2] | 15[2] | 33[2] | 54[2] | - | - | 3.7[2] | 19[2] |
| Vilazodone | 0.1-0.2[3] | 0.3[3] | - | - | - | - | - | - |
| Gepirone | - | 38[4] | - | - | 3630[5] | - | - | - |
| Dasotraline | 15[6] | - | - | - | - | - | - | - |
| Ansofaxine | 723[7] | - | - | - | - | - | - | - |
Table 2: Functional Activity and Potency (IC50/EC50, nM)
| Compound | SERT (Inhibition IC50) | 5-HT1A (Functional Activity) | 5-HT1B (Functional Activity) |
| 1-(1-Naphthyl)piperazine | - | Partial Agonist | Partial Agonist |
| Vortioxetine | 5.4[2] | Agonist | Partial Agonist (EC50 = 460)[8] |
| Vilazodone | 1.6[9] | Partial Agonist (pEC50 = 8.1)[3] | - |
| Gepirone | - | Full (presynaptic)/Partial (postsynaptic) Agonist | - |
| Dasotraline | 15[6] | - | - |
| Ansofaxine | 723[7] | - | - |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of these compounds translate to different effects on serotonergic signaling pathways. The following diagrams, generated using Graphviz, illustrate the primary signaling cascades associated with key serotonin receptors modulated by these agents.
References
- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and clinical potential of vortioxetine in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Unraveling the Central Mechanisms of Appetite: A Comparative Guide to NPY-Induced Hyperphagia
For Immediate Release
[City, State] – [Date] – A comprehensive new guide released today offers researchers, scientists, and drug development professionals an in-depth comparison of the mechanisms underlying hyperphagia, with a central focus on the well-established role of Neuropeptide Y (NPY). This guide addresses the critical need for a clearer understanding of the complex signaling pathways that govern appetite, providing detailed experimental data and protocols to support ongoing research in metabolic disorders and obesity.
The guide was developed in response to a query regarding "1-NP-induced hyperphagia." Initial investigations revealed a lack of scientific literature on a compound abbreviated as "1-NP" directly causing hyperphagia. It is strongly suggested that this was a typographical error for "NPY," a pivotal orexigenic neuropeptide extensively studied for its potent effects on food intake. This guide, therefore, proceeds under the likely intended topic of NPY's role in appetite regulation.
Neuropeptide Y: A Primary Driver of Hunger
NPY is a 36-amino acid peptide neurotransmitter that is widely distributed throughout the central nervous system, with particularly high concentrations in the hypothalamus, a key brain region for appetite regulation.[1] It is one of the most potent known stimulators of food intake. When NPY is released in the hypothalamus, it triggers a robust feeding response, leading to hyperphagia—an abnormally increased appetite for and consumption of food.
The primary mechanism of NPY-induced hyperphagia involves its action on specific G protein-coupled receptors, primarily the Y1 and Y5 receptors, located on neurons within the arcuate nucleus (ARC) and the paraventricular nucleus (PVN) of the hypothalamus. Activation of these receptors initiates a cascade of downstream signaling events that ultimately lead to increased food-seeking behavior and consumption.
A Comparative Look at Hyperphagic Mechanisms
While NPY is a central figure, it is part of a complex network of signaling molecules that regulate energy balance. Understanding how NPY's mechanism compares to other inducers of hyperphagia is crucial for developing targeted therapeutics.
| Mechanism | Key Molecule(s) | Primary Site of Action | Receptor(s) | Effect on Food Intake |
| NPY Pathway | Neuropeptide Y (NPY) | Arcuate Nucleus, Paraventricular Nucleus (Hypothalamus) | Y1R, Y5R | Potent Increase |
| Agouti-Related Peptide (AgRP) Pathway | Agouti-Related Peptide (AgRP) | Arcuate Nucleus (Hypothalamus) | Melanocortin 4 Receptor (MC4R) - Inverse Agonist | Sustained Increase |
| Ghrelin Signaling | Ghrelin | Arcuate Nucleus (Hypothalamus), Vagus Nerve | Growth Hormone Secretagogue Receptor (GHSR) | Increase (Meal Initiation) |
| Orexin System | Orexin-A, Orexin-B | Lateral Hypothalamus | OX1R, OX2R | Increase (Arousal, Reward-Seeking) |
| Genetic Disorders (e.g., Prader-Willi Syndrome) | Multiple genetic and hormonal factors (e.g., elevated ghrelin, altered satiety signals) | Hypothalamus and other brain regions | Various | Profound, Insatiable Hunger |
Table 1: Comparison of Key Hyperphagic Mechanisms
Experimental Protocols for Studying NPY-Induced Hyperphagia
To elucidate the mechanisms of NPY-induced hyperphagia, researchers employ a variety of experimental models and techniques.
Animal Models
Rodent models, particularly rats and mice, are extensively used to study the effects of NPY on feeding behavior. Genetically modified models, such as those with targeted deletions or overexpression of NPY or its receptors, have been instrumental in dissecting the specific roles of these components in appetite regulation.
Key Experimental Procedures
-
Intracerebroventricular (ICV) Cannulation and Injection: This technique allows for the direct administration of NPY or NPY receptor agonists/antagonists into the brain's ventricular system, enabling the study of their central effects on food intake and behavior.
-
Food Intake Monitoring: Precise measurement of food consumption over various time points is fundamental. Automated feeding monitoring systems can provide detailed data on meal patterns, including meal size and frequency.
-
Immunohistochemistry and in situ Hybridization: These methods are used to visualize the expression and localization of NPY, its receptors, and other relevant proteins and genes within specific brain regions.
-
Electrophysiology: Techniques such as patch-clamp recording can be used to measure the electrical activity of hypothalamic neurons in response to NPY application, providing insights into the cellular mechanisms of its action.
Visualizing the Pathways
To further clarify the complex interactions involved in appetite regulation, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: NPY signaling pathway in the hypothalamus leading to hyperphagia.
Caption: A typical experimental workflow for studying NPY-induced hyperphagia.
Future Directions
The intricate interplay of neural and hormonal signals in appetite regulation presents both a challenge and an opportunity for the development of novel therapeutics for obesity and eating disorders. A thorough understanding of the mechanisms of key players like NPY is paramount. Future research will likely focus on the development of more specific and potent NPY receptor antagonists with favorable pharmacokinetic profiles, as well as exploring the potential of combination therapies that target multiple pathways involved in energy homeostasis.
References
A Comparative Review of the Pharmacokinetics of Novel Arylpiperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents targeting the central nervous system (CNS) and other systems. The pharmacokinetic profile of these compounds is a critical determinant of their therapeutic efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of several recently developed arylpiperazine derivatives, supported by experimental data to aid in drug discovery and development efforts.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for a selection of novel arylpiperazine compounds from recent studies. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of these potential drug candidates.
| Compound ID | T1/2 (min) | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Brain Penetration | Key Findings | Reference |
| Compound 10 | - | - | - | - | Restricted | Good absorption and rapid distribution to the prostate. | [1] |
| Compound 19 | - | 35.4 | - | - | - | Good oral absorption and affinity for plasma protein binding. | [2] |
| CDRI-93/478 | - | 69.9 ± 5.1 | - | - | - | Rapid absorption with linear pharmacokinetics. | [3] |
| Benzoxazole 41 | 9.2 (mouse), 50.2 (human) | - | - | - | Yes | Metabolically moderately stable. | [4] |
| Benzothiazole 44 | 17.3 (mouse), 34.3 (human) | - | - | - | Yes | Improved metabolic stability in mouse microsomes compared to Benzoxazole 41. | [4] |
| 4-Fluoro analogue 46 | - | - | - | - | Yes | Less metabolically stable than Benzoxazole 41. | [4] |
Detailed Experimental Protocols
The pharmacokinetic data presented above were derived from a series of preclinical studies. Below are the methodologies for the key experiments cited.
In Vitro Metabolic Stability Assay[4]
-
Objective: To assess the metabolic stability of the compounds in liver microsomes.
-
Procedure:
-
Test compounds (1 µM) were incubated with mouse or human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (100 mM, pH 7.4).
-
The reaction was initiated by the addition of an NADPH-regenerating system.
-
Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction was quenched with an organic solvent (e.g., acetonitrile).
-
The concentration of the remaining parent compound was quantified by liquid chromatography-mass spectrometry (LC-MS).
-
The half-life (T1/2) was calculated from the first-order decay plot of the compound concentration over time.
-
In Vivo Pharmacokinetic Study in Rats[1][3]
-
Objective: To determine the pharmacokinetic profile of the compounds after oral and/or intravenous administration.
-
Animals: Male Sprague-Dawley rats were used in these studies.
-
Procedure:
-
Animals were fasted overnight prior to drug administration.
-
For oral administration, the compound was formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).
-
For intravenous administration, the compound was dissolved in a suitable vehicle and administered via the tail vein.
-
Blood samples were collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the retro-orbital plexus or tail vein.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
-
The concentration of the compound in plasma samples was determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability were calculated using non-compartmental analysis.
-
Mechanism of Action and Signaling
Many arylpiperazine compounds exert their therapeutic effects by modulating neurotransmitter systems, particularly serotonergic and dopaminergic pathways. The long-chain arylpiperazine scaffold is a versatile template for designing CNS drugs that target serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.[5][6] For instance, some derivatives have been designed to target 5-HT1A, 5-HT2A, and 5-HT7 receptors, as well as dopamine D2 receptors, which are implicated in psychosis and autism spectrum disorder.[5][6] The metabolism of many arylpiperazine derivatives involves CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazine metabolites.[7] These metabolites can also be pharmacologically active and are primarily cleared through CYP2D6-dependent oxidation.[7]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the preclinical pharmacokinetic evaluation of novel arylpiperazine compounds.
Caption: Preclinical pharmacokinetic evaluation workflow.
This guide highlights the importance of a thorough pharmacokinetic evaluation in the development of novel arylpiperazine compounds. The presented data and methodologies offer a valuable resource for researchers in the field, facilitating the selection and optimization of drug candidates with favorable ADME properties.
References
- 1. Arylpiperazines for management of benign prostatic hyperplasia: design, synthesis, quantitative structure-activity relationships, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-(1-Naphthyl)piperazine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-(1-Naphthyl)piperazine hydrochloride, a compound commonly used in pharmacological research.
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment. The primary and consistently recommended method of disposal is to entrust the substance to a licensed and approved waste disposal company.[2][3][4]
Key Disposal and Safety Information
To facilitate a clear understanding of the necessary precautions and procedures, the following table summarizes critical data gleaned from safety data sheets (SDS).
| Parameter | Guideline | Source |
| Primary Disposal Method | Dispose of contents and container via an approved waste disposal plant. | [2][3][4] |
| Environmental Precautions | Do not allow the undiluted product or large quantities to reach ground water, water courses, or sewage systems.[1] Prevent product from entering drains. | [3] |
| Regulatory Compliance | Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. | [4] |
| Container Handling | Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself. | |
| Hazard Class | Water hazard class 1 (Self-assessment): slightly hazardous for water. | [1] |
Experimental Protocols for Disposal
The safety data sheets for this compound do not provide specific experimental protocols for the neutralization or chemical deactivation of the compound within a laboratory setting. The consistent and mandatory directive is the use of professional waste disposal services. This approach ensures that the compound is managed and disposed of in compliance with all relevant environmental and safety regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial assessment to final disposition.
Figure 1: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-(1-Naphthyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1-(1-Naphthyl)piperazine hydrochloride, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of this compound (CAS RN: 104113-71-5). Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment. This compound is known to cause skin and eye irritation and may cause respiratory irritation.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include irritation to the skin, eyes, and respiratory system. Therefore, a stringent PPE protocol is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Hand Protection | Nitrile rubber gloves (>0.11 mm thickness) | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A lab coat or chemical-resistant apron | Prevents contamination of personal clothing. |
| Respiratory Protection | A NI |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
